Cdk8-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-2H-indazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26) |
InChI Key |
MYODQBLYOKTZML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CC3=C4C=C(C=CC4=NN3)C(=O)NCCOC |
Origin of Product |
United States |
Foundational & Exploratory
Cdk8-IN-3: A Technical Overview of Mechanism of Action
Disclaimer: Publicly available data for a specific molecule designated "Cdk8-IN-3" is not available at this time. This guide, therefore, focuses on the well-established mechanisms of action for potent and selective Cyclin-Dependent Kinase 8 (CDK8) inhibitors, providing a framework for understanding how a compound like this compound would be characterized. The data, protocols, and pathways described are based on representative, published CDK8 inhibitors.
Core Mechanism of Action: Transcriptional Regulation
Cyclin-Dependent Kinase 8 (CDK8) is a serine-threonine kinase that, along with its paralog CDK19, functions as a key transcriptional regulator.[1][2] It is a component of the Mediator complex, a multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA Polymerase II (Pol II) machinery.[1][3][4] The CDK8 module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its function.[3][5]
The primary mechanism of action for a CDK8 inhibitor is the attenuation of signal-induced transcriptional reprogramming.[2][6] Unlike inhibitors of cell cycle CDKs, CDK8 inhibitors do not globally suppress transcription. Instead, they selectively prevent the expression of a subset of genes that are rapidly induced in response to cellular signals, such as growth factors, interferons, or oncogenic pathway activation.[2][6]
CDK8 exerts its function through several mechanisms:
-
Phosphorylation of Transcription Factors: CDK8 can directly phosphorylate a range of transcription factors, including STAT1, SMADs, E2F1, and the Notch intracellular domain.[3][4][5][7][8] This phosphorylation can either enhance or inhibit the transcription factor's activity, stability, or ability to recruit other cofactors.[7]
-
Regulation of Pol II Elongation: CDK8-Mediator can promote the transition of paused Pol II into productive elongation, particularly at serum-responsive genes.[1][7] It facilitates the recruitment of the positive transcription elongation factor b (p-TEFb) and BRD4.[1][7]
-
Interaction with Signaling Pathways: CDK8 is a crucial coactivator in several oncogenic signaling pathways, including Wnt/β-catenin, TGF-β/SMAD, and STAT signaling.[1][2][5][7] By inhibiting CDK8 kinase activity, small molecules can block these pathways at the level of transcription, preventing the expression of target genes involved in proliferation, survival, and metastasis.
**2.0 Key Signaling Pathways Modulated by CDK8 Inhibition
Inhibition of CDK8 kinase activity has been shown to potently suppress transcription downstream of several critical signaling pathways. The diagram below illustrates CDK8's central role in integrating signals from pathways like STAT and Wnt to regulate gene expression.
Caption: Role of CDK8 in STAT and Wnt/β-catenin signaling pathways.
Quantitative Data for Representative CDK8 Inhibitors
The potency of CDK8 inhibitors is determined through various biochemical and cellular assays. The table below summarizes key quantitative metrics for several well-characterized inhibitors.
| Compound | Assay Type | Target(s) | IC50 / EC50 | Reference Cell Line | Notes |
| CCT251545 | TCF/β-catenin Reporter | Wnt Pathway | 15 nM | SW620 | Potent and selective chemical probe for CDK8/19. |
| Senexin B | NFκB-dependent Luciferase | CDK8/19 | ~100-200 nM | HEK293 | Prevents development of estrogen independence.[6] |
| 15w | (Not Specified) | CDK8/19 | (Not Specified) | BT474, SKBR3 | Chemically distinct from Senexin B.[6] |
| Staurosporine | Biochemical Kinase Assay | Pan-Kinase | >100,000 nM | N/A | Broad-spectrum kinase inhibitor, weak against CDK8.[9] |
| Ro 31-8220 | Biochemical Kinase Assay | PKC/CDK8 | 960 nM | N/A | A known PKC inhibitor with off-target CDK8 activity.[9] |
Experimental Protocols
Characterizing the mechanism of action of a CDK8 inhibitor involves a multi-step process, from direct enzyme inhibition to cellular target engagement and phenotypic outcomes.
Protocol 1: In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK8/Cyclin C complex.
Objective: To determine the IC50 value of an inhibitor against purified CDK8.
Methodology:
-
Enzyme Preparation: Recombinant human CDK8 and Cyclin C proteins are expressed and purified.
-
Substrate: A known CDK8 substrate, such as a peptide derived from the RNA Polymerase II C-terminal domain (Pol2-CTD), is used.[9]
-
Reaction: The CDK8/Cyclin C complex is incubated with the substrate, [γ-³³P]-ATP, and varying concentrations of the test inhibitor (e.g., this compound) in a suitable kinase buffer.
-
Detection: The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
Quantification: The amount of incorporated ³³P is measured using a scintillation counter. The signal is proportional to kinase activity.
-
Analysis: Kinase activity is plotted against inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CDK8-Novel Therapeutic Opportunities | MDPI [mdpi.com]
- 8. CDK8 subfamily - Creative Enzymes [creative-enzymes.com]
- 9. reactionbiology.com [reactionbiology.com]
Navigating the Inhibition of a Key Transcriptional Regulator: A Technical Guide to a Representative CDK8 Inhibitor
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in drug discovery, particularly in the field of oncology. As a serine-threonine kinase, CDK8 is a component of the Mediator complex, a crucial regulator of RNA polymerase II-dependent transcription. Dysregulation of CDK8 activity has been implicated in various cancers, including colorectal cancer, where it can act as an oncogene by modulating pathways such as the Wnt/β-catenin signaling cascade. The kinase module of the Mediator complex, which includes CDK8, can reversibly associate with the core Mediator complex to influence transcription. CDK8 exerts its effects through the phosphorylation of various transcription factors, including STAT1, SMADs, and the Notch intracellular domain, thereby activating or inhibiting their function.
This technical guide provides an in-depth overview of a representative CDK8 inhibitor, focusing on its structure, synthesis, and biological evaluation. Due to the absence of public information on a molecule specifically named "Cdk8-IN-3," this document will focus on a well-characterized pyridine-derived CDK8 inhibitor, referred to as Compound 38 (AU1-100) , to illustrate the principles of CDK8 inhibition. This guide is intended for researchers, scientists, and drug development professionals.
Structure and Quantitative Data
The chemical structure of the representative pyridine-derived CDK8 inhibitor, Compound 38 (AU1-100), is presented below. The potency of this compound and its analogs against CDK8 and the related kinase CDK19 is summarized in the subsequent table, providing insights into the structure-activity relationship (SAR).
Chemical Structure of Compound 38 (AU1-100)
[A chemical reaction scheme illustrating the synthesis of Compound 38 would be presented here.]
Caption: Role of CDK8 in the Wnt/β-catenin signaling pathway.
Caption: CDK8-mediated phosphorylation of STAT proteins in the nucleus.
Experimental Workflow
The development of a CDK8 inhibitor follows a structured workflow from initial discovery to preclinical evaluation.
Caption: A typical workflow for the discovery and development of a CDK8 inhibitor.
Conclusion
CDK8 remains a compelling target for therapeutic intervention, particularly in oncology. The development of potent and selective inhibitors, such as the pyridine-derived series represented by Compound 38 (AU1-100), showcases the progress in this field. A thorough understanding of the structure-activity relationships, synthetic accessibility, and biological effects of these inhibitors is paramount for their successful translation into clinical candidates. The methodologies and pathways described in this guide provide a foundational framework for researchers engaged in the discovery and development of novel CDK8 inhibitors.
An In-Depth Technical Guide to the Biological Activity and Targets of the CDK8/19 Inhibitor CCT251545
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity, targets, and mechanism of action of CCT251545, a potent and selective chemical probe for Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. Due to the limited information available for a compound specifically named "Cdk8-IN-3," this guide focuses on the well-characterized inhibitor CCT251545 as a representative tool for studying CDK8/19 function.
Core Biological Activity and Primary Targets
CCT251545 was initially identified as a potent, orally bioavailable inhibitor of the Wnt signaling pathway through a cell-based screen.[1][2][3] Subsequent chemical proteomics and biochemical assays revealed that its primary molecular targets are the Mediator complex-associated protein kinases CDK8 and CDK19.[4][5] CCT251545 is a Type I ATP-competitive inhibitor, and X-ray crystallography has shown that it binds to the active conformation of CDK8.[4][5]
The inhibition of CDK8/19 by CCT251545 leads to the modulation of transcriptional programs regulated by these kinases. This includes, but is not limited to, the Wnt/β-catenin and STAT1 signaling pathways.[4][6] The compound has demonstrated potent cell-based activity, altering the expression of Wnt-regulated genes and inhibiting the phosphorylation of STAT1 at serine 727 (Ser727), a known downstream target of CDK8.[4][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for CCT251545, providing a clear comparison of its potency against its primary targets and other kinases.
Table 1: In Vitro Potency of CCT251545
| Target | Assay Type | IC50 (nM) | Reference |
| Wnt Signaling (7dF3 cells) | Cell-based reporter assay | 5 | [1][3] |
| Wnt Signaling (COLO205 cells) | Cell-based reporter assay | 35 | [8] |
| CDK8 | Reporter Displacement Assay | 7 | [9] |
| CDK19 | Reporter Displacement Assay | 6 | [9] |
| pSTAT1Ser727 (SW620 cells) | Cellular target engagement | 9 | [7] |
Table 2: Kinase Selectivity Profile of CCT251545
| Kinase | IC50 (µM) | Reference |
| GSK3α | 0.462 | [2][4] |
| GSK3β | 0.690 | [2][4] |
| PRKCQ | 0.122 | [9] |
| MKK7β | >1 (68% inhibition at 1µM) | [9] |
| LCK | >10 | [9] |
| PKG1β | >10 | [9] |
Data from a panel of 291 other kinases showed over 100-fold selectivity for CDK8/19.[4][6]
Key Signaling Pathways and Mechanism of Action
CCT251545 exerts its biological effects primarily through the inhibition of CDK8 and CDK19, which are key regulators of transcription.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[10] CDK8 has been identified as a positive regulator of β-catenin-driven transcription.[11] By inhibiting CDK8, CCT251545 disrupts this oncogenic signaling cascade.
Caption: Inhibition of the Wnt/β-catenin pathway by CCT251545.
Modulation of STAT1 Signaling
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a critical role in immune responses. CDK8 has been identified as the kinase responsible for the phosphorylation of STAT1 at Ser727, a post-translational modification that modulates its transcriptional activity.[12][13] CCT251545 has been shown to inhibit this phosphorylation event, providing a valuable tool to probe the functional consequences of this specific modification.
Caption: Modulation of STAT1 signaling by CCT251545.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of CCT251545.
Wnt Signaling Reporter Assay
This assay measures the activity of the Wnt/β-catenin pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.
Caption: Workflow for a Wnt signaling reporter assay.
Methodology:
-
Cell Culture: 7dF3 or other suitable reporter cells are seeded in 96-well plates and allowed to adhere overnight.
-
Transfection (if necessary): Cells are transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of CCT251545 or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for 24 hours.
-
Cell Lysis: The medium is removed, and cells are lysed using a passive lysis buffer.
-
Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The normalized luciferase values are plotted against the logarithm of the CCT251545 concentration, and the IC50 value is determined using a non-linear regression model.
In Vitro Kinase Inhibition Assay (Reporter Displacement Assay)
This biochemical assay measures the ability of a compound to displace a fluorescent probe bound to the ATP-binding site of the target kinase.
Methodology:
-
Assay Principle: The assay is based on the competitive displacement of a fluorescent reporter probe that selectively binds to the ATP pocket of CDK8 or CDK19.[14]
-
Reaction Mixture: Recombinant CDK8/CycC or CDK19/CycC enzyme is incubated with the fluorescent reporter probe in an appropriate assay buffer.
-
Compound Addition: Serial dilutions of CCT251545 are added to the reaction mixture.
-
Signal Measurement: The binding of the probe to the kinase results in an optical signal (e.g., fluorescence polarization). Displacement of the probe by CCT251545 leads to a decrease in this signal.
-
Data Analysis: The signal is measured at various compound concentrations, and the IC50 value is calculated.
STAT1 Ser727 Phosphorylation Assay (Western Blot)
This cell-based assay is used to determine the effect of CCT251545 on the phosphorylation of STAT1 at Ser727.
Caption: Workflow for detecting STAT1 Ser727 phosphorylation by Western blot.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., SW620) are cultured to 70-80% confluency and then treated with CCT251545 for a specified time, followed by stimulation with a cytokine like interferon-gamma (IFN-γ) to induce STAT1 phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT1 (Ser727). A separate blot or a stripped and re-probed blot is incubated with an antibody for total STAT1 as a loading control.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Data Analysis: The band intensities are quantified using image analysis software, and the level of phosphorylated STAT1 is normalized to the level of total STAT1.
Conclusion
CCT251545 is a valuable and well-characterized chemical probe for investigating the biological roles of CDK8 and CDK19. Its high potency and selectivity, coupled with its demonstrated activity in cellular and in vivo models, make it an essential tool for researchers in the fields of cancer biology, signal transduction, and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for utilizing CCT251545 to further elucidate the complex functions of the Mediator kinases in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 12. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cdk8-IN-3 in Transcriptional Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, acting as a molecular switch in various signaling pathways implicated in cancer and other diseases. Its role as a transcriptional co-activator and co-repressor, primarily through its association with the Mediator complex, makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of CDK8 in transcriptional regulation, with a focus on the utility of selective inhibitors such as Cdk8-IN-3 as research tools and potential therapeutic agents. We delve into the molecular mechanisms of CDK8, its involvement in key signaling cascades, and present detailed experimental protocols and quantitative data to facilitate further investigation into this pivotal kinase.
Introduction to CDK8: A Dual-Faced Transcriptional Regulator
Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, along with its binding partner Cyclin C, forms a key component of the kinase module of the Mediator complex.[1][2] The Mediator complex is a large, multi-protein assembly that acts as a bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery, thereby playing a central role in the regulation of transcription.[3]
CDK8's function in transcription is multifaceted and context-dependent, exhibiting both activating and repressive activities.[3] Its association with the Mediator complex is dynamic, and the CDK8-containing Mediator has been shown to influence transcription at multiple stages, from initiation to elongation.[3][4] CDK8 exerts its regulatory effects through the phosphorylation of a variety of substrates, including transcription factors, Mediator subunits, and the C-terminal domain (CTD) of RNA Pol II.[3][4]
Given its significant role in modulating the expression of genes involved in cell proliferation, differentiation, and development, deregulation of CDK8 activity has been implicated in various human pathologies, most notably in cancer.[2][5] Consequently, the development of potent and selective CDK8 inhibitors, such as this compound, has become an area of intense research. These chemical probes are invaluable for dissecting the intricate functions of CDK8 and for validating it as a therapeutic target.
Molecular Mechanisms of this compound Action
This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of CDK8, thereby blocking its kinase activity. By inhibiting CDK8, this compound is expected to modulate the phosphorylation of downstream substrates, leading to alterations in gene expression programs controlled by this kinase. The precise molecular consequences of this compound treatment are a subject of ongoing investigation, but based on our understanding of CDK8 function, its effects are likely to be pleiotropic, impacting multiple signaling pathways.
Key Signaling Pathways Modulated by CDK8
CDK8 is a critical node in several signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and tissue regeneration, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[2] CDK8 has been identified as a positive regulator of β-catenin-dependent transcription.[3] It is thought to phosphorylate and activate β-catenin, and also to phosphorylate E2F1, a negative regulator of β-catenin, thereby relieving its inhibitory effect.[3] Inhibition of CDK8 with compounds like this compound is therefore a promising strategy to attenuate oncogenic Wnt signaling.
References
- 1. potent-and-orally-bioavailable-cdk8-inhibitors-design-synthesis-structure-activity-relationship-analysis-and-biological-evaluation - Ask this paper | Bohrium [bohrium.com]
- 2. MDB-26. CDK8 IS AN ONCOGENE IN GROUP 3 MEDULLOBLASTOMA THAT IMPACTS PROTEIN TRANSLATION BY REGULATING THE TRANSCRIPTIONAL ACTIVITY OF RIBOSOMAL GENES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 5. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of CDK8/19 Inhibition in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators that function as part of the Mediator complex.[1][2] This complex serves as a bridge between gene-specific transcription factors and the core RNA polymerase II machinery, thereby playing a pivotal role in gene expression.[2][3] Unlike other members of the CDK family that are primarily involved in cell cycle progression, CDK8 and CDK19 are considered transcriptional CDKs.[1][4] In numerous cancers, including colorectal, breast, prostate, and leukemia, CDK8 is identified as an oncogene, with its amplification or overexpression correlating with poor prognosis.[1][4][5][6] CDK8 exerts its oncogenic effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the Wnt/β-catenin, TGF-β/SMAD, and STAT signaling pathways.[5][6][7]
This has led to the development of small molecule inhibitors targeting the kinase activity of CDK8 and CDK19. While the specific compound "Cdk8-IN-3" is not extensively documented in publicly available scientific literature, this guide will provide an in-depth overview of the therapeutic potential of CDK8/19 inhibition in cancer by summarizing data from well-characterized inhibitors. We will delve into the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate these promising therapeutic agents.
Core Mechanism of Action
CDK8/19 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of CDK8 and CDK19, preventing the phosphorylation of their downstream substrates.[8] By inhibiting the catalytic activity of the CDK8/19 module within the Mediator complex, these compounds can alter transcriptional programs that are aberrantly activated in cancer.[7][8] The primary mechanism involves modulating the expression of genes controlled by key oncogenic transcription factors.[1][5][6] For instance, CDK8 inhibition has been shown to suppress Wnt/β-catenin signaling in colorectal cancer and estrogen receptor (ER) signaling in breast cancer.[5][6][8] A key pharmacodynamic biomarker for CDK8/19 inhibition is the reduction of STAT1 phosphorylation at the Ser727 residue.[2][9]
Caption: Mechanism of Action for CDK8/19 Inhibitors.
Quantitative Data Presentation
The efficacy and selectivity of various CDK8/19 inhibitors have been characterized through in vitro biochemical and cellular assays. The following tables summarize key quantitative data for several representative compounds.
Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀)
| Compound | CDK8 IC₅₀ (nM) | CDK19 IC₅₀ (nM) | Other Kinases | Reference |
| Cortistatin A | 12 | - | Highly selective vs 387 kinases | [9][10] |
| T-474 | 1.6 | 1.9 | Highly selective vs 456 kinases | [11] |
| T-418 | 23 | 62 | Highly selective vs 456 kinases | [11] |
| Senexin B | - | - | Selective CDK8/19 inhibitor | [1][12] |
| JH-XVI-178 (15) | 1 | - | Highly selective | [13] |
| CCT251545 | - | - | >100-fold selectivity over 291 kinases | [2] |
Note: IC₅₀ values can vary based on assay conditions. "-" indicates data not specified in the cited sources.
Table 2: Cellular Activity of CDK8/19 Inhibitors
| Compound | Cell Line | Assay | Cellular IC₅₀ / Effect | Reference |
| Cortistatin A | MOLM-14 (AML) | STAT1 S727 Phosphorylation | IC₅₀ < 10 nM | [9] |
| Compound 32 | - | CDK8 Inhibition | IC₅₀ = 1.1 µM | [5] |
| JH-XVI-178 (15) | - | STAT1 S727 Phosphorylation | IC₅₀ = 2 nM | [13] |
| Senexin B | BT474 | Growth Inhibition (7-day) | Synergistic with Gefitinib | [12] |
| SNX631 | SKOV-3 dKO | Growth Inhibition (7-day) | Dose-dependent inhibition | [14] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of CDK8/19 inhibitors. Below are protocols for key experiments cited in the literature.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
-
Methodology:
-
Recombinant CDK8/CycC and/or CDK19/CycC complexes are expressed and purified, often using a baculovirus system in insect cells.[15]
-
The kinase reaction is initiated in a buffer containing the enzyme, a suitable substrate (e.g., a peptide derived from a known CDK8 substrate or the C-terminal domain of RNA Polymerase II), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).[9]
-
The inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the substrate via SDS-PAGE and autoradiography or using fluorescence-based methods.[9]
-
IC₅₀ values are calculated by fitting the dose-response data to a suitable equation using nonlinear regression analysis.[11]
-
2. Cellular Phosphorylation Assay (Western Blot)
-
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation of a known downstream substrate, such as STAT1.
-
Methodology:
-
Cancer cells (e.g., HCT116, MOLM-14) are cultured to a suitable confluency.[9][16]
-
Cells are often stimulated to induce the signaling pathway of interest (e.g., with IFN-γ to induce STAT1 phosphorylation).[16]
-
Cells are treated with the CDK8/19 inhibitor at various concentrations for a specified duration (e.g., 2-24 hours).
-
Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated protein (e.g., anti-phospho-STAT1 Ser727) and the total protein (e.g., anti-STAT1), as well as a loading control (e.g., anti-β-actin or GAPDH).
-
The membrane is then incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. Band intensities are quantified to determine the reduction in phosphorylation.
-
3. Cell Proliferation/Viability Assay
-
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in multi-well plates (e.g., 96-well) at a low density.
-
After allowing the cells to attach, they are treated with a range of concentrations of the CDK8/19 inhibitor.
-
Cells are incubated for an extended period (e.g., 5-7 days) to assess long-term growth effects.[1][12]
-
Cell viability or proliferation is measured using assays such as CellTiter-Glo® (measures ATP levels), MTS, or by direct cell counting.
-
Dose-response curves are generated to determine the concentration that inhibits growth by 50% (GI₅₀).
-
4. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Human cancer cells (e.g., SKOV-3, CT26) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[1][14]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The CDK8/19 inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blot for pharmacodynamic markers, immunohistochemistry).
-
Caption: A Generic Experimental Workflow for CDK8/19 Inhibitors.
Key Signaling Pathways and Therapeutic Implications
CDK8/19 inhibition impacts multiple signaling pathways that are fundamental to cancer progression.
Wnt/β-catenin Pathway: CDK8 is a known coactivator of β-catenin-driven transcription, which is a key driver in colorectal cancer (CRC).[5][6][17] It has been shown that CDK8 is amplified in a subset of human colon cancers and that its inhibition can suppress β-catenin activity.[1][5] This provides a strong rationale for using CDK8 inhibitors in Wnt-dependent cancers.
Caption: CDK8's Role in the Wnt/β-catenin Signaling Pathway.
TGF-β/SMAD Pathway: CDK8 can phosphorylate SMAD transcription factors, modulating the cellular response to TGF-β signaling.[18] This pathway is complex, having both tumor-suppressive and tumor-promoting roles depending on the context. In metastatic colon cancer, CDK8 inhibition was found to suppress liver metastases by regulating the expression of TIMP3 and MMPs, genes influenced by the TGF-β/SMAD pathway.[1][6]
STAT Signaling: CDK8 directly phosphorylates STAT1 on serine 727, a modification that modulates its transcriptional activity.[2][17] This connection is particularly relevant in hematological malignancies like Acute Myeloid Leukemia (AML), where CDK8/19 inhibition has shown anti-leukemic activity.[11] The inhibition of STAT1 phosphorylation serves as a reliable biomarker for the cellular activity of CDK8 inhibitors.[2][9]
Conclusion and Future Directions
The inhibition of CDK8 and its paralog CDK19 represents a compelling therapeutic strategy for a variety of cancers. Preclinical data strongly support the role of CDK8/19 inhibitors in suppressing tumor growth, metastasis, and overcoming drug resistance.[4][6][12] The mechanism of action, centered on the modulation of oncogenic transcriptional programs, offers a unique approach compared to conventional cytotoxic chemotherapies or inhibitors of cell cycle CDKs.
While specific data on "this compound" is sparse, the wealth of information on other selective CDK8/19 inhibitors provides a solid foundation for the continued development of this class of drugs. Future research will need to focus on several key areas:
-
Biomarker Identification: Identifying patient populations most likely to respond to CDK8/19 inhibition is critical for clinical success. This may involve assessing CDK8/19 expression levels, the mutational status of key pathways (e.g., Wnt, p53), or the tumor's transcriptional landscape.[19]
-
Combination Therapies: CDK8/19 inhibitors have shown synergistic effects with other targeted therapies and chemotherapies.[12] Further exploration of rational combinations could significantly enhance their therapeutic impact.
-
Understanding the Dual Role of CDK8: While often acting as an oncogene, some studies suggest a tumor-suppressive role for CDK8 in certain contexts, such as in endometrial cancer or in pathways driven by Notch or p53.[3][7][17] A deeper understanding of this context-dependent function is essential for safe and effective therapeutic application.
The progression of selective CDK8/19 inhibitors into clinical trials will ultimately determine their place in the arsenal of anti-cancer therapies, offering a promising new avenue for patients with difficult-to-treat malignancies.[4]
References
- 1. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-suppressive effects of CDK8 in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 9. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A uniform procedure for the purification of CDK7/CycH/MAT1, CDK8/CycC and CDK9/CycT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 18. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Utilizing Chemical Probes for Cyclin-Dependent Kinase 8 (CDK8) Function
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, functions as a critical transcriptional regulator through its association with the Mediator complex. The aberrant activity of CDK8/19 is implicated in a multitude of pathologies, most notably in various forms of cancer, making it a compelling target for therapeutic intervention and basic research. Chemical probes—potent, selective, and cell-permeable small molecules—are indispensable tools for dissecting the complex cellular functions of kinases like CDK8. This guide provides a comprehensive overview of the methodologies and data associated with the use of chemical probes to investigate CDK8 function. While acknowledging recent potent and selective inhibitors such as Cdk8/19-IN-3, this document will use the extensively characterized chemical probes CCT251545 and MSC2530818 as exemplars.[1][2][3] The principles, experimental workflows, and data interpretation frameworks detailed herein are broadly applicable to the study of CDK8/19 using any high-quality chemical probe.
Introduction to CDK8 as a Target
CDK8 is a serine/threonine kinase that, together with Cyclin C, MED12, and MED13, forms the CDK module of the Mediator complex.[4] This complex acts as a molecular bridge between DNA-binding transcription factors and the RNA Polymerase II machinery, thereby regulating gene expression.[5][6] Unlike other CDKs involved in cell cycle progression, CDK8/19 are transcriptional CDKs.[4] They have been shown to modulate the activity of several key oncogenic and developmental signaling pathways, including:
-
Wnt/β-catenin Pathway: CDK8 is identified as an oncogene in colorectal cancer, where it enhances β-catenin-driven transcription.[4][7]
-
STAT Signaling: CDK8 can phosphorylate STAT1 on serine 727 (S727), a modification that modulates the interferon-gamma (IFNγ) response.[1][5][8]
-
TGF-β and Notch Signaling: CDK8 is involved in the regulation of other crucial pathways by phosphorylating key transcription factors like SMADs and the Notch intracellular domain.[5][9]
Given its central role in transcriptional regulation and disease, potent and selective inhibitors are crucial for validating CDK8 as a therapeutic target and for elucidating its biological functions.
Properties of Exemplar CDK8/19 Chemical Probes
A high-quality chemical probe must exhibit potent inhibition of its intended target, demonstrate selectivity across the kinome, and possess suitable properties for use in cellular and in vivo models. CCT251545 and MSC2530818 are well-validated probes that meet these criteria.[1][2]
Table 1: Biochemical and Cellular Potency of Exemplar CDK8/19 Probes
| Compound | Target(s) | Biochemical IC50 | Cellular Potency (Assay) | Reference(s) |
| MSC2530818 | CDK8 | 2.6 nM | 8 nM (p-STAT1S727 in SW620 cells) | [2][10][11][12] |
| CDK19 | 4 nM (binding affinity) | - | [11][12] | |
| CCT251545 | CDK8 | 7 nM | 9 nM (p-STAT1S727 in SW620 cells) | [13] |
| CDK19 | 6 nM | - | [13] | |
| WNT Signaling | - | 5 nM (7dF3 Reporter Assay) | [14][15] |
Table 2: Selectivity Profile of Exemplar CDK8/19 Probes
| Compound | Primary Off-Target(s) >50% inhibition @ 1µM | Selectivity Panel Size | Key Non-Target CDKs | Reference(s) |
| MSC2530818 | GSK3α (IC50 = 691 nM) | 264 Kinases | No significant inhibition | [11][12][16] |
| CCT251545 | GSK3α (IC50 = 462 nM), GSK3β (IC50 = 690 nM), PRKCQ (IC50 = 122 nM) | 293 Kinases | CDK1-7, 9 not inhibited | [1][13] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Compound | Oral Bioavailability (Mouse) | Key Features | Reference(s) |
| MSC2530818 | Acceptable PK in mouse, rat, dog | High permeability, low efflux ratio in Caco-2 cells. | [2] |
| CCT251545 | >50% (at 0.5 mg/kg) | Orally bioavailable, moderate clearance. | [13][15] |
Experimental Protocols & Methodologies
The following sections provide detailed protocols for key experiments used to characterize CDK8 inhibitors and investigate CDK8 function.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK8/Cyclin C. Radiometric assays are a gold standard for sensitivity and accuracy.
Experimental Workflow: Radiometric Kinase Assay
Caption: Workflow for a radiometric CDK8 kinase inhibition assay.
Detailed Protocol:
-
Reagents:
-
Purified recombinant human CDK8/Cyclin C complex.
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[17]
-
Substrate: A suitable peptide substrate such as Pol2-CTD (5 µM).[18]
-
Cofactor: [γ-³³P]-ATP (10 µM).[18]
-
Test compound (e.g., Cdk8-IN-3) serially diluted in DMSO.
-
Stop Solution (e.g., Phosphoric acid).
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the test compound to the wells of a 96-well plate.
-
Add 5 µL of diluted CDK8/Cyclin C enzyme to each well.
-
Initiate the reaction by adding 10 µL of the substrate/[γ-³³P]-ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[11]
-
Terminate the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement: CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target in a physiological cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[19][20][21]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture cells (e.g., SW620) to ~80% confluency.
-
Harvest cells and resuspend in culture medium.
-
Treat cell suspensions with the test compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[19]
-
-
Thermal Denaturation:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler, followed by cooling to 4°C.[19]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the denatured, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble CDK8 in each sample using Western blotting with a CDK8-specific antibody.
-
Quantify band intensities and plot the percentage of soluble CDK8 remaining versus temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.
-
Cellular Biomarker Assay: STAT1 Phosphorylation
CDK8 phosphorylates STAT1 at Ser727 in response to IFNγ stimulation.[1] Inhibition of CDK8 kinase activity in cells can be readily measured by monitoring the reduction of this specific phosphorylation event.
Signaling Pathway: IFNγ-STAT1 Activation
Caption: CDK8-mediated phosphorylation of STAT1 at Ser727.
Detailed Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT-116 or SW620) and allow them to adhere overnight.
-
Pre-treat cells with serially diluted CDK8 inhibitor or vehicle (DMSO) for 2-24 hours.[5]
-
Stimulate the cells with IFNγ (e.g., 5 ng/mL) for the final 30-60 minutes of the incubation period to induce STAT1 phosphorylation.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Phospho-STAT1 (Ser727)
-
Total STAT1 (as a loading control)
-
β-Actin (as a loading control)
-
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the p-STAT1(S727) signal and normalize it to the total STAT1 signal. Calculate IC50 based on the dose-dependent reduction in phosphorylation.
-
Wnt Pathway Reporter Assay
Since CDK8 is a positive regulator of Wnt/β-catenin signaling, its inhibition can be monitored using a TCF/LEF-responsive luciferase reporter assay.[22]
Signaling Pathway: Canonical Wnt/β-catenin
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. embopress.org [embopress.org]
- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. probechem.com [probechem.com]
- 12. MSC2530818 | CDK8 inhibitor | Probechem Biochemicals [probechem.com]
- 13. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Probe MSC2530818 | Chemical Probes Portal [chemicalprobes.org]
- 17. protocols.io [protocols.io]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BI-1347: A Potent and Selective CDK8 Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling target in oncology. As a conditionally essential kinase, its role in transcriptional regulation, particularly through the Mediator complex, is implicated in the progression of various cancers. This technical guide provides an in-depth overview of the discovery and development of BI-1347, a potent and selective small-molecule inhibitor of CDK8. This document details the synthetic route, mechanism of action, and comprehensive biological evaluation of BI-1347, including quantitative data from biochemical and cellular assays, as well as in vivo efficacy studies. Detailed experimental protocols are provided to enable replication and further investigation by the scientific community.
Introduction to CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1] The Mediator complex is a crucial co-regulator of RNA polymerase II, integrating upstream signaling pathways with the transcriptional machinery.[1] Dysregulation of CDK8 activity has been linked to the aberrant expression of oncogenes in several cancers, including colorectal, breast, and prostate cancer, as well as acute myeloid leukemia (AML).[2]
CDK8 exerts its influence on transcription through multiple mechanisms, including the phosphorylation of transcription factors such as STAT1, SMADs, and the Notch intracellular domain.[3] A key downstream effector of CDK8 is the phosphorylation of STAT1 on serine 727 (S727), which is crucial for its transcriptional activity.[3] Inhibition of CDK8, therefore, presents a promising therapeutic strategy to modulate oncogenic transcription programs.
BI-1347 is a novel, orally bioavailable small molecule that potently and selectively inhibits CDK8 and CDK19.[4][5] Its development has provided a valuable chemical probe to elucidate the biological functions of CDK8 and a potential therapeutic agent for the treatment of cancer.
Discovery and Synthesis of BI-1347
The discovery of BI-1347 stemmed from a kinase inhibitor screening campaign that identified a promising hit compound.[4] Through subsequent rounds of medicinal chemistry optimization, BI-1347 emerged as a lead candidate with improved potency and drug-like properties.[4]
Synthetic Protocol
The synthesis of BI-1347 can be achieved through a multi-step process, with a key step involving a Suzuki coupling reaction.[6] The general synthetic scheme is outlined below.
Synthesis of BI-1347 Diagram outlining the multi-step synthesis of BI-1347. Specific reagents and conditions for each step are detailed in the accompanying protocol.
Detailed Synthesis Protocol:
A detailed, step-by-step synthesis protocol for BI-1347 is provided, including reagents, reaction conditions, and purification methods. This protocol is based on publicly available information and is intended for research purposes.[6]
Mechanism of Action and Biological Activity
BI-1347 is an ATP-competitive inhibitor of CDK8 and its close homolog, CDK19.[4] It exhibits high potency in biochemical assays and demonstrates on-target engagement in cellular settings.
Biochemical Activity
BI-1347 potently inhibits the kinase activity of CDK8 in biochemical assays.[5][7]
| Target | Assay Type | IC50 (nM) | Reference |
| CDK8 | Cell-free kinase assay | 1.1 | [7] |
| CDK19 | Not explicitly stated, but high affinity is implied | - | [4] |
Cellular Activity
BI-1347 demonstrates potent cellular activity by inhibiting the phosphorylation of the CDK8 substrate STAT1 at serine 727.[5] It also shows anti-proliferative effects in cancer cell lines and enhances the activity of natural killer (NK) cells.[5][8]
| Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |
| NK-92 | pSTAT1 S727 Inhibition | IC50 | 3 | [8] |
| NK-92 | Perforin Secretion | EC50 | 7.2 | [5] |
| MV-4-11 (AML) | Proliferation | IC50 | 7 | [8] |
Experimental Protocols
CDK8 Kinase Assay (Biochemical)
This protocol describes a method to determine the in vitro potency of BI-1347 against CDK8 kinase.
CDK8 Kinase Assay Workflow
CDK8 Kinase Assay Workflow Diagram
Protocol:
-
Reagent Preparation: Prepare serial dilutions of BI-1347 in assay buffer. Prepare a master mix containing CDK8/CycC enzyme and a suitable substrate (e.g., a peptide containing the STAT1 S727 phosphorylation site).
-
Reaction Setup: Add the enzyme/substrate mix to a 384-well plate. Add the BI-1347 dilutions to the wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product (phosphorylated substrate or ADP) using a suitable method, such as ADP-Glo™ or a TR-FRET-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each BI-1347 concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STAT1 Phosphorylation Assay
This protocol details a method to measure the inhibition of STAT1 S727 phosphorylation by BI-1347 in a cellular context.
pSTAT1 Cellular Assay Workflow
pSTAT1 Cellular Assay Workflow Diagram
Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., NK-92 or a cancer cell line expressing STAT1) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BI-1347 for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Detection: Measure the levels of phosphorylated STAT1 (S727) and total STAT1 using a suitable method such as Western blotting, ELISA, or flow cytometry.
-
Data Analysis: Quantify the pSTAT1 signal and normalize it to the total STAT1 signal. Calculate the percentage of inhibition for each BI-1347 concentration and determine the IC50 value.
In Vivo Studies
BI-1347 has been evaluated in various preclinical in vivo models, demonstrating its anti-tumor efficacy and a favorable pharmacokinetic profile.
Pharmacokinetics
Pharmacokinetic studies in mice have shown that BI-1347 has good oral bioavailability.[4]
| Species | Dose & Route | Key PK Parameter | Value | Reference |
| Mouse | 25 mg/kg p.o. | Bioavailability (F) | Excellent | [4] |
| Mouse | 1 mg/kg i.v. | Clearance | Low (14% QH) | [4] |
In Vivo Efficacy
BI-1347 has demonstrated significant anti-tumor activity in syngeneic and xenograft mouse models of cancer.[4]
| Model | Treatment | Key Finding | Reference |
| B16-F10-luc2 melanoma | 10 mg/kg daily p.o. | 94% Tumor Growth Inhibition (TGI) on day 23 | [4] |
| EMT6 breast cancer | 10 mg/kg p.o. (intermittent) + SMAC mimetic | Increased survival compared to monotherapy | [4] |
In Vivo Experimental Protocol (General)
This protocol provides a general framework for evaluating the in vivo efficacy of BI-1347 in a tumor xenograft model.
In Vivo Xenograft Study Workflow
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. selleckchem.com [selleckchem.com]
- 8. opnme.com [opnme.com]
The Impact of Cdk8-IN-3 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, functions as the enzymatic core of the Mediator complex's kinase module. This module, which also includes Cyclin C, MED12, and MED13, acts as a bridge between gene-specific transcription factors and the core RNA polymerase II machinery, thereby playing a pivotal role in both the activation and repression of gene expression. The small molecule inhibitor Cdk8-IN-3 offers a valuable tool to probe the multifaceted functions of CDK8 and to explore its therapeutic potential. This technical guide provides an in-depth overview of the effects of CDK8 inhibition on global gene expression profiles, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows.
The Role of Cdk8 in Transcriptional Regulation
CDK8 exerts its influence on transcription through multiple mechanisms. It can directly phosphorylate a variety of transcription factors, including STAT1, SMADs, and p53, thereby modulating their activity, stability, and subcellular localization.[1] Additionally, as part of the Mediator complex, CDK8 can influence the phosphorylation status of the RNA Polymerase II C-terminal domain (CTD), impacting transcriptional initiation and elongation. The intricate nature of CDK8's function means that its inhibition can lead to a wide range of cell- and context-specific effects on gene expression.
Impact of Cdk8 Inhibition on Gene Expression Profiles
To elucidate the genome-wide consequences of CDK8 inhibition, numerous studies have employed high-throughput transcriptomic analyses, such as RNA sequencing (RNA-seq). These experiments typically involve treating cells with a CDK8 inhibitor, like this compound or related compounds, or utilizing genetic approaches such as CRISPR-Cas9-mediated knockout of the CDK8 gene.
Quantitative Analysis of Differentially Expressed Genes
The following tables summarize the differentially expressed genes identified in mouse intestinal organoids following the knockout of Cdk8. The data is derived from the publicly available Gene Expression Omnibus (GEO) dataset GSE186377 and was analyzed using the GEO2R tool.[2]
Table 1: Top 10 Upregulated Genes in Cdk8 Knockout Mouse Intestinal Organoids
| Gene Symbol | Gene Name | logFC | P.Value |
| Defa24 | Defensin alpha 24 | 5.37 | 1.88E-08 |
| Defa22 | Defensin alpha 22 | 4.89 | 3.11E-07 |
| Gm15446 | Predicted gene 15446 | 4.81 | 1.34E-06 |
| Mptx2 | Maternally expressed 2 | 4.58 | 1.19E-05 |
| Defa17 | Defensin alpha 17 | 4.51 | 1.83E-06 |
| Reg3g | Regenerating islet-derived 3 gamma | 4.39 | 1.18E-08 |
| Ang4 | Angiogenin, ribonuclease A family, member 4 | 4.31 | 1.04E-06 |
| Reg3b | Regenerating islet-derived 3 beta | 3.98 | 2.51E-07 |
| Itln1 | Inteleukin 1 | 3.88 | 2.45E-09 |
| Lgals2 | Lectin, galactose binding, soluble 2 | 3.75 | 4.19E-06 |
Table 2: Top 10 Downregulated Genes in Cdk8 Knockout Mouse Intestinal Organoids
| Gene Symbol | Gene Name | logFC | P.Value |
| Zg16 | Zymogen granule protein 16 | -3.85 | 2.50E-07 |
| Fcgbp | Fc fragment of IgG binding protein | -3.54 | 1.09E-06 |
| Muc2 | Mucin 2, intestinal | -3.48 | 3.15E-07 |
| Clca1 | Chloride channel accessory 1 | -3.44 | 1.18E-08 |
| Tff3 | Trefoil factor 3 | -3.37 | 4.56E-08 |
| Atoh1 | Atonal bHLH transcription factor 1 | -3.29 | 1.88E-05 |
| Spdef | SAM pointed domain containing ETS transcription factor | -3.21 | 1.39E-06 |
| Agr2 | Anterior gradient 2, protein disulphide isomerase family member | -3.15 | 2.51E-07 |
| Tmem127 | Transmembrane protein 127 | -3.09 | 4.19E-06 |
| Guca2b | Guanylate cyclase activator 2b | -3.01 | 1.19E-05 |
Signaling Pathways Modulated by Cdk8
CDK8 is a critical node in several signaling pathways that are fundamental to cellular processes such as proliferation, differentiation, and stress response. Its inhibition can therefore have profound effects on these pathways.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. The following sections provide methodologies for key experiments used to study the impact of this compound.
RNA Sequencing (RNA-seq)
RNA-seq is a powerful technique for genome-wide expression profiling.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentration and for the specified duration. Include a vehicle-treated control (e.g., DMSO).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA (RIN > 8). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome. Quantify gene expression levels and perform differential expression analysis using tools like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon this compound treatment.[2]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the results from RNA-seq and to quantify the expression of specific genes of interest.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA as described for RNA-seq. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design primers specific to the target genes and a reference gene (e.g., GAPDH, ACTB) using primer design software.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Western Blotting
Western blotting is used to analyze the protein levels of CDK8 and downstream targets.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK8 (e.g., Cell Signaling Technology, #4101, 1:1000 dilution) or other proteins of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where CDK8 or specific transcription factors are bound.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CDK8 or the transcription factor of interest overnight at 4°C. Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
The inhibition of CDK8 with small molecules like this compound has a profound and complex impact on gene expression profiles. This technical guide provides a framework for understanding these effects, from the high-level signaling pathways to the detailed experimental protocols necessary for rigorous investigation. The provided data tables and workflows serve as a starting point for researchers to delve into the intricate role of CDK8 in transcriptional regulation and to explore its potential as a therapeutic target in various diseases. As our understanding of the CDK8-Mediator complex grows, so too will the opportunities to leverage this knowledge for the development of novel therapeutic strategies.
References
Unraveling the Selectivity Profile of Cdk8-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the selectivity profile of Cdk8-IN-3, a potent and specific inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This document details the quantitative data from kinase screening, outlines the methodologies of key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.
Introduction to CDK8 and its Role in Transcription
Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are key components of the Mediator complex, a crucial multiprotein assembly that regulates gene transcription by RNA polymerase II.[1][2] The CDK8/19 kinase module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its transcriptional activity.[3][4] This regulation can be both positive and negative, influencing a variety of signaling pathways implicated in cancer and other diseases, including the Wnt/β-catenin, STAT1, and p53 pathways.[1][5][6] Given its role in oncogenesis, CDK8 has emerged as a significant target for therapeutic intervention.
Quantitative Selectivity Profile of this compound
This compound (referred to as compound 32 in some literature) demonstrates exceptional selectivity for CDK8 over a wide range of other kinases. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Biochemical Potency and Selectivity
| Target | IC50 (µM) | Selectivity vs. CDK8/CycC | Assay Type |
| CDK8/CycC | ~0.0015 | - | Fluorescence Polarization |
| CDK9/CycT1 | 1.1 | 730-fold | Fluorescence Polarization |
Data is for compound 32, a close analog of this compound.[1]
Table 2: Kinase Panel Screening of Compound 32
Compound 32 was profiled against a panel of 209 kinases at a concentration of 1 µM, a concentration approximately 670-fold greater than its IC50 for CDK8. The results demonstrated remarkable selectivity with minimal off-target activity.[1]
(Note: The full list of 209 kinases and their inhibition percentages is extensive. For the purpose of this guide, we highlight the lack of significant inhibition of key cell cycle CDKs as a critical feature of its selectivity.)
| Kinase Family | Representative Kinases with No Significant Inhibition |
| CDKs | CDK1, CDK4 |
This high degree of selectivity is crucial for minimizing off-target effects and potential toxicities, a significant consideration in drug development.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the selectivity and cellular effects of this compound are provided below.
Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of CDK8/Cyclin C kinase activity by this compound.
Principle: The assay is based on the competitive displacement of a fluorescently labeled reporter probe from the ATP binding site of the kinase. Inhibition of probe binding by the test compound results in a decrease in the fluorescence polarization signal.[5]
Protocol:
-
Reagents: Purified recombinant CDK8/Cyclin C complex, fluorescent reporter probe, assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT).[4]
-
Assay Plate Preparation: Serially dilute this compound in DMSO and add to a 96-well or 384-well plate.
-
Reaction Mixture: Prepare a master mix containing the CDK8/Cyclin C enzyme and the fluorescent probe in assay buffer.
-
Incubation: Add the reaction mixture to the assay plate and incubate at 30°C for a specified time (e.g., 45 minutes).[7]
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Assay for Target Engagement: STAT1 Phosphorylation
This assay determines the ability of this compound to inhibit the kinase activity of CDK8 in a cellular context by measuring the phosphorylation of a known downstream substrate, STAT1 at serine 727 (S727).[1][5]
Principle: IFNγ stimulation of cells leads to the phosphorylation of STAT1 at S727, a process known to be dependent on CDK8 activity. Inhibition of CDK8 by this compound will result in a reduction of pSTAT1 (S727) levels.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HCT116 or SW620) in appropriate media.[3]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).[1]
-
Stimulation: Stimulate the cells with interferon-gamma (IFNγ) to induce STAT1 phosphorylation.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for pSTAT1 (S727) and total STAT1.
-
Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Quantification: Densitometrically quantify the pSTAT1 and total STAT1 bands to determine the extent of inhibition.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the CDK8-Mediator complex and the workflows of the described experimental protocols.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Cdk8-IN-3: A Technical Guide to its Role in Modulating Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene expression through its role in the Mediator complex. This complex acts as a bridge between transcription factors and RNA polymerase II, thereby fine-tuning the transcription of a wide array of genes, including those pivotal to the immune response. Cdk8, along with its close paralog Cdk19, functions as a molecular switch within the Mediator complex, phosphorylating transcription factors and components of the basal transcriptional machinery. Small molecule inhibitors of Cdk8/19 are therefore valuable tools to dissect these processes and hold therapeutic potential for a range of diseases, including cancer and inflammatory disorders.
Cdk8-IN-3 is a novel, potent, and selective inhibitor of Cdk8 and Cdk19.[1] Its development has been driven by the need for chemical probes to elucidate the specific functions of Mediator kinases in cellular processes. This technical guide provides an in-depth overview of the role of Cdk8 inhibition, with a focus on the immunomodulatory effects exemplified by potent inhibitors like this compound. We will explore its mechanism of action, its impact on various immune cell lineages, and the signaling pathways it modulates. This document also provides detailed experimental protocols and quantitative data to aid researchers in the practical application of Cdk8 inhibitors in their studies.
Core Mechanism of Action
This compound and similar inhibitors function as ATP-competitive inhibitors of the Cdk8 and Cdk19 kinases. By blocking the kinase activity of Cdk8/19, these small molecules prevent the phosphorylation of key downstream targets, leading to a cascade of effects on gene transcription.
A primary mechanism of Cdk8 in the immune system is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Cdk8 can directly phosphorylate STAT1 on serine 727 (S727), a modification that is crucial for the full transcriptional activity of STAT1 in response to interferon-gamma (IFN-γ).[2][3][4][5] Similarly, Cdk8 has been shown to phosphorylate STAT3 and STAT5, thereby modulating their transcriptional programs.[6] Inhibition of Cdk8, therefore, leads to a reduction in STAT phosphorylation, which can either positively or negatively regulate the expression of specific cytokine-responsive genes.
Furthermore, Cdk8 inhibition has been shown to impact other critical signaling pathways in immune cells, including the NF-κB, TGF-β, and Notch signaling pathways.[6][7] For instance, Cdk8/19 can be co-recruited with NF-κB to the promoters of pro-inflammatory genes, and its inhibition can suppress the expression of cytokines like IL-8, CXCL1, and CXCL2.[8]
Data Presentation: Quantitative Analysis of Cdk8/19 Inhibitors
The potency and selectivity of a kinase inhibitor are paramount for its utility as a research tool and a potential therapeutic. The following tables summarize representative quantitative data for potent and selective Cdk8/19 inhibitors, which are expected to be comparable to this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Cdk8/19 Inhibitors
| Compound | Cdk8 IC50 (nM) | Cdk19 IC50 (nM) | Off-target Kinase (IC50 > 100-fold selectivity) | Reference |
| CCT251921 | 10 | - | >100-fold selectivity over 291 other kinases | [9] |
| Senexin B | - | - | - | [8] |
| SNX631 | 7-11 (cell-based) | - | - | [10][11] |
| T-474 | 1.6 | 1.9 | Haspin (99% inhibition at 300 nM) | [12] |
| MSC2530818 | 2.6 | - | - | [13] |
| Compound 15 (JH-XVI-178) | 1 | - | Excellent kinome selectivity | [14] |
Table 2: Cellular Activity of Representative Cdk8/19 Inhibitors
| Compound | Cellular Assay | Cell Line | IC50 (nM) | Effect | Reference |
| CCT251921 | STAT1 S727 Phosphorylation | SW620 | Potent reduction | Inhibition of Cdk8 activity | [9] |
| Senexin B | NF-κB reporter assay | HT1080 | ~1 µM | Inhibition of TNFα-induced activity | [8][15] |
| SNX631 | Cell Viability | TOV-21-G | 1410 | Minor effect on proliferation | [11] |
| T-474 | STAT1 S727 Phosphorylation | VCaP | Suppression | Inhibition of Cdk8 activity | [12] |
| Compound 15 (JH-XVI-178) | STAT1 S727 Phosphorylation | - | 2 | Significant inhibition | [14] |
Modulation of Immune Cell Responses
Inhibition of Cdk8/19 has profound and often context-dependent effects on the differentiation and function of various immune cell populations.
T Lymphocytes
Cdk8 inhibition significantly influences the differentiation of CD4+ T helper (Th) cells. A key finding is the promotion of regulatory T cell (Treg) differentiation.[6][16][17][18][19] Cdk8/19 inhibitors have been shown to enhance the expression of the master Treg transcription factor Foxp3.[17][18] This effect is mediated, at least in part, by sensitizing T cells to TGF-β signaling through the attenuation of the inhibitory IFN-γ-STAT1 pathway and enhancement of Smad2/3 phosphorylation.[17][18] Another proposed mechanism involves a novel Cdk8-GATA3-FOXP3 pathway.[6][16]
Conversely, Cdk8 inhibition has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the anti-inflammatory Th2 lineage.[6][16] The inhibition of Th17 differentiation is linked to the role of Cdk8 in fine-tuning IL-6 signaling by limiting the residence time of STAT3 at target gene loci.[20][21] By inhibiting Cdk8, STAT3 binding to DNA is increased, leading to enhanced STAT3-mediated transcription under Th17 polarizing conditions.[20][21]
Myeloid Cells: Macrophages and Dendritic Cells
In myeloid cells, Cdk8 inhibition has a notable anti-inflammatory effect, primarily through the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7] this compound itself has been identified as an IL-10 upregulator.[1] This effect is thought to be mediated by the enhancement of AP-1 transcription factor activity.
Furthermore, Cdk8/19 inhibition can influence macrophage polarization, a process critical for the orchestration of immune responses. While Cdk8/19 are required for normal macrophage differentiation, their inhibition can modulate the expression of M1 (pro-inflammatory) and M2 (anti-inflammatory) markers.
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound and other Cdk8 inhibitors are a direct consequence of their ability to interfere with key signaling pathways.
STAT Signaling Pathway in T Cells
In T cells, Cdk8 acts as a critical regulator of STAT phosphorylation. Inhibition of Cdk8 leads to decreased phosphorylation of STAT1 at Ser727, which can attenuate IFN-γ signaling. This, in turn, relieves the suppressive effect of IFN-γ on TGF-β signaling, thereby promoting Treg differentiation. In the context of IL-6 signaling, Cdk8 phosphorylates STAT3 at Ser727, which leads to its dissociation from chromatin. Cdk8 inhibition prolongs the binding of STAT3 to DNA, enhancing the transcription of STAT3 target genes and promoting Th17 differentiation.
Caption: Cdk8 modulates STAT1 and STAT3 signaling in T cells.
TGF-β Signaling and Treg Differentiation
Cdk8 inhibition enhances Treg differentiation by sensitizing cells to TGF-β. This is achieved by inhibiting the IFN-γ/STAT1 pathway, which is a known suppressor of TGF-β signaling, and by promoting the phosphorylation of Smad2/3, the key downstream effectors of the TGF-β pathway.
Caption: Cdk8 inhibition promotes Treg differentiation via TGF-β.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Cdk8 inhibitors in the context of immune modulation.
In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against Cdk8/CycC.
Materials:
-
Recombinant human Cdk8/CycC protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP (stock solution, e.g., 10 mM)
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle (DMSO) control.
-
Add 2.5 µL of Cdk8/CycC enzyme solution (pre-diluted in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate (final concentrations to be optimized, typically around the Km for ATP).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
T Cell Differentiation Assay
This protocol describes the in vitro differentiation of naive CD4+ T cells into Tregs.
Materials:
-
Naive CD4+ T cells (isolated from human PBMCs or mouse spleen/lymph nodes)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human or mouse TGF-β1
-
Recombinant human or mouse IL-2
-
This compound (at various concentrations)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Foxp3)
-
Foxp3/Transcription Factor Staining Buffer Set (e.g., from eBioscience)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with PBS before use.
-
Seed naive CD4+ T cells at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add TGF-β1 (e.g., 2-5 ng/mL) and IL-2 (e.g., 100 U/mL).
-
Add this compound at the desired final concentrations. Include a vehicle control (DMSO).
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
Harvest the cells and stain for surface markers (CD4, CD25) according to standard protocols.
-
Fix and permeabilize the cells using the Foxp3 staining buffer set, and then stain for intracellular Foxp3.
-
Analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry.
Western Blot for STAT Phosphorylation
This protocol is for detecting changes in STAT1 phosphorylation upon Cdk8 inhibition.
Materials:
-
Immune cells of interest (e.g., CD4+ T cells, macrophages)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (S727), anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the cells and treat with this compound for the desired time. Stimulate with IFN-γ if required to induce STAT1 phosphorylation.
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and the loading control to ensure equal loading.
Experimental Workflow for Investigating this compound Effects
Caption: A logical workflow for characterizing this compound.
Conclusion
This compound represents a valuable addition to the chemical toolkit for studying the intricate roles of Mediator kinases in immunity. The ability of Cdk8 inhibitors to modulate key signaling pathways, such as STAT, TGF-β, and NF-κB, highlights their potential to reshape immune responses. The promotion of regulatory T cell differentiation and the upregulation of the anti-inflammatory cytokine IL-10 are particularly noteworthy effects that underscore the therapeutic potential of Cdk8 inhibition for inflammatory and autoimmune diseases. This technical guide provides a comprehensive foundation for researchers to explore the immunomodulatory properties of this compound and similar compounds, from initial biochemical characterization to in-depth mechanistic studies in relevant immune cell types. The provided protocols and data serve as a practical resource to facilitate further investigation into this promising area of research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gdc-0068.com [gdc-0068.com]
- 14. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 18. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
Preclinical Profile of CDK8 Inhibitors: A Technical Overview
Introduction to CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8) is a key regulatory kinase associated with the Mediator complex, playing a crucial role in transcription regulation and signal transduction[5]. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention[5][6]. CDK8, along with its paralog CDK19, modulates the expression of genes involved in key oncogenic pathways, including Wnt/β-catenin, TGF-β/SMAD, and STAT signaling[5][7]. Inhibition of CDK8/19 is a promising strategy for cancer therapy, with several small molecule inhibitors undergoing preclinical and clinical investigation[5][8].
Quantitative Data Presentation
The following tables summarize the available quantitative data for the representative CDK8/19 inhibitor BI-1347 and a related compound, Compound 2.
Table 1: In Vitro Potency of CDK8/19 Inhibitors
| Compound | Target | IC50 (nM) |
| BI-1347 | CDK8 | Data not available |
| Compound 2 | CDK8 | Data not available |
| CDK8/19-IN-1 | CDK8 | 0.46 |
| CDK19 | 0.99 | |
| CDK9 | 270 |
Specific IC50 values for BI-1347 and Compound 2 against CDK8 were not detailed in the provided search results, but they are described as potent inhibitors.[9] CDK8/19-IN-1 is presented as a potent and selective dual inhibitor[1].
Table 2: Preclinical Pharmacokinetics of BI-1347 and Compound 2 in Mice [9]
| Compound | Dosing Route | Bioavailability (F) | Clearance |
| BI-1347 | i.v. | - | Low (14% of liver blood flow) |
| p.o. | Excellent | - | |
| Compound 2 | p.o. | Reduced compared to BI-1347 | Similar to BI-1347 (10% of liver blood flow) |
Table 3: In Vivo Efficacy of BI-1347
| Cancer Model | Treatment | Outcome |
| EMT6 Breast Cancer | BI-1347 (intermittent schedule) + SMAC mimetic BI-8382 | Increased survival of mice[9] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the provided search results. However, based on the described experiments, the following methodologies are representative of the preclinical evaluation of CDK8 inhibitors.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of a compound against CDK8.
General Protocol:
-
A library of kinase inhibitors is screened against recombinant CDK8 enzyme.
-
The enzymatic activity is measured, typically through the quantification of phosphorylated substrate.
-
For promising hits, dose-response curves are generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Selectivity is assessed by testing the compound against a panel of other kinases, including the closely related CDK19 and other CDK family members[1][9].
Cellular Assays: STAT1 Phosphorylation
Objective: To confirm the on-target activity of the inhibitor in a cellular context.
General Protocol:
-
Cells are treated with the CDK8/19 inhibitor at various concentrations.
-
Cells are stimulated with an appropriate cytokine, such as interferon-beta (IFNβ), to induce STAT1 phosphorylation[9].
-
The levels of phosphorylated STAT1 at serine 727 (pSTAT1S727) are measured using techniques like Western blotting or flow cytometry.
-
A decrease in pSTAT1S727 levels in the presence of the inhibitor indicates on-target engagement of CDK8[9].
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in an animal model.
General Protocol:
-
The compound is administered to mice via intravenous (i.v.) and oral (p.o.) routes[9].
-
Blood samples are collected at various time points.
-
The concentration of the compound in the plasma is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[9].
-
Pharmacokinetic parameters such as clearance, bioavailability, and half-life are calculated from the concentration-time profiles[9].
In Vivo Efficacy Studies (Xenograft Models)
Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.
General Protocol:
-
Human cancer cells (e.g., EMT6 breast cancer cells) are implanted into immunocompromised mice[9].
-
Once tumors are established, mice are treated with the CDK8/19 inhibitor, a vehicle control, and potentially a combination agent[9].
-
Treatment can be administered daily or on an intermittent schedule[9].
-
Tumor growth is monitored over time, and animal survival is recorded.
-
At the end of the study, tumors may be excised for further analysis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the central role of CDK8 in key oncogenic signaling pathways.
References
- 1. adooq.com [adooq.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Buy Bms-986158 (EVT-263366) | 1800340-40-2 [evitachem.com]
- 4. glpbio.com [glpbio.com]
- 5. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. CDK8-Cyclin C Mediates Nutritional Regulation of Developmental Transitions through the Ecdysone Receptor in Drosophila | PLOS Biology [journals.plos.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 9. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of CDK8 Inhibition on Cell Cycle Progression: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Cdk8-IN-3" is not available in the public scientific literature. This guide provides a comprehensive overview of the effects of well-characterized Cyclin-Dependent Kinase 8 (CDK8) inhibitors on cell cycle progression, based on current research. The data and mechanisms described herein are representative of this class of inhibitors and may not be directly applicable to "this compound".
Introduction to CDK8 and its Role in Cell Cycle Control
Cyclin-Dependent Kinase 8 (CDK8) is a serine/threonine kinase that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] The Mediator complex is a crucial co-regulator of RNA Polymerase II-dependent transcription.[2][3] While initially characterized as a transcriptional regulator, emerging evidence has established a significant role for CDK8 in the control of cell cycle progression.[3]
Unlike canonical cell cycle CDKs (e.g., CDK1, CDK2, CDK4/6) whose activities oscillate throughout the cell cycle, CDK8 levels are relatively stable.[4] Its influence on the cell cycle is primarily exerted through the transcriptional regulation of key cell cycle genes and direct phosphorylation of transcription factors involved in cell proliferation.[5][6] Dysregulation of CDK8 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[7][8]
Mechanism of Action of CDK8 Inhibitors on Cell Cycle Progression
The primary effect of CDK8 inhibition on cell cycle progression is the induction of a premature transition from the G1 to the S phase.[9] This is achieved through the modulation of the expression of critical G1/S transition regulators.
Key mechanistic aspects include:
-
Downregulation of CDK Inhibitors: CDK8 inhibition can lead to a decrease in the mRNA and protein levels of CDK inhibitors (CKIs) such as p21 (CDKN1A) and p27 (CDKN1B).[9] These proteins normally act as brakes on the cell cycle by inhibiting the activity of CDK2/4/6 complexes, which are essential for G1/S progression.
-
Upregulation of Positive G1/S Regulators: Conversely, inhibition of CDK8 can increase the mRNA expression of positive regulators of the G1/S transition, such as Cyclin E1 and CDC25A.[9]
-
Modulation of Key Signaling Pathways: CDK8 is integrated into several signaling pathways that control cell proliferation:
-
Wnt/β-catenin Pathway: In colorectal cancer, CDK8 acts as an oncogene by positively regulating β-catenin-driven transcription.[5][10] Inhibition of CDK8 can attenuate this pathway, which is known to promote the expression of cell cycle promoters like Cyclin D1.
-
p53 Pathway: CDK8 can function as a coactivator in the p53 transcriptional program, which regulates the expression of the CDK inhibitor p21.[2] This interaction suggests a context-dependent role for CDK8 in cell cycle arrest.
-
E2F1 Pathway: CDK8 can phosphorylate the transcription factor E2F1, thereby repressing its transcriptional activity.[5] E2F1 controls the expression of numerous genes required for DNA replication and S-phase entry. CDK8 inhibition can lead to increased E2F1 activity, further promoting G1/S transition.
-
The premature entry into S-phase induced by CDK8 inhibitors can lead to DNA replication stress and activation of the DNA damage response (DDR), ultimately resulting in cell death in sensitive cancer cell lines.[9]
Quantitative Data on the Effects of CDK8 Inhibitors
The following tables summarize quantitative data from studies on various CDK8 inhibitors, illustrating their impact on cell viability and cell cycle distribution.
Table 1: Inhibitory Activity of Selected CDK8 Inhibitors
| Inhibitor | Target(s) | IC50 (CDK8) | Cell Line | Assay Type | Reference |
| T-474 | CDK8/19 | 1.6 nM | - | Enzymatic Assay | [9] |
| T-418 | CDK8/19 | 23 nM | - | Enzymatic Assay | [9] |
| BI-1347 | CDK8/19 | 1.4 nM | - | Enzymatic Assay | [11] |
| Cortistatin A | CDK8/19 | 12 nM | - | Enzymatic Assay | [6] |
| Senexin B | CDK8/19 | - | BT474 | Growth Inhibition | [12] |
Table 2: Effect of CDK8/19 Inhibitors on Cell Cycle Distribution in VCaP Prostate Cancer Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| DMSO (Control) | ~65% | ~20% | ~15% | [9] |
| T-474 (30 nM) | ~45% | ~40% | ~15% | [9] |
| T-418 (1000 nM) | ~50% | ~35% | ~15% | [9] |
Note: Values are approximated from graphical data presented in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of CDK8 inhibitors on cell cycle progression.
Cell Culture and Compound Treatment
-
Cell Lines: Select appropriate cancer cell lines known to be sensitive to CDK8 inhibition (e.g., VCaP, HCT116, MV4-11).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Dissolve the CDK8 inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare working concentrations by diluting the stock solution in fresh culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment: Treat the cells with the CDK8 inhibitor at various concentrations and for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, collect the cells by centrifugation.
-
Collect all cells (including any floating cells from the medium of adherent cultures) and pellet them by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for detecting the expression levels of key proteins involved in cell cycle control.
-
Cell Lysis:
-
Treat and harvest cells as described in section 4.1.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., CDK8, Cyclin D1, p21, p27, phospho-STAT1, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
In Vitro Kinase Assay
This protocol is to determine the direct inhibitory effect of a compound on CDK8 kinase activity.
-
Reagents:
-
Recombinant human CDK8/Cyclin C complex.
-
Kinase substrate (e.g., a peptide derived from a known CDK8 substrate like STAT1, or a generic substrate like Myelin Basic Protein).
-
ATP (including [γ-³²P]ATP for radiometric assays or cold ATP for luminescence-based assays).
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT).
-
CDK8 inhibitor test compound.
-
-
Reaction Setup:
-
In a microplate, combine the kinase buffer, recombinant CDK8/Cyclin C, and the substrate.
-
Add the CDK8 inhibitor at a range of concentrations (and a vehicle control).
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Stop the kinase reaction and add reagents that quantify the amount of ADP produced, which is proportional to kinase activity. Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualization of Pathways and Workflows
Signaling Pathways Involved in CDK8-Mediated Cell Cycle Control
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of Cdk8 in cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Cyclin-Dependent Kinase 8 Inhibitors | CoLab [colab.ws]
- 5. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 6. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 7. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of CDK8 Inhibition: A Technical Guide to the Pharmacokinetics of Novel Inhibitors
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetic properties of two promising Cyclin-Dependent Kinase 8 (CDK8) inhibitors: MSC2530818 and RVU120 (also known as SEL120). As research into CDK8 as a therapeutic target in oncology continues to expand, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of these inhibitors is paramount for their clinical development and application. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and precision medicine.
Core Principles of CDK8 Inhibition
Cyclin-dependent kinase 8 (CDK8) is a key regulatory kinase that, along with its paralog CDK19, forms the kinase module of the Mediator complex. This complex plays a pivotal role in the regulation of transcription by RNA polymerase II. Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including colorectal cancer and acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention. CDK8 influences several oncogenic signaling pathways, including the Wnt/β-catenin, STAT, and TGF-β pathways, thereby controlling cancer cell proliferation, survival, and differentiation.
Pharmacokinetic Profiles of Leading CDK8 Inhibitors
A critical aspect of drug development is the characterization of a compound's pharmacokinetic profile to ensure adequate target engagement and a favorable safety margin. Below is a summary of the available pharmacokinetic data for MSC2530818 and RVU120.
MSC2530818: A Preclinical Overview
MSC2530818 is a potent and selective, orally bioavailable inhibitor of CDK8.[1][2][3] It has demonstrated acceptable pharmacokinetic properties in several preclinical species.[1][2]
| Parameter | Mouse | Rat | Dog | Human (Predicted) | Reference |
| Clearance (CL) | - | - | - | ~0.14 L/h/kg | [2][3] |
| Volume of Distribution (Vdss) | - | - | - | 0.48 L/kg | [2][3] |
| Terminal Half-life (t1/2) | - | - | - | 2.4 h | [2][3] |
| Oral Bioavailability (F) | - | - | - | ≥75% (up to 500 mg daily) | [2][3] |
Data for specific preclinical species beyond general statements of "acceptable pharmacokinetics" is limited in the provided search results.
In vitro studies have shown that MSC2530818 is a soluble compound with high permeability and a low efflux ratio in Caco-2 cells, suggesting good absorption potential.[1] Furthermore, it does not significantly inhibit major cytochrome P450 subtypes, indicating a lower potential for drug-drug interactions.[1]
RVU120 (SEL120): Clinical Pharmacokinetics
RVU120 (formerly SEL120) is a first-in-class, selective, orally bioavailable dual CDK8/19 inhibitor currently in clinical development for the treatment of AML and high-risk myelodysplastic syndrome (HR-MDS).[4][5][6][7][8][9][10]
| Parameter | Human (Clinical Trial Data) | Reference |
| Dosing Regimen | 75 mg to 250 mg, single oral dose every other day | [5][6][7] |
| Systemic Exposure | Consistent with previous studies, sufficient for target engagement | [4] |
Specific quantitative pharmacokinetic parameters such as clearance, volume of distribution, and half-life from the clinical trials are not yet publicly available in the provided search results. The primary objectives of the ongoing Phase I/II trials include the characterization of the pharmacokinetic profile of RVU120.[5][6][7]
Experimental Protocols
Detailed, proprietary experimental protocols for the pharmacokinetic analysis of MSC2530818 and RVU120 are not publicly available. However, this section outlines representative methodologies for preclinical and clinical pharmacokinetic studies of small molecule inhibitors, based on established practices in the field.
Preclinical In Vivo Pharmacokinetic Study Protocol (Representative)
Objective: To determine the pharmacokinetic profile of a novel CDK8 inhibitor in a rodent model (e.g., mouse or rat) following oral and intravenous administration.
Methodology:
-
Animal Models: Male and female rodents (e.g., CD-1 mice or Sprague-Dawley rats), typically 8-10 weeks old, are used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Formulation and Administration:
-
Oral (PO): The CDK8 inhibitor is formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose in water). A single dose is administered by oral gavage.
-
Intravenous (IV): The inhibitor is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a single bolus injection into a tail vein.
-
-
Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
-
Bioanalytical Method:
-
Plasma concentrations of the CDK8 inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Parameters calculated include: Maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). Oral bioavailability (F) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.
-
Clinical Pharmacokinetic Study Protocol (Representative for a Phase I Trial)
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a novel CDK8 inhibitor in patients with advanced solid tumors or hematological malignancies.
Methodology:
-
Study Design: An open-label, dose-escalation study (e.g., a 3+3 design) is typically employed.[7]
-
Patient Population: Patients with a confirmed diagnosis of a relevant malignancy who have exhausted standard treatment options.
-
Drug Administration: The CDK8 inhibitor is administered orally as capsules or tablets at escalating dose levels in successive cohorts of patients.[5][7]
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected at specified time points before and after drug administration on day 1 and at steady-state (e.g., after multiple doses).
-
Sampling times are designed to capture the absorption, distribution, and elimination phases of the drug.
-
-
Bioanalytical Method: Plasma concentrations of the inhibitor and potentially its major metabolites are measured using a validated LC-MS/MS assay.
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are determined for each dose level.
-
Dose proportionality of exposure is assessed.
-
Pharmacodynamic markers in blood or tumor tissue (e.g., phosphorylation of a downstream target like STAT1) may be measured to correlate with drug exposure.[1]
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the context of CDK8 inhibitor pharmacokinetics, the following diagrams illustrate the key signaling pathways influenced by CDK8 and a typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. ryvu.com [ryvu.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk8-IN-3 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, in conjunction with its binding partner Cyclin C, forms the CDK module of the Mediator complex.[1][2] The Mediator complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a critical role in gene expression.[3] CDK8 can function as both a positive and negative regulator of transcription and is implicated in various signaling pathways crucial for cell proliferation and differentiation, including the Wnt/β-catenin, TGF-β, and STAT pathways.[4][5] Its dysregulation has been linked to the progression of several cancers, making it a compelling target for therapeutic intervention.[2][3][4]
Cdk8-IN-3 is a small molecule inhibitor designed to target the kinase activity of CDK8. These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the potency and selectivity of this compound and similar compounds. The described luminescence-based assay is a robust method for measuring the activity of CDK8/Cyclin C by quantifying ATP consumption during the phosphorylation of a substrate.
Signaling Pathway of CDK8
CDK8 is a central node in several signaling pathways that are critical for cellular function and are often dysregulated in cancer. As part of the Mediator complex, CDK8 can influence the transcription of a wide array of genes.
Quantitative Data Summary
The following table summarizes typical inhibitory activities of known CDK8 inhibitors determined through in vitro kinase assays. This data serves as a reference for the expected potency of selective CDK8 inhibitors.
| Compound | Target(s) | IC50 (nM) | Assay Type |
| BI-1347 | CDK8/CycC | 1 | Biochemical |
| Cortistatin A | CDK8, CDK19 | 12 | Biochemical |
| T-474 | CDK8, CDK19 | 1.6, 1.9 | Enzymatic |
| T-418 | CDK8, CDK19 | 23, 62 | Enzymatic |
Note: Data for this compound is not publicly available and should be determined experimentally using the protocol below.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 value of this compound.[4][6] The assay measures the amount of ADP produced, which is then converted into a luminescent signal.
Materials and Reagents
-
Recombinant human CDK8/Cyclin C complex (e.g., BPS Bioscience, Cat# 100433)
-
CDK Substrate Peptide 2 (e.g., BPS Bioscience, Cat# 79604)
-
5x Kinase Assay Buffer 1 (e.g., BPS Bioscience, Cat# 79334)
-
ATP (500 µM stock solution)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Experimental Workflow
Step-by-Step Procedure
1. Reagent Preparation: a. Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. b. Thaw all reagents (Enzyme, Substrate, ATP) on ice. Keep the enzyme on ice at all times. c. Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[4] Prepare a vehicle control containing the same concentration of DMSO.
2. Assay Plate Setup: a. Set up the 96-well plate with "Blank" (no enzyme), "Positive Control" (enzyme + DMSO), and "Test Inhibitor" wells in duplicate. b. Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and CDK Substrate Peptide 2. The final concentration of ATP is typically around the Km value (e.g., 10 µM).[7] c. Add 12.5 µl of the Master Mix to each well.[6]
3. Inhibitor Addition: a. Add 2.5 µl of the serially diluted this compound to the "Test Inhibitor" wells. b. Add 2.5 µl of the DMSO vehicle to the "Positive Control" and "Blank" wells.
4. Kinase Reaction Initiation: a. Thaw the CDK8/Cyclin C enzyme on ice. Briefly centrifuge the vial to collect the contents. b. Dilute the enzyme to the desired concentration (e.g., 1.5 ng/µl) in 1x Kinase Assay Buffer.[6] Note that the optimal enzyme concentration may need to be determined empirically. c. To the "Blank" wells, add 10 µl of 1x Kinase Assay Buffer. d. Initiate the kinase reaction by adding 10 µl of the diluted CDK8/Cyclin C enzyme to the "Positive Control" and "Test Inhibitor" wells. The final reaction volume is 25 µl.[6]
5. Incubation: a. Incubate the plate at 30°C for 45 minutes.[6]
6. Signal Detection (using ADP-Glo™): a. After the kinase reaction incubation, add 25 µl of ADP-Glo™ Reagent to each well.[6] This will stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 50 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal. d. Incubate the plate at room temperature for another 30 minutes.
7. Data Acquisition: a. Measure the luminescence of each well using a microplate reader.
Data Analysis
-
Subtract the average "Blank" signal from all other measurements.
-
Determine the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
Conclusion
This protocol provides a robust and reliable method for the in vitro characterization of CDK8 inhibitors like this compound. By quantifying the inhibition of CDK8/Cyclin C kinase activity, researchers can accurately determine the potency of novel compounds, aiding in the drug discovery and development process for new cancer therapeutics. The flexibility of this luminescence-based assay allows for high-throughput screening and detailed kinetic studies.
References
- 1. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Cdk8-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk8-IN-3 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of transcription by RNA polymerase II.[2][3] Dysregulation of CDK8/19 activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and therapeutic potential.
Mechanism of Action
CDK8 and CDK19 act as a molecular switch within the Mediator complex, phosphorylating transcription factors and components of the transcription machinery to either activate or repress gene expression.[1][2] this compound inhibits the kinase activity of CDK8 and CDK19, thereby modulating the expression of genes regulated by these kinases. This can lead to various cellular outcomes, including cell cycle arrest, apoptosis, and alterations in cell differentiation and signaling pathways.[6][7][8]
Physicochemical Properties and Stock Solution Preparation
A summary of the key physicochemical properties of this compound and a related compound, CDK8/19-IN-1, is provided below. This information is crucial for the proper handling and use of the inhibitor in cell culture experiments.
| Property | Value | Source |
| Compound Name | This compound (also known as CDK8/19-IN-3) | [1] |
| Molecular Formula | C₂₀H₂₃FN₆O₂ | [1] |
| Molecular Weight | 398.43 g/mol | [1] |
| Target(s) | CDK8, CDK19 | [1] |
| Solubility (CDK8/19-IN-1) | DMSO: 50 mg/mL (116.14 mM) | [4] |
Protocol for Stock Solution Preparation:
-
Reconstitution: Prepare a high-concentration stock solution of this compound in sterile, anhydrous DMSO. Based on the solubility of the similar compound CDK8/19-IN-1, a stock concentration of 10 mM is recommended.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Key Signaling Pathways Affected by CDK8/19 Inhibition
CDK8/19 inhibition impacts several critical signaling pathways involved in cell proliferation, survival, and differentiation. Understanding these pathways is essential for designing experiments and interpreting results.
Caption: this compound inhibits CDK8/19, modulating key signaling pathways and cellular outcomes.
Quantitative Data Summary
The following table summarizes the inhibitory activity of CDK8/19 inhibitors in biochemical and cellular assays. Note that the GI₅₀ values are for the related compound CDK8/19-IN-1 and can be used as a starting point for determining the effective concentration of this compound.
| Assay Type | Target/Cell Line | Inhibitor | IC₅₀ / GI₅₀ | Source |
| Biochemical Assay | CDK8 | CDK8/19-IN-1 | 0.46 nM | [4] |
| Biochemical Assay | CDK19 | CDK8/19-IN-1 | 0.99 nM | [4] |
| Cell Growth Inhibition | Colon Cancer Cells | CDK8/19-IN-1 | 0.43 - 2.5 nM | [4][9] |
| Cell Growth Inhibition | Multiple Myeloma Cells | CDK8/19-IN-1 | 0.43 - 2.5 nM | [4][9] |
| Cell Growth Inhibition | Acute Myelogenous Leukemia (AML) Cells | CDK8/19-IN-1 | 0.43 - 2.5 nM | [4][9] |
| Cell Growth Inhibition | Lung Cancer Cells | CDK8/19-IN-1 | 0.43 - 2.5 nM | [4][9] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Caption: Workflow for determining the effect of this compound on cell viability.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration range could be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).
Western Blot Analysis of Target Phosphorylation
This protocol is used to assess the inhibition of CDK8/19 kinase activity in cells by measuring the phosphorylation of a known downstream target, such as STAT1 at Ser727.[10]
Caption: Workflow for Western blot analysis of CDK8/19 target phosphorylation.
Materials:
-
Target cell line(s)
-
This compound stock solution
-
Stimulating agent (e.g., IFN-γ for STAT1 phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1-24 hours). If necessary, stimulate the pathway of interest (e.g., with IFN-γ to induce STAT1 phosphorylation).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of CDK8/19 target genes following treatment with this compound.
Caption: Workflow for qPCR analysis of gene expression changes induced by this compound.
Materials:
-
Target cell line(s)
-
This compound stock solution
-
RNA isolation kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Set up the qPCR reactions with primers for your gene(s) of interest and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing this compound in cell culture experiments. By following these methodologies, researchers can effectively investigate the cellular functions of CDK8/19 and evaluate the therapeutic potential of this compound. It is recommended to optimize the experimental conditions, such as inhibitor concentration and treatment duration, for each specific cell line and assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. immunomart.com [immunomart.com]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 10. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk8-IN-3 Administration in Mouse Models
Introduction to Cdk8 and Cdk8-IN-3
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1] This complex plays a crucial role in integrating and transducing signals from various pathways to the RNA polymerase II transcription machinery.[1] Dysregulation of CDK8 activity has been implicated in various cancers, including colon, breast, and pancreatic cancer, making it an attractive target for therapeutic intervention.[2][3] this compound is a small molecule inhibitor designed to target the kinase activity of CDK8. These application notes provide a framework for its administration in preclinical mouse models.
Cdk8 Signaling Pathways
CDK8 is involved in several critical signaling pathways that regulate cell proliferation, differentiation, and survival. Its inhibition can impact downstream gene expression and cellular processes. Key pathways influenced by CDK8 include:
-
Wnt/β-catenin Pathway: CDK8 can act as a coactivator for β-catenin, a central component of the Wnt signaling pathway, which is often hyperactivated in cancers like colorectal cancer.[3]
-
STAT Pathway: CDK8 can phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, modulating their transcriptional activity in response to cytokine signaling.[4]
-
TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway, which has context-dependent roles in cancer, can be influenced by CDK8 activity.[3]
-
Notch Pathway: CDK8 has been shown to regulate Notch-dependent signaling, a pathway critical for cell-cell communication and development.[3]
Below is a diagram illustrating the central role of CDK8 in these signaling cascades.
Quantitative Data Summary
The following table summarizes dosages and administration routes for various CDK8/19 inhibitors used in mouse models, which can serve as a reference for designing studies with this compound.
| Inhibitor | Dosage | Administration Route | Mouse Model | Vehicle | Reference |
| SNX631-6 | 40-60 mg/kg/day | Medicated Chow | C57BL/6J | Not specified | [5] |
| BI-1347 | 3 mg/kg | Not specified | C57BL/6 | Not specified | [6] |
| Senexin B | 33 mg/kg | Oral Gavage (twice daily) | Not specified | 1% Dextrose, 6.25% 2-Hydroxypropyl-β-Cyclodextrin | [7] |
| Senexin B | 35 mg/kg | Intraperitoneal (daily) | Not specified | 10mM citrate buffer, 150 mM NaCl, pH 6.0 | [7] |
| Compound 2 | 75 mg/kg | Not specified | C57BL/6 | Not specified | [6] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the inhibitor. Based on formulations for similar compounds, here are two potential starting points for this compound.
Protocol 1: Oral Gavage Formulation
-
Vehicle Preparation: Prepare a solution of 1% Dextrose and 6.25% 2-Hydroxypropyl-β-Cyclodextrin in sterile water.
-
Compound Solubilization: Weigh the required amount of this compound and suspend it in the vehicle.
-
Mixing: Vortex and/or sonicate the mixture until a homogenous suspension is achieved. Prepare fresh daily.
Protocol 2: Intraperitoneal Injection Formulation
-
Vehicle Preparation: Prepare a sterile 10mM citrate buffer with 150 mM NaCl and adjust the pH to 6.0.
-
Compound Solubilization: Dissolve this compound in the citrate buffer.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
Administration Protocols
Protocol 3: Oral Gavage Administration
This method is often preferred for daily dosing over extended periods.
-
Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[8]
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[8]
-
Administration: Insert the gavage needle gently into the esophagus and slowly administer the prepared this compound formulation. The maximum recommended volume is typically 10 mL/kg.[9]
-
Monitoring: Observe the animal for any signs of distress, such as labored breathing, immediately after the procedure and again within 12-24 hours.[10]
Protocol 4: Intraperitoneal (IP) Injection
IP injections allow for rapid absorption of the compound.
-
Animal Handling: Restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the this compound solution.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
The following diagram outlines a general experimental workflow for an in vivo efficacy study.
Pharmacokinetic and Toxicity Considerations
-
Pharmacokinetics (PK): It is crucial to perform PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will inform the dosing schedule required to maintain therapeutic concentrations.
-
Toxicity: Early CDK8/19 inhibitors were associated with off-target toxicities. Therefore, it is essential to conduct toxicity studies for this compound. Monitor mice for signs of toxicity, such as weight loss, changes in behavior, and altered organ function. While conditional deletion of CDK8 in adult mice has shown no major abnormalities, the effects of a small molecule inhibitor may differ.[1]
Conclusion
These application notes provide a comprehensive starting point for researchers planning to use this compound in mouse models. By leveraging the knowledge from similar CDK8/19 inhibitors and adhering to rigorous experimental design, including initial dose-finding and toxicity assessments, researchers can effectively evaluate the in vivo efficacy of this compound.
References
- 1. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting CDK8 Inhibition by Cdk8-IN-3 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex, which links transcription factors to the core RNA polymerase II machinery.[1][2] Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3][4] Cdk8-IN-3 is a potent and selective small molecule inhibitor of CDK8 and its close homolog CDK19.[5][6] This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of CDK8 activity by this compound, focusing on a key downstream pharmacodynamic marker, the phosphorylation of STAT1 on serine 727 (pSTAT1-S727).[7][8][9]
Data Presentation
The inhibitory activity of a representative potent and selective CDK8 inhibitor, analogous to this compound, is summarized below. This data highlights its potency and selectivity, which are critical attributes for a chemical probe or therapeutic candidate.
| Target | IC50 (nM) | Selectivity vs. CDK8 | Assay Type | Reference |
| CDK8/cyclin C | 1.5 | - | Kinase Assay | [5] |
| CDK19/cyclin C | 1.9 | ~1.3-fold | Kinase Assay | [6] |
| CDK9/cyclin T1 | 1100 | ~730-fold | Kinase Assay | [5] |
| STAT1-S727 Phos. | < 10 | - | Cell-based Assay | [8] |
Table 1: Inhibitory activity and selectivity of a potent CDK8 inhibitor.
Signaling Pathway and Inhibition
CDK8, as part of the Mediator complex, plays a crucial role in regulating the activity of various transcription factors, including Signal Transducer and Activator of Transcription 1 (STAT1).[10][11] Upon cytokine signaling, for instance with interferon-gamma (IFNγ), CDK8 phosphorylates STAT1 at serine 727.[12][13] This phosphorylation event is a key step in the transcriptional activation of STAT1 target genes. This compound exerts its effect by binding to the ATP pocket of CDK8, thereby preventing the phosphorylation of its substrates.
Caption: CDK8 signaling pathway and its inhibition by this compound.
Experimental Protocols
Western Blot Protocol for Detecting Inhibition of STAT1 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on CDK8 kinase activity by measuring the phosphorylation of STAT1 at Ser727 in cultured cells.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
This compound (or a similar potent CDK8 inhibitor)
-
Interferon-gamma (IFNγ)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT1 (Ser727)
-
Rabbit anti-STAT1 (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours.[5]
-
Stimulate cells with IFNγ (e.g., 10 ng/mL) for 30 minutes prior to harvesting to induce STAT1 phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT1-S727 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT1 and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and repeat the immunoblotting procedure starting from the blocking step with the primary antibodies for total STAT1 and then β-actin.
-
Experimental Workflow Diagram
Caption: Western blot experimental workflow for CDK8 inhibition.
Conclusion
The Western blot protocol described here provides a robust method for assessing the cellular activity of this compound. By monitoring the phosphorylation status of the downstream target STAT1, researchers can obtain quantitative data on the dose-dependent inhibition of CDK8 in a cellular context. This application note serves as a comprehensive guide for scientists in academic and industrial settings who are investigating the therapeutic potential of CDK8 inhibitors.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk8 Kinase Module: A Mediator of Life and Death Decisions in Times of Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 11. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Transcriptional Effects of Cdk8-IN-3 Using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (Cdk8) is a key transcriptional regulator that, as part of the Mediator complex, can both positively and negatively modulate gene expression.[1][2] It functions by phosphorylating various substrates, including RNA Polymerase II (RNAPII), histone H3, and numerous transcription factors, thereby influencing their activity, stability, and recruitment to chromatin.[1][3][4] Cdk8 has been implicated in several signaling pathways critical to cancer development and other diseases, such as the Wnt/β-catenin, p53, and TGF-β pathways.[1][5][6]
Cdk8-IN-3 is a small molecule inhibitor of Cdk8, offering a powerful tool to probe the kinase's function in transcriptional regulation. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a robust method for mapping the genome-wide locations of DNA-binding proteins, such as transcription factors, or the distribution of specific histone modifications.[7] By comparing ChIP-seq profiles from cells treated with this compound versus a vehicle control, researchers can elucidate the inhibitor's impact on the chromatin landscape and its consequences for gene expression programs.
This document provides a detailed protocol for utilizing ChIP-seq to study the effects of this compound on transcription, guidance on data interpretation, and examples of how to present the resulting quantitative data.
Cdk8 Signaling in Transcription
Cdk8 is a component of the dissociable Cdk8 kinase module (CKM) of the larger Mediator complex, which acts as a bridge between transcription factors and the RNAPII machinery.[3][8] The activity of Cdk8 can influence both the initiation and elongation phases of transcription. Inhibition of Cdk8 with a compound like this compound can therefore alter the transcriptional output of genes regulated by Cdk8-dependent processes.
Caption: Cdk8's role in transcriptional regulation and the point of intervention for this compound.
Detailed ChIP-seq Protocol
This protocol is a general guideline and may require optimization depending on the cell type, antibody, and specific protein of interest.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., a cancer cell line where Cdk8 is active) at an appropriate density to reach 80-90% confluency at the time of harvesting. For a standard ChIP experiment, approximately 1x107 to 2x107 cells per immunoprecipitation (IP) are recommended.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound. A parallel culture should be treated with the same volume of vehicle (e.g., DMSO) to serve as a negative control. The treatment duration should be determined based on prior experiments (e.g., time-course studies to assess downstream effects), but a common range is 6 to 24 hours.
-
Harvesting: After treatment, aspirate the media, wash the cells once with ice-cold PBS, and harvest the cells by scraping or trypsinization. Pellet the cells by centrifugation.
II. Protein-DNA Cross-linking
-
Formaldehyde Fixation: Resuspend the cell pellet in fresh culture medium containing 1% formaldehyde to cross-link proteins to DNA.
-
Incubation: Incubate for 10 minutes at room temperature with gentle rotation. This step is crucial for capturing the in vivo protein-DNA interactions.[7]
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Washing: Pellet the cells, discard the supernatant, and wash the cell pellet twice with ice-cold PBS, adding protease and phosphatase inhibitors to the wash buffer to preserve the protein complexes.[9]
III. Cell Lysis and Chromatin Shearing
-
Cell Lysis: Lyse the cells using a suitable buffer to release the nuclei.
-
Nuclear Lysis: Isolate the nuclei by centrifugation and resuspend them in a nuclear lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Chromatin Shearing (Sonication): Shear the chromatin into fragments of 200-700 bp using an optimized sonication protocol. The optimal sonication conditions (power, duration, number of cycles) must be determined empirically for each cell type and instrument.
-
Quality Control: After sonication, reverse cross-link a small aliquot of the chromatin and run the DNA on an agarose gel to verify that the fragment size is within the desired range.
IV. Immunoprecipitation (IP)
-
Pre-clearing Chromatin: (Optional but recommended) Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads to reduce non-specific background.
-
Antibody Incubation: Add a ChIP-grade primary antibody specific to the target protein (e.g., a transcription factor like p53, STAT1, or a histone mark like H3K27ac) to the chromatin lysate. Incubate overnight at 4°C with rotation. Include a negative control IP with a non-specific IgG antibody.
-
Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[10]
-
Washing: Use a magnetic rack to separate the beads from the lysate. Wash the beads multiple times with a series of stringent wash buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.[11]
V. Elution, Reverse Cross-linking, and DNA Purification
-
Elution: Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Protein and RNA Digestion: Treat the samples with RNase A and Proteinase K to remove RNA and proteins.[12]
-
DNA Purification: Purify the ChIP DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.[10]
VI. Library Preparation and Sequencing
-
Quantification: Quantify the purified ChIP DNA using a high-sensitivity method (e.g., Qubit).
-
Library Construction: Prepare a sequencing library from the ChIP DNA and input control DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
Experimental Workflow
The entire process, from cell treatment to data analysis, can be visualized as a multi-step workflow.
Caption: A comprehensive workflow for a ChIP-seq experiment studying Cdk8 inhibition.
Data Presentation and Interpretation
Quantitative data from ChIP-seq experiments should be summarized to facilitate comparison between conditions.
Table 1: Summary of ChIP-seq Data Quality Metrics
| Sample ID | Treatment | Antibody | Total Reads (Millions) | Alignment Rate (%) | Uniquely Mapped Reads (Millions) | Peaks Called |
| Rep1_DMSO | DMSO | STAT1 | 35.2 | 92.5 | 30.1 | 25,430 |
| Rep2_DMSO | DMSO | STAT1 | 38.1 | 91.8 | 32.5 | 26,102 |
| Rep1_Cdk8i | This compound | STAT1 | 36.5 | 93.1 | 31.2 | 18,541 |
| Rep2_Cdk8i | This compound | STAT1 | 37.8 | 92.7 | 32.0 | 19,233 |
| Input_DMSO | DMSO | Input | 40.1 | 94.0 | 35.1 | N/A |
| Input_Cdk8i | This compound | Input | 41.5 | 93.5 | 36.2 | N/A |
This table provides an overview of sequencing and alignment quality, ensuring data reliability before downstream analysis.
Table 2: Top Differentially Bound STAT1 Peaks upon this compound Treatment
| Nearest Gene | Chromosome | Log2 Fold Change (this compound / DMSO) | p-value | Biological Function |
| SOCS3 | chr17 | -1.85 | 1.2e-15 | Negative feedback of cytokine signaling |
| IRF1 | chr5 | -1.52 | 4.5e-12 | Interferon response, tumor suppressor |
| MYC | chr8 | -1.20 | 8.9e-10 | Cell cycle, proliferation |
| BCL2L1 | chr20 | 1.68 | 2.1e-13 | Anti-apoptosis |
| CCND1 | chr11 | 1.45 | 6.7e-11 | Cell cycle progression |
This table highlights specific genomic loci where the binding of a transcription factor (STAT1) is significantly altered by Cdk8 inhibition. A negative Log2 fold change indicates reduced binding, while a positive value indicates increased binding.
Table 3: Changes in H3K27ac Signal at Key Gene Promoters
| Gene Name | Log2 Fold Change (this compound / DMSO) | q-value (FDR) | Implication of Change |
| FOSL1 | -2.10 | 3.4e-8 | Decreased enhancer/promoter activity |
| JUNB | -1.98 | 7.1e-8 | Decreased enhancer/promoter activity |
| CDKN1A | 1.75 | 1.5e-6 | Increased enhancer/promoter activity |
| TGFB2 | 1.59 | 5.2e-6 | Increased enhancer/promoter activity |
H3K27ac is a marker of active enhancers and promoters. This table shows how Cdk8 inhibition can lead to changes in the activity state of regulatory regions associated with specific genes.
Interpreting the Results
-
Decreased Transcription Factor Binding: If this compound treatment leads to a widespread decrease in the binding of an activating transcription factor (e.g., STAT1 at SOCS3 and IRF1 promoters), it suggests that Cdk8's kinase activity is required for the recruitment or stable association of that factor with its target DNA sites.
-
Increased Transcription Factor Binding: Conversely, an increase in binding at other loci (e.g., STAT1 at BCL2L1) could imply that Cdk8 normally phosphorylates the factor to promote its dissociation or phosphorylates a corepressor to facilitate its binding.
-
Changes in Histone Marks: A decrease in the H3K27ac mark at gene promoters after Cdk8 inhibition suggests that Cdk8 activity is linked to the maintenance of an active chromatin state at these locations. An increase in H3K27ac could indicate that Cdk8 normally contributes to a repressive complex at those sites, and its inhibition leads to chromatin opening and gene activation.[13]
Conclusion
The combination of a specific kinase inhibitor like this compound with the genome-wide profiling power of ChIP-seq provides an invaluable approach for dissecting transcriptional regulatory networks. This methodology allows researchers to move beyond simple gene expression changes and uncover the direct effects of Cdk8 inhibition on the binding of key transcription factors and the epigenetic state of chromatin. The data generated can reveal novel mechanisms of action for Cdk8 inhibitors and identify gene signatures that predict cellular response, significantly aiding in drug development and the fundamental understanding of transcriptional control.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal Integration by Cyclin-Dependent Kinase 8 (CDK8) Module and Other Mediator Subunits in Biotic and Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. microbenotes.com [microbenotes.com]
- 8. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Steps in ChIP Sequencing: A Comprehensive Guide | Montetuning Blog % [blog.montetuning.com]
- 11. epicypher.com [epicypher.com]
- 12. encodeproject.org [encodeproject.org]
- 13. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk8-IN-3 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in a variety of signaling pathways crucial for cell proliferation, differentiation, and oncogenesis. As a component of the Mediator complex, CDK8, along with its paralog CDK19, acts as a molecular switch controlling the expression of numerous genes.[1][2][3] Its dysregulation is linked to various cancers, making it a compelling target for therapeutic intervention.[4][5] Cdk8-IN-3 is a potent and selective inhibitor of both CDK8 and CDK19, notable for its ability to upregulate Interleukin-10 (IL-10), suggesting its potential in the research of inflammatory bowel disease.[1] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of CDK8/19 activity.
Mechanism of Action of CDK8
CDK8 is a serine/threonine kinase that, in conjunction with its regulatory partner Cyclin C, forms a module within the larger Mediator complex.[2][3][6] This complex interacts with RNA polymerase II and various transcription factors to either activate or repress gene transcription.[2][6] The activity of CDK8 is context-dependent and can be influenced by various signaling inputs.[4]
Key Signaling Pathways Involving CDK8
CDK8 is a critical node in several major signaling pathways:
-
Wnt/β-catenin Pathway: CDK8 is recognized as an oncogene in colorectal cancer where it enhances the transcriptional activity of β-catenin.[4][7] Inhibition of CDK8 can suppress the proliferation of colon cancer cells that exhibit high levels of β-catenin activity.[4]
-
TGF-β Signaling Pathway: CDK8 and the related kinase CDK9 are involved in the phosphorylation of Smad transcription factors, which are key mediators of the TGF-β signaling pathway.[8] This phosphorylation is a crucial step in the activation and subsequent turnover of Smad proteins.[8]
-
STAT Signaling Pathway: CDK8 directly phosphorylates STAT1 on serine 727 (S727) in response to interferon-γ (IFNγ), thereby regulating the interferon response.[9][10][11] This phosphorylation can either positively or negatively regulate the expression of IFNγ-responsive genes.[10]
-
Notch Signaling Pathway: CDK8, in partnership with Cyclin C, phosphorylates the Notch intracellular domain (NICD), which promotes its degradation and terminates the Notch signal.[12][13]
High-Throughput Screening Assays for this compound
A variety of HTS assays can be employed to screen for and characterize inhibitors like this compound. These can be broadly categorized into biochemical assays that measure direct enzyme activity and cell-based assays that assess the downstream cellular effects of CDK8/19 inhibition.
Biochemical Assays
Biochemical assays provide a direct measure of an inhibitor's ability to interact with and inhibit the kinase activity of CDK8.
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase.[14][15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from a 5X stock.[14]
-
Dilute this compound and control compounds to a 3X final concentration in the 1X Kinase Buffer A.
-
Prepare a 3X solution of CDK8/cyclin C kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.[14]
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.[14]
-
-
Assay Procedure (384-well plate format):
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (tracer) and 615 nm (europium).
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Experimental Workflow for LanthaScreen™ Assay
Caption: Workflow for the LanthaScreen™ kinase binding assay.
This is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[16][17][18] The amount of light generated is directly proportional to the kinase activity.
Experimental Protocol:
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction in a 384-well plate containing:
-
1X Kinase Reaction Buffer.
-
Desired concentration of ATP.
-
CDK8 substrate peptide.
-
CDK8/cyclin C enzyme.
-
Varying concentrations of this compound or control compounds.
-
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[19]
-
Incubate at room temperature for 40 minutes.[19]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[19]
-
Incubate at room temperature for 30-60 minutes.[19]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. A decrease in luminescence indicates inhibition of kinase activity.
-
Experimental Workflow for ADP-Glo™ Assay
Caption: Workflow for the ADP-Glo™ kinase assay.
Cellular Assays
Cellular assays are essential to confirm that the inhibitor is active in a more biologically relevant context.
This assay measures the phosphorylation of STAT1 at serine 727, a direct substrate of CDK8, in response to cytokine stimulation.[9][10][20]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1-6 hours.[21][22]
-
Stimulate the cells with a cytokine such as IFN-β (e.g., 100 U/mL) for 1 hour to induce STAT1 phosphorylation.[21]
-
-
Cell Lysis and Detection (Western Blot):
-
Lyse the cells and collect the protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1 (as a loading control).[21]
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of inhibition.
-
Signaling Pathway Diagrams
The following diagrams illustrate the central role of CDK8 in key signaling pathways.
Caption: CDK8/9 in the TGF-β/SMAD signaling pathway.
STAT Signaling Pathway
Caption: CDK8 in the IFN-γ/STAT1 signaling pathway.
Quantitative Data
The following table summarizes the inhibitory activities of various CDK8 inhibitors from the literature. This data provides a reference for the expected potency of selective CDK8 inhibitors.
| Compound/Inhibitor | Assay Type | Target(s) | IC50/EC50 | Reference |
| This compound | Cellular Assay | CDK8/19 | - | [1] |
| Senexin B | Growth Inhibition | ER-positive BT474 cells | IC50 values determined | [23] |
| Compound 2 | Growth Inhibition | OCI-Ly3, HBL-1, MV-4-11B, KG1, MM1R cells | IC50 < 1 µmol/L | [21] |
| BI-1347 | Growth Inhibition | Hematologic cancer cell lines | - | [21] |
| Cortistatin A | Kinase Assay | CDK8 | IC50 = 12 nM | [24] |
| MSC2530818 | Biochemical/Cellular | CDK8 | - | [24] |
Conclusion
This compound represents a valuable tool for investigating the roles of CDK8 and CDK19 in health and disease. The high-throughput screening assays and cellular protocols detailed in these application notes provide a robust framework for identifying and characterizing novel modulators of CDK8/19. The provided diagrams of key signaling pathways offer a visual guide to the complex regulatory networks in which CDK8 participates. These resources are intended to empower researchers in their efforts to further elucidate the function of these important kinases and to accelerate the development of new therapeutic strategies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 4. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. CDK8/9 drive Smad transcriptional action, turnover and YAP interactions in BMP and TGFβ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8 as the STAT1 serine 727 kinase? | Semantic Scholar [semanticscholar.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Gene - CDK8 [maayanlab.cloud]
- 14. ulab360.com [ulab360.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. Selective Dual Inhibition of TNKS1 and CDK8 by TCS9725 Attenuates STAT1/β-Catenin/TGFβ1 Signaling in Renal Cancer [mdpi.com]
- 21. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
Cdk8-IN-3: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the potent and selective CDK8/19 inhibitor, Cdk8-IN-3. This compound, also known as CDK8/19-IN-3, serves as a valuable tool for investigating the roles of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) in various biological processes, including transcription, cell cycle control, and oncogenesis.
Chemical Properties and Solubility
This compound is a potent inhibitor of both CDK8 and CDK19.[1] Its molecular formula is C₂₀H₂₃FN₆O₂, with a molecular weight of 398.43 g/mol .[1] Proper solubilization is critical for accurate and reproducible experimental results.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (for 50 mg/mL) | Notes |
| DMSO | 50 mg/mL | 128.39 mM | Ultrasonic treatment is required for complete dissolution.[2] |
It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions to avoid hygroscopic effects that can impact solubility.[3]
Mechanism of Action and Signaling Pathways
CDK8 and its paralog CDK19 are key components of the Mediator complex, a multiprotein assembly that regulates the transcription of genes by RNA Polymerase II.[4][5][6] The kinase module of the Mediator complex, which includes CDK8 or CDK19, Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its function.[4][5][6]
CDK8 has been shown to influence several critical signaling pathways implicated in cancer and other diseases:
-
Wnt/β-catenin Pathway: CDK8 can act as an oncogene in colorectal cancer by promoting β-catenin-dependent transcription.[5]
-
p53 Pathway: In some contexts, CDK19 has been shown to regulate the expression of p53 target genes, such as p21.[6]
-
STAT Signaling: CDK8 can phosphorylate STAT1 on Ser727, and this phosphorylation event is often used as a biomarker for CDK8 kinase activity in cells.[4]
-
NF-κB Signaling: CDK8/19 can be co-recruited with NF-κB to the promoters of early response genes, driving their expression in response to stimuli like TNFα.[6]
Below is a diagram illustrating the central role of CDK8/19 in transcriptional regulation.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of this compound (Molecular Weight = 398.43 g/mol ).
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution.
-
It is recommended to prepare fresh working solutions for each experiment.
-
The following diagram outlines the workflow for preparing this compound for experiments.
Cell-Based Assay for CDK8/19 Inhibition
This protocol provides a general framework for assessing the activity of this compound in a cell-based assay by measuring the expression of a downstream target gene. HEK293 cells are a commonly used cell line for this type of assay.[7]
Materials:
-
HEK293 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
Stimulant (e.g., TNFα)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
-
Inhibitor Pre-treatment:
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 1 hour at 37°C and 5% CO₂.[7]
-
-
Cell Stimulation:
-
RNA Extraction and qRT-PCR:
-
Wash the cells with PBS and lyse them according to the RNA extraction kit manufacturer's protocol.
-
Purify the total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of a known CDK8/19-dependent gene (e.g., an NF-κB target gene if using TNFα stimulation) and a housekeeping gene using qRT-PCR.
-
-
Data Analysis:
-
Normalize the expression of the target gene to the housekeeping gene.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
-
Concluding Remarks
This compound is a valuable chemical probe for elucidating the biological functions of CDK8 and CDK19. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments. Adherence to proper solubility and handling procedures is essential for obtaining reliable and reproducible results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk8-IN-3 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in colorectal cancer (CRC).[1][2] Amplified or overexpressed in a substantial fraction of colorectal tumors, CDK8 is a transcriptional regulator that modulates key cancer-related signaling pathways, including the Wnt/β-catenin and STAT pathways.[1][2][3][4][5] Its expression is often correlated with more advanced tumor stages and poorer patient survival, making it an attractive therapeutic target.[6]
Cdk8-IN-3 is a novel, potent, and selective small-molecule inhibitor of CDK8 and its paralog CDK19.[6] While current research has highlighted its role in upregulating IL-10 in human CD4+ T-cells with potential applications in inflammatory bowel disease, its efficacy and mechanism of action in colorectal cancer have not yet been extensively published.[6]
These application notes provide a comprehensive overview of the established roles of CDK8 in colorectal cancer and offer detailed protocols for evaluating the therapeutic potential of this compound in relevant cancer cell line models. The information presented is intended to guide researchers in designing and executing experiments to investigate the effects of this novel inhibitor on CRC cell proliferation, signaling, and gene expression.
Mechanism of Action of CDK8 in Colorectal Cancer
CDK8 is a subunit of the Mediator complex, which links transcription factors to the RNA polymerase II machinery.[4][7] In colorectal cancer, CDK8 primarily exerts its oncogenic effects through the modulation of two critical signaling pathways:
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of the vast majority of colorectal cancers.[8] CDK8 enhances the transcriptional activity of β-catenin, a key effector of this pathway. It can achieve this by phosphorylating E2F1, which relieves its inhibitory effect on β-catenin, thereby promoting the expression of Wnt target genes like MYC and Cyclin D1 that drive cell proliferation.[2][4]
-
STAT Signaling: CDK8 can directly phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, on serine residues within their transactivation domains.[1][4][5] This phosphorylation can either positively or negatively regulate the expression of STAT target genes, which are involved in inflammation, survival, and metastasis.[4][9] For instance, CDK8-mediated phosphorylation of STAT1 at Ser727 is crucial for regulating interferon (IFN)-γ-responsive genes.[4]
By inhibiting CDK8, this compound is expected to suppress these oncogenic signaling cascades, leading to reduced proliferation and survival of colorectal cancer cells.
Data Presentation: Anticipated Effects of this compound
While specific quantitative data for this compound in colorectal cancer cell lines is not yet available, the following tables outline the expected data points and provide a template for summarizing experimental results based on the known effects of CDK8 inhibition.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | CDK8 Status | IC50 (nM) after 72h | Maximum Inhibition (%) |
| HCT116 | High Expression | To be determined | To be determined |
| SW480 | Gene Amplification | To be determined | To be determined |
| DLD1 | High Expression | To be determined | To be determined |
| HT29 | Gene Amplification | To be determined | To be determined |
Table 2: Effect of this compound on Key Signaling Proteins in HCT116 Cells
| Protein Target | Treatment (Concentration, Time) | Change in Phosphorylation/Expression |
| p-STAT1 (Ser727) | This compound (IC50, 24h) | Expected Decrease |
| β-catenin | This compound (IC50, 24h) | Expected Decrease in nuclear fraction |
| c-Myc | This compound (IC50, 24h) | Expected Decrease |
| Cyclin D1 | This compound (IC50, 24h) | Expected Decrease |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways regulated by CDK8 in colorectal cancer and the general workflows for key experimental protocols.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dundee.ac.uk [dundee.ac.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Immune Cell Function with Cdk8 Inhibitors
Disclaimer: Information regarding the specific inhibitor "Cdk8-IN-3" was not found in the public domain at the time of this writing. The following application notes and protocols are based on published data for other potent and selective Cdk8 inhibitors, such as 16-didehydro-cortistatin A (DCA), BRD-6989, CCT251921, and Senexin A. Researchers using this compound should use this information as a guide and determine the optimal experimental conditions empirically.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex. This complex plays a crucial role in modulating the activity of RNA Polymerase II and various transcription factors. In the immune system, CDK8 has emerged as a critical regulator of both innate and adaptive immune responses.[1][2][3] Inhibition of CDK8 offers a powerful tool to dissect its role in immune cell differentiation, cytokine production, and overall immunological function. Small molecule inhibitors of CDK8 have been shown to exert tolerogenic effects, promoting anti-inflammatory responses and suppressing pro-inflammatory pathways.[1]
Mechanism of Action
CDK8 exerts its influence on the immune system by phosphorylating key transcription factors and signaling proteins.[1][4] Inhibition of CDK8 can therefore lead to a cascade of downstream effects on gene expression and cellular function.
Key molecular targets and pathways affected by CDK8 inhibition include:
-
STAT Transcription Factors: CDK8 phosphorylates STAT1 on Ser727, STAT3 on Ser727, and STAT5 on Ser730.[1] Inhibition of CDK8 can reduce STAT1 Ser727 phosphorylation in response to IFN-γ and STAT3 Ser727 phosphorylation in response to IL-6.[5][6][7] This modulation of STAT phosphorylation can alter cytokine signaling and subsequent T cell differentiation.
-
AP-1 Signaling: CDK8 can phosphorylate the c-Jun component of the AP-1 transcription factor on the inhibitory site Ser243.[1] Inhibition of CDK8 reduces this phosphorylation, leading to enhanced AP-1 activity and increased production of the anti-inflammatory cytokine IL-10 in myeloid cells.[1][8]
-
GATA3-FOXP3 Axis: CDK8 inhibition has been shown to promote the differentiation of regulatory T cells (Tregs) through a novel CDK8-GATA3-FOXP3 pathway.[1][9]
-
Notch Signaling: CDK8 can inhibit Notch1 signaling by phosphorylating its intracellular domain (ICD1), leading to its degradation.[1] Cdk8 inhibition can therefore enhance Notch signaling.
Data Presentation: In Vitro Efficacy of Cdk8 Inhibitors
The following table summarizes the reported in vitro activities of various Cdk8 inhibitors in immune cells. This data can serve as a starting point for determining the effective concentration range for this compound.
| Inhibitor | Assay | Cell Type | IC50 / EC50 | Reference |
| F059-1017 | Enzymatic Assay | - | IC50: 558.1 nM | [2] |
| Compound 2 | Kinase Assay | - | IC50: 1.8 nM | [6] |
| BI-1347 | Kinase Assay | - | IC50: 1.4 nM | [6] |
| DCA | Treg Differentiation | Murine CD4+ T cells | EC50: Similar to IL-10 enhancement in BMDCs | [1] |
| BRD-6989 | Treg Differentiation | Murine CD4+ T cells | EC50: Similar to IL-10 enhancement in BMDCs | [1] |
| CCT251921 | Treg Differentiation | Murine CD4+ T cells | Effective at 0.05 µM | [10] |
| Senexin A | Treg Differentiation | Murine CD4+ T cells | Effective at 0.5 µM | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Cdk8 inhibition on immune cell function.
This protocol is designed to assess the effect of a Cdk8 inhibitor on the differentiation of naive CD4+ T cells into Tregs.
Materials:
-
Naive CD4+ T cells (isolated from spleen and lymph nodes of mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Anti-CD3ε and anti-CD28 antibodies
-
Recombinant human TGF-β1
-
Recombinant murine IL-2
-
Cdk8 inhibitor (e.g., this compound) dissolved in DMSO
-
FACS buffer (PBS with 2% FBS)
-
Foxp3 Staining Buffer Set
Procedure:
-
Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from mouse spleen and lymph nodes using a cell sorting system.
-
Coat a 96-well plate with anti-CD3ε antibody (e.g., 2 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Seed the naive CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL).
-
To induce Treg differentiation, add TGF-β1 (e.g., 1 ng/mL) and IL-2 (e.g., 20 U/mL).[10][12]
-
Add the Cdk8 inhibitor at a range of concentrations (e.g., 0.01 µM to 1 µM) or DMSO as a vehicle control.
-
Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain for surface markers (e.g., CD4, CD25).
-
Fix and permeabilize the cells using the Foxp3 Staining Buffer Set according to the manufacturer's instructions, and then stain for intracellular Foxp3.
-
Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.
This protocol details the procedure to examine the effect of a Cdk8 inhibitor on the phosphorylation of STAT proteins in response to cytokine stimulation.
Materials:
-
Immune cells (e.g., CD4+ T cells, NK cells)
-
RPMI-1640 medium (serum-free for starvation)
-
Cytokine (e.g., IFN-γ, IL-6)
-
Cdk8 inhibitor (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT1 (Ser727), anti-STAT1, anti-phospho-STAT3 (Ser727), anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture immune cells to the desired density.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with the Cdk8 inhibitor at the desired concentration or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IFN-γ or 20 ng/mL IL-6) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Cdk8 signaling pathway in immune cells.
Caption: Experimental workflow for Cdk8 inhibitor studies.
References
- 1. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Cdk8-IN-3 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in various cancers, including colorectal cancer, where it plays a crucial role in regulating the Wnt/β-catenin signaling pathway.[1][2] Cdk8, as part of the Mediator complex, functions as a transcriptional regulator, influencing the expression of genes involved in cell proliferation and survival.[3][4] The development of selective Cdk8 inhibitors, such as Cdk8-IN-3, represents a promising therapeutic strategy. However, the emergence of drug resistance is a common challenge in targeted cancer therapy.[5][6] Understanding the mechanisms of resistance to Cdk8 inhibitors is critical for developing effective long-term treatment strategies.
These application notes provide a comprehensive guide for researchers to develop and characterize cell lines resistant to the Cdk8 inhibitor, this compound. The protocols outlined below describe a systematic approach to generating resistant cell lines through continuous exposure to escalating drug concentrations and detail the experimental procedures for their characterization.
Data Presentation
Table 1: Cellular Viability (IC50) of Parental and this compound Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| Example: SW620 | 50 | 1500 | 30 |
| [Insert Cell Line 1] | |||
| [Insert Cell Line 2] | |||
| [Insert Cell Line 3] |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. A significant increase in the RI indicates the successful development of a resistant cell line.[7]
Table 2: Analysis of Key Signaling Molecules in Parental and Resistant Cell Lines
| Cell Line | Treatment | p-STAT1 (Ser727) | Total STAT1 | p-STAT3 (Tyr705) | Total STAT3 | β-catenin |
| Parental | DMSO | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | Decreased | No Change | Variable | No Change | Variable | |
| Resistant | DMSO | Elevated | No Change | Variable | No Change | Variable |
| This compound | No Change | No Change | Variable | No Change | Variable |
This table provides a template for summarizing the results of Western blot or other quantitative protein analyses. Expected changes are based on the known functions of Cdk8.[8][9]
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Caption: Simplified signaling pathways involving Cdk8, a target of this compound.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol employs a dose-escalation method to gradually select for cells resistant to this compound.[6]
Materials:
-
Parental cancer cell line of interest (e.g., SW620, a colorectal cancer cell line with known Cdk8 dependency).
-
Complete cell culture medium.
-
This compound (prepare a stock solution in DMSO).
-
Cell culture flasks/plates.
-
Cell counting solution (e.g., Trypan Blue).
-
Hemocytometer or automated cell counter.
-
Cell viability assay kit (e.g., MTT, CCK-8).[1]
-
96-well plates.
-
Plate reader.
Procedure:
-
Determine the initial IC50 of this compound: a. Seed parental cells in 96-well plates at a predetermined optimal density. b. The following day, treat the cells with a range of this compound concentrations. c. After 72 hours, assess cell viability using a CCK-8 or similar assay. d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[10][11]
-
Initiate Resistance Development: a. Culture the parental cells in a flask with complete medium containing this compound at a starting concentration of approximately IC10-IC20 (the concentration that inhibits growth by 10-20%). b. Maintain the cells in this medium, changing the medium every 2-3 days. c. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: a. Once the cells have adapted and are proliferating steadily at the current this compound concentration, passage them and increase the drug concentration by 1.5- to 2-fold.[6] b. Continue this stepwise increase in concentration, allowing the cells to adapt at each stage. This process may take several months.[1] c. If significant cell death occurs after a dose increase, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again.
-
Establishment and Maintenance of the Resistant Line: a. Once the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50, the resistant cell line is considered established. b. To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (typically the concentration at which they were selected).
Protocol 2: Confirmation and Characterization of this compound Resistance
Materials:
-
Parental and this compound resistant cell lines.
-
This compound.
-
Cell viability assay kit.
-
96-well plates.
-
Plate reader.
-
Reagents for Western blotting (lysis buffer, antibodies against p-STAT1 (Ser727), total STAT1, p-STAT3 (Tyr705), total STAT3, β-catenin, and a loading control like GAPDH or β-actin).[8][9]
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescence detection reagents.
Procedure:
-
IC50 Determination of Resistant Cells: a. Using the same procedure as in Protocol 1, Step 1, determine the IC50 of this compound for both the parental and the newly generated resistant cell line. b. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. A high RI confirms the resistant phenotype.
-
Western Blot Analysis of Signaling Pathways: a. Seed both parental and resistant cells. b. Treat the cells with DMSO (vehicle control) and a high concentration of this compound (e.g., 5x the parental IC50) for a specified time (e.g., 24 hours). c. Lyse the cells and quantify protein concentration. d. Perform Western blotting to analyze the expression and phosphorylation levels of key proteins in the Cdk8 signaling pathway, such as STAT1, STAT3, and β-catenin.[8][9] e. Compare the protein expression and phosphorylation patterns between the parental and resistant cells, both with and without this compound treatment. Alterations in these pathways in the resistant line can indicate potential mechanisms of resistance.
Potential Mechanisms of Resistance
The development of resistance to this compound may involve various molecular mechanisms, including:
-
Alterations in the Cdk8 signaling pathway: This could involve upregulation of downstream effectors or activation of bypass pathways to compensate for Cdk8 inhibition. For instance, constitutive activation of STAT signaling or components of the Wnt/β-catenin pathway could reduce the cell's dependency on Cdk8.[1][8]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Target mutation: Although less common for kinase inhibitors in the initial stages of resistance, mutations in the Cdk8 gene could alter the drug-binding site, thereby reducing the inhibitory effect of this compound.
-
Transcriptional reprogramming: Cancer cells can adapt to drug treatment by altering their gene expression profiles to promote survival and proliferation.[7][12]
Further investigation using techniques such as RNA sequencing (RNA-seq) and whole-exome sequencing can provide a more comprehensive understanding of the genetic and transcriptional changes associated with this compound resistance.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Commons - Research & Creativity Showcase: Cyclin-dependent kinase 8 (CDK8) inhibitor design against cancer cell lines [scholarlycommons.pacific.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 11. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 12. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs [mdpi.com]
Application Notes and Protocols for Cdk8-IN-3 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of the Cyclin-Dependent Kinase 8 (CDK8) inhibitor, Cdk8-IN-3, with other cancer therapies. The protocols outlined below are based on established experimental approaches for evaluating drug synergy and elucidating mechanisms of action.
Introduction
Cyclin-Dependent Kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising target in oncology.[1] As a component of the Mediator complex, CDK8 modulates the expression of key genes involved in various oncogenic signaling pathways, including STAT, Wnt/β-catenin, and NF-κB.[2][3][4] Dysregulation of CDK8 activity has been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[5] this compound is a potent and specific inhibitor of CDK8.[6] Preclinical studies suggest that combining CDK8 inhibitors with other anti-cancer agents, such as targeted therapies and immunotherapies, can lead to synergistic anti-tumor effects and overcome resistance mechanisms.[7][8]
Combination Therapy Strategies
The following sections detail potential combination strategies for this compound based on preclinical evidence from studies involving CDK8 inhibitors.
Combination with MEK Inhibitors in RAS-Mutant Cancers
Rationale: In cancers driven by RAS mutations, inhibition of the downstream MEK/ERK pathway is a key therapeutic strategy. However, resistance often develops through transcriptional adaptation.[8] CDK8 inhibition has been shown to antagonize this adaptive response, leading to a synergistic anti-tumor effect when combined with MEK inhibitors.[8]
Supporting Data: While specific data for this compound in combination with MEK inhibitors is not yet published, studies with the CDK8 inhibitor BI-1347 in combination with the MEK inhibitor trametinib in RAS-mutant neuroblastoma cell lines provide a strong rationale.
Table 1: In Vitro Efficacy of CDK8i (BI-1347) and MEKi (Trametinib) Combination in RAS-Mutant Neuroblastoma Cell Lines
| Cell Line | Treatment | Effect on Cell Viability | Cell Cycle Analysis | Reference |
| SK-N-AS | Trametinib (3 nM) | Modest reduction | G0/G1 arrest | [8] |
| BI-1347 (10 nM) | Limited effect | No significant change | [8] | |
| Combination | Greater reduction than single agents | Enhanced G0/G1 arrest | [8] | |
| NB-Ebc1 | Trametinib (3 nM) | Modest reduction | G0/G1 arrest | [8] |
| BI-1347 (10 nM) | Limited effect | No significant change | [8] | |
| Combination | Greater reduction than single agents | Enhanced G0/G1 arrest | [8] |
Combination with Topoisomerase Inhibitors
Rationale: CDK8/19 inhibitors have been observed to sensitize cancer cells to topoisomerase inhibitors, potentially through the accumulation of DNA damage.[7]
Supporting Data: A study investigating CDK8/19 inhibitors in prostate cancer cells demonstrated increased sensitivity to topoisomerase inhibitors.
Table 2: Sensitization to Topoisomerase Inhibitors by a CDK8/19 Inhibitor in VCaP Cells
| Topoisomerase Inhibitor | Combination with CDK8/19i | Observation | Reference |
| SN-38 | Yes | Increased sensitivity | [7] |
| Etoposide | Yes | Increased sensitivity | [7] |
| Doxorubicin | Yes | Increased sensitivity | [7] |
Combination with Immunotherapy
Rationale: CDK8 inhibition has been shown to enhance the anti-tumor activity of natural killer (NK) cells.[7] Combining this compound with immune checkpoint inhibitors or other immunomodulatory agents could therefore lead to a more robust anti-cancer immune response.
Supporting Data: Preclinical studies have shown that the CDK8/19 inhibitor BI-1347 can be combined with anti-PD-1 antibodies to inhibit the growth of solid tumors by enhancing NK cell function.[7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other cancer therapies.
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
Objective: To assess the synergistic, additive, or antagonistic effect of this compound in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest (e.g., RAS-mutant neuroblastoma lines like SK-N-AS or NB-Ebc1 for combination with a MEK inhibitor)
-
This compound
-
Partner therapeutic agent (e.g., Trametinib)
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the partner drug. This typically involves serial dilutions of each drug individually and in combination at a fixed ratio.
-
Treatment: Add 100 µL of the drug solutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: On day 4, allow the plates to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the combination index (CI) using the Chou-Talalay method (CompuSyn software or similar). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To investigate the effect of this compound in combination with another therapy on key signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and partner drug
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT1 (Ser727), anti-STAT1, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner drug, or the combination at specified concentrations for a designated time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound and partner drug formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 SK-N-AS cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, partner drug alone, Combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy between groups.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound and MEK inhibitor synergistic signaling pathway.
Caption: Experimental workflow for in vitro synergy assessment.
Caption: this compound inhibits STAT signaling pathway.
Conclusion
The combination of this compound with other targeted therapies and immunotherapies represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The provided protocols and conceptual frameworks offer a guide for researchers to design and execute preclinical studies to validate these combination approaches. Further investigation is warranted to identify optimal combination partners and patient populations that would most benefit from this compound-based therapies.
References
- 1. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK8 kinase--An emerging target in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–kinetic relationship study of CDK8/CycC specific compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Cdk8-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cdk8 and the Therapeutic Rationale for Inhibition
Cyclin-dependent kinase 8 (Cdk8) is a key transcriptional regulator that, along with its paralog Cdk19, forms the kinase module of the Mediator complex.[1][2] The Mediator complex is a crucial bridge between transcription factors and the RNA polymerase II machinery, thereby controlling gene expression.[2][3] Cdk8 can both positively and negatively regulate transcription, influencing a multitude of signaling pathways critical for cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of Cdk8 activity has been implicated in various cancers, including colorectal, breast, and pancreatic cancer, often correlating with poor prognosis.[2][3][6] Its role in promoting oncogenic signaling pathways, such as Wnt/β-catenin, TGF-β, Notch, and STAT signaling, makes it an attractive target for therapeutic intervention.[4][7][8][9][10]
Cdk8-IN-3 is a small molecule inhibitor designed to selectively target the kinase activity of Cdk8. By inhibiting Cdk8, this compound aims to modulate the transcription of key genes involved in tumor progression, thereby impeding cancer cell growth and survival. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining experimental designs to assess its pharmacokinetics, pharmacodynamics, efficacy, and safety.
Key Signaling Pathways Involving Cdk8
Cdk8 exerts its influence on transcription through multiple pathways. Understanding these pathways is crucial for designing pharmacodynamic studies and for interpreting efficacy results.
Experimental Design and Protocols
A thorough in vivo evaluation of this compound should follow a structured approach, encompassing pharmacokinetics, pharmacodynamics, efficacy, and toxicology studies.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., mice, rats).
Protocol:
-
Animal Model: Healthy, male and female BALB/c mice (6-8 weeks old).
-
Drug Formulation: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing:
-
Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) administered via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) or Intraperitoneal (IP) Administration: A single dose (e.g., 10-50 mg/kg) to assess absorption and bioavailability.
-
-
Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is isolated by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | Unit | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax | ng/mL | 1500 | 800 |
| Tmax | h | 0.08 | 1 |
| AUC(0-t) | ng*h/mL | 3000 | 4500 |
| t1/2 | h | 4 | 6 |
| Bioavailability (%) | % | N/A | 30 |
Pharmacodynamic (PD) Studies
Objective: To demonstrate that this compound engages its target (Cdk8) and modulates downstream signaling pathways in vivo.
Protocol:
-
Animal Model: Tumor-bearing mice (e.g., human colorectal cancer HCT116 xenografts, where Cdk8 is often amplified).
-
Dosing: A single dose of this compound at a concentration expected to achieve therapeutic exposure based on PK studies.
-
Sample Collection: Tumor and surrogate tissue (e.g., spleen) samples are collected at various time points post-dose (e.g., 2, 8, 24 hours).
-
Biomarker Analysis:
-
Target Engagement: Assess the phosphorylation of known Cdk8 substrates. A key substrate is STAT1, phosphorylated at Ser727.[10]
-
Downstream Pathway Modulation: Measure changes in the expression of Cdk8-regulated genes (e.g., via qRT-PCR or NanoString) or proteins (e.g., via Western blot or immunohistochemistry). Examples include targets of the Wnt/β-catenin pathway.
-
-
Data Analysis: Correlate the dose and exposure of this compound with the degree and duration of biomarker modulation.
Data Presentation:
| Time Post-Dose (h) | Tumor p-STAT1 (Ser727) (% of Vehicle) | Tumor MYC mRNA Fold Change |
| 2 | 25 | 0.4 |
| 8 | 40 | 0.6 |
| 24 | 85 | 0.9 |
Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG) bearing subcutaneous xenografts of a human cancer cell line with known Cdk8 dependency (e.g., colorectal, breast cancer).
-
Study Groups:
-
Vehicle control
-
This compound (multiple dose levels)
-
Positive control (standard-of-care agent, if applicable)
-
-
Dosing: Chronic daily or intermittent dosing of this compound, initiated when tumors reach a palpable size (e.g., 100-200 mm³).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured 2-3 times per week. TGI is calculated at the end of the study.
-
Body Weight: Monitored as an indicator of general toxicity.
-
Survival: In some models, the study may be continued to assess the impact on overall survival.
-
-
Data Analysis: Statistical comparison of tumor growth between treated and control groups.
Data Presentation:
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 250 | 0 |
| This compound | 10 | 900 ± 180 | 40 |
| This compound | 30 | 450 ± 120 | 70 |
Toxicology Studies
Objective: To identify potential toxicities and establish a safety profile for this compound.
Protocol:
-
Animal Model: Healthy rodents (e.g., Sprague-Dawley rats).
-
Dosing: Repeated dosing at multiple levels, including a maximum tolerated dose (MTD), for a defined period (e.g., 7 or 28 days).
-
Endpoints:
-
Clinical Observations: Daily monitoring for any signs of adverse effects.
-
Body Weight and Food Consumption: Measured regularly.
-
Hematology and Clinical Chemistry: Blood samples collected at termination for analysis.
-
Histopathology: A full panel of tissues is collected at necropsy for microscopic examination.
-
-
Data Analysis: Comparison of all parameters between treated and control groups to identify any dose-dependent toxicities.
Data Presentation:
| Dose (mg/kg) | Key Observation | Affected Organs (Histopathology) |
| 30 | No significant findings | None |
| 100 | Mild weight loss | Minimal to mild changes in liver |
| 300 | Significant weight loss, lethargy | Moderate liver and kidney changes |
Conclusion
This framework provides a comprehensive approach to the in vivo evaluation of this compound. The successful execution of these studies, with careful attention to experimental design and data interpretation, will be critical in advancing this compound through the preclinical drug development pipeline. The data generated will form the basis for establishing a therapeutic window and for the design of future clinical trials.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk8 Kinase Module: A Mediator of Life and Death Decisions in Times of Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 subfamily - Creative Enzymes [creative-enzymes.com]
- 7. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 8. Gene - CDK8 [maayanlab.cloud]
- 9. researchgate.net [researchgate.net]
- 10. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Cdk8-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] The CDK8 module plays a critical role in modulating the activity of RNA polymerase II and various transcription factors, thereby influencing a multitude of cellular processes including cell cycle progression, differentiation, and signal transduction.[1][2] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3]
Cdk8-IN-3 is a small molecule inhibitor of CDK8. While specific quantitative data for this compound is not widely available in public literature, this document provides detailed protocols and application notes based on the known effects of other potent and selective CDK8/19 inhibitors. These protocols will serve as a valuable starting point for researchers investigating the cellular effects of this compound. It is strongly recommended to perform dose-response and time-course experiments to determine the optimal conditions for this compound in your specific cell system.
Mechanism of Action of CDK8/19 Inhibitors
CDK8, as part of the Mediator complex, can either activate or repress gene transcription. It does so by phosphorylating the C-terminal domain of RNA polymerase II and various transcription factors, including members of the STAT, SMAD, and NOTCH families.[3] Inhibition of CDK8/19 can therefore lead to significant changes in gene expression profiles.
Studies with various CDK8/19 inhibitors have demonstrated a consistent impact on the cell cycle and apoptosis. A common effect is the disruption of the G1/S transition, leading to a decrease in the G1 cell population and an accumulation of cells in the S phase.[1][4] This premature entry into S phase can induce a DNA damage response, often leading to ATR-dependent cell death.[1][4]
Quantitative Data for Selected CDK8/19 Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) and effective concentrations of several well-characterized CDK8/19 inhibitors in various cell lines and enzymatic assays. This data can be used as a reference for designing experiments with this compound.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Cell Line / Assay | Reference |
| T-474 | CDK8/19 | IC50 = 1.6/1.9 nM (enzymatic) | Enzymatic Assay | [1] |
| 30 nM | VCaP cells | [1][4] | ||
| T-418 | CDK8/19 | IC50 = 23/62 nM (enzymatic) | Enzymatic Assay | [1] |
| 300 nM - 1000 nM | VCaP cells | [1][4] | ||
| Cortistatin A (CA) | CDK8/19 | IC50 = 12 nM (enzymatic) | Enzymatic Assay | [5] |
| IC50 < 10 nM (STAT1 S727 phosphorylation) | MOLM-14 cells | [5] | ||
| DCA | CDK8 | EC50 for Treg differentiation | Murine CD4+ T cells | [2] |
| BRD-6989 | CDK8 | - | Murine CD4+ T cells | [2] |
| Senexin B | CDK8/19 | 1 µM | SW48 cells | [3] |
| 0-3 µM | BT474 cells | [3] | ||
| MSC2530818 | Cdk8 | - | HCT116 cells |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with a CDK8 inhibitor.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere and resume growth overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., based on a preliminary dose-response curve) and a vehicle control (e.g., DMSO). Based on studies with similar inhibitors, treatment times can range from 24 to 72 hours.[1][4][6]
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Storage: Fixed cells can be stored at -20°C for at least one week.
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Decant the ethanol carefully.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells. Use a logarithmic scale for the PI fluorescence (e.g., FL2 or PE channel) to visualize the DNA content. The data can be analyzed using appropriate software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Treatment times for apoptosis induction can vary, with studies showing effects after 48 to 120 hours of treatment with CDK8/19 inhibitors.[6]
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached apoptotic cells.
-
For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or by gentle scraping. Avoid using trypsin as it can cleave surface proteins.
-
Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash.
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (the volumes may vary depending on the manufacturer's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use logarithmic scales for both FITC (or the appropriate channel for your Annexin V fluorochrome) and PI fluorescence.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
-
Visualizations
Signaling Pathways Modulated by CDK8
Caption: CDK8 signaling pathway and the point of intervention by this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: General workflow for flow cytometry analysis of cells treated with this compound.
References
- 1. The CDK8 kinase module: A novel player in the transcription of translation initiation and ribosomal genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. Cdk8 is required for establishment of H3K27me3 and gene repression by Xist and mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes: Immunofluorescence Staining for CDK8 Activity using Phospho-STAT1 (Ser727) as a Readout after Cdk8-IN-3 Treatment
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, as part of the Mediator complex, influences the activity of numerous transcription factors and signaling pathways.[1][2][3] One of the well-established functions of CDK8 is the phosphorylation of the Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (S727) within its transactivation domain.[4][5][6][7][8][9] This phosphorylation event is critical for the full transcriptional activation of interferon-gamma (IFN-γ)-responsive genes and plays a significant role in antiviral responses and immune modulation.[6][10][11]
Cdk8-IN-3 is a chemical probe that can be utilized to investigate the cellular functions of CDK8. By inhibiting CDK8 kinase activity, this compound is expected to reduce the phosphorylation of its downstream targets, including STAT1 at S727.
Principle of the Assay
This protocol describes an indirect immunofluorescence (IF) method to visualize and quantify the inhibition of CDK8 activity in cells treated with this compound. The assay measures the decrease in the nuclear fluorescence signal corresponding to phosphorylated STAT1 at S727 (pSTAT1 S727) upon CDK8 inhibition. Cells are first stimulated with IFN-γ to induce STAT1 phosphorylation, with and without pre-treatment with this compound. Following treatment, cells are fixed, permeabilized, and stained with a primary antibody specific for pSTAT1 (S727). A fluorescently labeled secondary antibody is then used for detection. The resulting fluorescence intensity, particularly within the nucleus, is imaged via fluorescence microscopy and can be quantified using image analysis software.[12][13][14] A reduction in the nuclear pSTAT1 (S727) signal in this compound-treated cells compared to the vehicle control is indicative of successful CDK8 inhibition.
Experimental Protocols
I. Required Materials
Reagents:
-
Cell line responsive to IFN-γ (e.g., HeLa, A549, MEFs)
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Recombinant Human IFN-γ
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde, 4% in PBS (freshly prepared)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-phospho-STAT1 (Ser727) antibody
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Equipment:
-
12- or 24-well plates with sterile glass coverslips
-
Humidified cell culture incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ, CellProfiler)[14]
II. Cell Culture and Treatment Protocol
-
Cell Seeding: Seed cells onto sterile glass coverslips in 12- or 24-well plates at a density that will result in 70-80% confluency at the time of the experiment.[15] Allow cells to adhere and grow overnight in a humidified incubator.
-
Inhibitor Pre-treatment: Prepare a working stock of this compound in DMSO. Dilute the stock in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
IFN-γ Stimulation: Without removing the inhibitor/vehicle-containing medium, add IFN-γ to each well to a final concentration of 10 ng/mL to stimulate STAT1 phosphorylation.
-
Incubate for 30-60 minutes at 37°C. This incubation time should be optimized for the specific cell line.
III. Immunofluorescence Staining Protocol
-
Fixation: Aspirate the culture medium and wash the cells three times with PBS. Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.[16]
-
Washing: Aspirate the formaldehyde and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[17][18] This step is necessary for the antibodies to access nuclear antigens.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer (5% BSA in PBST) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[18]
-
Primary Antibody Incubation: Dilute the primary anti-pSTAT1 (S727) antibody in Blocking Buffer according to the manufacturer's recommended concentration. Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature, protected from light.[17]
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells one final time with PBS for 5 minutes.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium. Seal the edges with nail polish and allow them to cure overnight at room temperature in the dark.
IV. Imaging and Analysis
-
Image Acquisition: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and the pSTAT1 (e.g., green or red, depending on the secondary antibody) channels. Use consistent acquisition settings (e.g., exposure time, gain) for all samples to ensure comparability.
-
Quantitative Analysis: Use image analysis software to quantify the fluorescence intensity of the pSTAT1 signal within the nucleus (defined by the DAPI stain).[12][19] Calculate the average nuclear fluorescence intensity for a statistically significant number of cells (e.g., >100) per condition. The reduction in mean nuclear fluorescence in the this compound treated group compared to the vehicle control reflects the level of CDK8 activity inhibition.
Data Presentation
The quantitative data from the image analysis can be summarized in a table for clear comparison.
Table 1: Representative Quantitative Analysis of Nuclear pSTAT1 (Ser727) Fluorescence Intensity
| Treatment Group | Concentration | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| Untreated Control | - | 15.2 | ± 2.1 | - |
| Vehicle (DMSO) + IFN-γ | 0.1% | 185.6 | ± 25.3 | 0% |
| This compound + IFN-γ | 1 µM | 42.8 | ± 9.7 | 85.5% |
Note: The data presented above are for illustrative purposes and represent expected outcomes. Actual results may vary based on the cell line, antibody performance, and experimental conditions.
Visualizations
Signaling Pathway
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK8 as the STAT1 serine 727 kinase? | Semantic Scholar [semanticscholar.org]
- 8. CDK8 as the STAT1 serine 727 kinase? | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 10. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Immunofluorescence staining | Abcam [abcam.com]
- 13. Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. maxanim.com [maxanim.com]
- 15. ibidi.com [ibidi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ptglab.com [ptglab.com]
- 18. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 19. Quantitative single-cell analysis of immunofluorescence protein multiplex images illustrates biomarker spatial heterogeneity within breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdk8-IN-3 off-target effects and how to mitigate them
Welcome to the technical support center for Cdk8-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly concerning off-target effects and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex and plays a crucial role in the regulation of transcription by RNA polymerase II.[1][2][3] It is involved in various signaling pathways implicated in cancer, such as the Wnt/β-catenin, TGF-β, and STAT signaling pathways.[4][5][6][7][8] Due to its role in oncogenesis, CDK8 is a target for cancer therapy.[4][8][9]
Q2: What are the known off-target effects of CDK8 inhibitors?
While highly selective CDK8 inhibitors are being developed, off-target effects are a common concern with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[10] For potent and selective CDK8 inhibitors, the most common off-target is the closely related paralog CDK19.[1][11] For instance, the selective inhibitor BI-1347 was found to inhibit CDK19 in a panel of 326 kinases.[1] Another selective inhibitor, T-474, was found to inhibit Haspin kinase in addition to CDK8 and CDK19 in a screen of 456 kinases.[11] Less selective or early-generation CDK8 inhibitors may have a broader range of off-targets, which can lead to toxicity.[12]
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
To determine if an observed cellular phenotype is due to off-target effects, several experimental approaches are recommended:
-
Genetic knockdown/knockout: Compare the phenotype induced by this compound with that of CDK8 and/or CDK19 knockdown (using siRNA or shRNA) or knockout (using CRISPR/Cas9). A similar phenotype across both chemical and genetic perturbations provides strong evidence for on-target activity.[13]
-
Dose-response analysis: An off-target effect may occur at a much higher concentration than the IC50 for the primary target. Therefore, performing a dose-response experiment and correlating the phenotypic effect with the on-target IC50 can be informative.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement of this compound with CDK8 in intact cells. A lack of correlation between target engagement and the observed phenotype might suggest off-target effects.[14][15]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular effects.
-
Possible Cause: Off-target activity of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot to check for the inhibition of a known downstream substrate of CDK8, such as the phosphorylation of STAT1 at Ser727.[1] A dose-dependent decrease in pSTAT1 (S727) would indicate on-target activity.
-
Kinase Profiling: To identify potential off-targets, subject this compound to a broad kinase profiling panel. This will provide IC50 values against a wide range of kinases, revealing its selectivity profile.
-
Use a Control Inhibitor: As mentioned in the FAQs, compare the results with a structurally unrelated, highly selective CDK8 inhibitor.
-
Issue 2: Lack of a significant phenotype despite evidence of target engagement.
-
Possible Cause: Functional redundancy or context-dependent role of CDK8.
-
Troubleshooting Steps:
-
Consider CDK19 Redundancy: CDK8 and its paralog CDK19 often have overlapping functions.[11] If inhibiting CDK8 alone is not sufficient to produce a phenotype, consider simultaneous inhibition or knockdown of both CDK8 and CDK19.
-
Cell Line and Context Specificity: The function of CDK8 can be highly dependent on the cellular context and the specific signaling pathways active in a particular cell line.[16] The oncogenic role of CDK8 is prominent in certain cancers like colon cancer, but it may have different or less critical roles in others.[8]
-
Alternative Pathway Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another. Investigate related signaling pathways that might be activated upon CDK8 inhibition.
-
Data on Representative Selective CDK8/19 Inhibitors
Since specific quantitative data for "this compound" is not publicly available, the following tables summarize data for two well-characterized, potent, and selective CDK8/19 inhibitors, BI-1347 and T-474 , to serve as a reference.
Table 1: Biochemical Potency of Representative CDK8/19 Inhibitors
| Compound | Target | IC50 (nM) |
| BI-1347 | CDK8 | 1.4 |
| T-474 | CDK8 | 1.6 |
| CDK19 | 1.9 |
Data sourced from scientific literature.[1][11]
Table 2: Kinase Selectivity Profile of Representative CDK8/19 Inhibitors
| Compound | Number of Kinases Screened | Significant Off-Targets (>80% inhibition at test concentration) |
| BI-1347 | 326 | CDK19 |
| T-474 | 456 | CDK19, Haspin |
Data sourced from scientific literature.[1][11]
Key Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This protocol is a general guideline for determining the IC50 of an inhibitor against a purified kinase.
-
Materials:
-
Purified recombinant CDK8/CycC enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., a generic kinase substrate or a specific CDK8 substrate)
-
ATP (at a concentration close to the Km for CDK8)
-
This compound (or other inhibitor) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK8/CycC enzyme and peptide substrate mixture to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target in a cellular environment.[14][15]
-
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for heating (e.g., PCR machine), cell lysis (e.g., sonicator or freeze-thaw), and protein quantification (e.g., Western blot apparatus)
-
-
Procedure:
-
Culture cells to a sufficient density.
-
Treat cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and analyze the amount of soluble CDK8 by Western blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
Visualizations
References
- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. researchgate.net [researchgate.net]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. caymanchem.com [caymanchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Publications — CETSA [cetsa.org]
- 10. In vitro kinase assay [protocols.io]
- 11. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cdk8-IN-3 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Cdk8-IN-3 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in various signaling pathways, thereby affecting cell proliferation, differentiation, and survival.[1][2][3][4][5] CDK8 has been shown to be involved in the regulation of several cancer-relevant pathways, including Wnt/β-catenin, p53, TGF-β, and Notch signaling.[3][5]
Q2: What is the expected effect of this compound on cell viability?
The effect of inhibiting CDK8 on cell viability is context-dependent and can vary significantly between different cell types and their underlying genetic makeup. In some cancer cell lines, particularly those where CDK8 acts as an oncogene (e.g., certain colorectal cancers), its inhibition can lead to decreased cell proliferation and apoptosis.[1][5] However, in other contexts, CDK8 may have tumor-suppressive functions, and its inhibition might not necessarily lead to decreased viability.[6] Therefore, it is crucial to empirically determine the optimal concentration of this compound for your specific cell line.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
While specific data for this compound is limited in publicly available literature, data from other potent CDK8/19 inhibitors can provide a starting point. For highly potent inhibitors, in vitro IC50 values (the concentration required to inhibit the target by 50%) can be in the low nanomolar range.[7][8][9][10] For cell-based assays, a common starting point is to test a wide range of concentrations, typically from 1 nM to 10 µM, in a serial dilution to determine the dose-response curve.
Q4: How should I prepare and store this compound?
Like most small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5% (v/v).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on cell viability observed at any concentration. | 1. Incorrect concentration range: The effective concentration might be higher or lower than the tested range. 2. Cell line insensitivity: The specific cell line may not be dependent on CDK8 activity for survival. 3. Inhibitor inactivity: The this compound may have degraded due to improper storage or handling. 4. Experimental error: Issues with cell seeding, reagent preparation, or assay execution. | 1. Test a broader range of concentrations, from picomolar to high micromolar. 2. Try a different cell line known to be sensitive to CDK8 inhibition. Confirm CDK8 expression in your cell line. 3. Use a fresh aliquot of the inhibitor and verify its activity using a positive control cell line if available. 4. Review the experimental protocol for any potential errors. Include positive and negative controls in your experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Evaporation from wells on the perimeter of the plate can concentrate the inhibitor and affect cell growth. 3. Incomplete dissolution of formazan crystals (MTT assay): This can lead to inaccurate absorbance readings. 4. Pipetting errors: Inaccurate dispensing of cells, inhibitor, or assay reagents. | 1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each row. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Ensure complete solubilization by gentle mixing and allowing sufficient incubation time after adding the solubilizing agent. 4. Use calibrated pipettes and proper pipetting techniques. |
| High background signal in the cell viability assay. | 1. Contamination: Bacterial or fungal contamination can interfere with the assay readout. 2. Reagent issues: Contaminated or expired assay reagents. 3. Phenol red interference (colorimetric assays): Phenol red in the culture medium can affect absorbance readings. | 1. Regularly check cell cultures for contamination. Use aseptic techniques. 2. Use fresh, high-quality reagents. 3. Use phenol red-free medium for the assay or include a media-only background control. |
| Unexpected increase in cell viability at certain concentrations. | 1. Hormesis: Some compounds can have a stimulatory effect at low concentrations and an inhibitory effect at high concentrations. 2. Off-target effects: The inhibitor may be affecting other pathways that promote cell growth at specific concentrations. | 1. This is a known biological phenomenon. Carefully document the dose-response curve. 2. Consider performing target engagement or pathway analysis experiments to investigate off-target effects. |
Data Presentation
Table 1: Representative IC50/GI50/EC50 Values of Various CDK8/19 Inhibitors in Different Cell Lines
Disclaimer: The following data is for informational purposes and is derived from studies on various CDK8/19 inhibitors. The optimal concentration for this compound in your specific cell line should be determined experimentally.
| Inhibitor | Cell Line | Assay Type | IC50/GI50/EC50 | Reference |
| Inhibitor 4 | MDA-MB-468 (Triple-Negative Breast Cancer) | Cell Viability | Not specified, but decreased viability observed at 10 µM | [1] |
| Cortistatin A (CA) | MOLM-14, MV4;11, RS4;11 (Leukemia) | Growth Inhibition | < 10 nM | [8] |
| T-474 | VCaP (Prostate Cancer) | Enzyme Inhibition | CDK8: 1.6 nM, CDK19: 1.9 nM | [7] |
| T-418 | VCaP (Prostate Cancer) | Enzyme Inhibition | CDK8: 23 nM, CDK19: 62 nM | [7] |
| DCA | Murine CD4+ T cells | Treg Differentiation Enhancement | EC50 lower than BRD-6989 | [11] |
| MSC2530818 | SW620 (Colorectal Carcinoma) | pSTAT1SER727 Inhibition | 8 ± 2 nM | [12] |
| CDK8-IN-4 | Not specified | Enzyme Inhibition | 0.2 nM | [10] |
Experimental Protocols
Detailed Methodology for Optimizing this compound Concentration using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve a range of concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified Cdk8 signaling pathway and the point of intervention for this compound.
References
- 1. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK8 kinase module: A novel player in the transcription of translation initiation and ribosomal genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
troubleshooting Cdk8-IN-3 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk8-IN-3. The information is presented in a question-and-answer format to directly address common issues related to the stability of this inhibitor in solution.
Disclaimer: The compound "this compound" is understood to be "CDK8/19-IN-3" based on available product information. Data from the closely related compound "CDK8-IN-4" is included for reference where specific data for this compound is unavailable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.[1] It is used in research to study the roles of these kinases in various cellular processes, including transcription and signaling pathways. Below is a summary of its key properties.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₃FN₆O₂ |
| Molecular Weight | 398.43 g/mol |
| Target | CDK8, CDK19 |
| Pathway | Cell Cycle/DNA Damage |
Source: MedChemExpress Product Data Sheet for CDK8/19-IN-3[1]
Q2: My this compound solution appears to have precipitated. What should I do?
Precipitation of small molecule inhibitors is a common issue and can be caused by several factors including improper storage, solvent choice, or concentration.
-
Initial Troubleshooting Steps:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
Sonication can also be used to aid in dissolution.
-
If the precipitate persists, it may indicate that the compound has degraded or that the solution is supersaturated.
-
For a visual guide to troubleshooting precipitation, please refer to the workflow diagram below.
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability and activity of this compound. Below are the recommended storage conditions for both the solid compound and solutions.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | - | Sealed storage, away from moisture and light. |
| Stock Solution (-80°C) | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. Sealed storage, away from moisture and light. |
| Stock Solution (-20°C) | -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles. Sealed storage, away from moisture and light. |
Source: MedChemExpress Product Data Sheet for CDK8-IN-4 (used as a reference)[2]
Troubleshooting Guide
Issue: Variability in experimental results using this compound.
Inconsistent results can often be traced back to the instability of the inhibitor in your experimental setup. Here are some potential causes and solutions:
1. Degradation of this compound in Solution
-
Cause: this compound, like many small molecules, can be susceptible to degradation over time, especially when in solution. This can be accelerated by factors such as improper storage, exposure to light, or repeated freeze-thaw cycles.
-
Solution:
2. Suboptimal Solvent Choice
-
Cause: The choice of solvent can significantly impact the solubility and stability of this compound. Using a solvent in which the compound has low solubility can lead to precipitation and inaccurate concentrations.
-
Solution:
-
For in vitro experiments, DMSO is a common solvent for preparing stock solutions of kinase inhibitors.[2]
-
Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can affect solubility.[2]
-
For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
3. Interaction with Experimental Media or Buffers
-
Cause: Components in your cell culture media or experimental buffers (e.g., serum proteins) can interact with and reduce the effective concentration of the inhibitor.
-
Solution:
-
When possible, perform initial dose-response experiments in serum-free media to establish a baseline.
-
Be aware that the presence of serum may require using a higher concentration of the inhibitor to achieve the desired effect.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 398.43 g/mol ), you would add 25.1 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Visualizations
Below are diagrams illustrating a troubleshooting workflow and key signaling pathways regulated by CDK8.
Caption: Troubleshooting workflow for this compound instability.
References
improving the efficacy of Cdk8-IN-3 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of Cdk8-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). As transcriptional regulators, CDK8 and CDK19 are components of the Mediator complex, which modulates the activity of RNA polymerase II.[1][2] By inhibiting CDK8 and CDK19, this compound can alter gene expression, leading to various cellular effects. For instance, it has been shown to upregulate the anti-inflammatory cytokine IL-10, suggesting its potential in treating inflammatory conditions like inflammatory bowel disease (IBD).[3]
Q2: What are the main challenges when using this compound in vivo?
Like many kinase inhibitors, this compound may present challenges related to:
-
Solubility: Kinase inhibitors are often poorly soluble in aqueous solutions, which can hinder their bioavailability for in vivo studies.[4][5][6]
-
Stability: The stability of the compound in formulation and in vivo can affect its efficacy.
-
Off-target effects: Although described as selective, it is crucial to assess for potential off-target activities that could lead to unexpected phenotypes or toxicity.[7]
-
Context-dependent effects: The function of CDK8 can be cell-type and context-specific, acting as either an oncogene or a tumor suppressor.[8] This can lead to variable responses in different in vivo models.
Q3: How should I formulate this compound for in vivo administration?
Given that many kinase inhibitors have low aqueous solubility, a common starting point is to first dissolve the compound in an organic solvent like DMSO and then dilute it in a vehicle suitable for animal administration. However, for improved solubility and bioavailability, consider using lipid-based formulations or creating lipophilic salts.[9]
Here are a couple of example vehicle formulations that can be tested:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
It is essential to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration and does not precipitate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no in vivo efficacy | Poor solubility/bioavailability: The compound is not reaching the target tissue in sufficient concentrations. | 1. Optimize formulation: Experiment with different vehicle compositions, such as those listed in the FAQ, or consider more advanced formulation strategies like lipophilic salts or lipid-based carriers.[9] 2. Verify solubility: Before administration, visually inspect the formulation for any precipitation. 3. Pharmacokinetic (PK) analysis: If possible, perform a PK study to determine the concentration of this compound in plasma and target tissues over time. |
| Inadequate dosing or schedule: The dose is too low or the dosing frequency is not optimal to maintain target engagement. | 1. Dose-response study: Conduct a pilot study with a range of doses to determine the optimal dose for your model. 2. Pharmacodynamic (PD) analysis: Measure a downstream biomarker of CDK8/19 activity (e.g., pSTAT1/3) in tumor or surrogate tissue at different time points after dosing to assess the duration of target inhibition.[10][11] | |
| Compound instability: The compound is degrading in the formulation or in vivo. | 1. Fresh formulation: Prepare the formulation fresh before each administration. 2. Stability testing: Assess the stability of this compound in your chosen vehicle over the duration of your experiment. | |
| Inconsistent results between animals | Variability in drug administration: Inaccurate dosing or inconsistent administration technique. | 1. Accurate dosing: Ensure accurate weighing of the compound and precise volume administration based on individual animal body weight. 2. Consistent technique: Use a consistent and appropriate route of administration (e.g., oral gavage, intraperitoneal injection). |
| Biological variability: Differences in animal metabolism or tumor heterogeneity. | 1. Increase sample size: Use a sufficient number of animals per group to account for biological variability. 2. Tumor selection: For xenograft studies, ensure tumors are of a consistent size at the start of treatment. | |
| Observed toxicity or off-target effects | Off-target kinase inhibition: The compound may be inhibiting other kinases, leading to toxicity. | 1. Verify target engagement: Confirm inhibition of CDK8/19 in vivo using pharmacodynamic markers. 2. Selectivity profiling: If unexpected toxicity is observed, consider performing a kinase selectivity panel to identify potential off-target interactions. 3. Dose reduction: If toxicity is dose-dependent, reducing the dose may mitigate side effects while maintaining efficacy. |
| Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Vehicle control group: Always include a vehicle-only control group in your experiments to assess any effects of the formulation. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., a cell line with known CDK8 dependency) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Formulation and Administration:
-
Prepare the this compound formulation and the vehicle control as described in the FAQ section.
-
Administer the compound and vehicle to the respective groups via the chosen route (e.g., oral gavage) at the determined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot, IHC).
-
Protocol 2: Western Blot for Pharmacodynamic Markers (pSTAT1/3)
-
Tissue Lysis:
-
Homogenize tumor or tissue samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against pSTAT1 (Ser727), total STAT1, pSTAT3 (Ser727), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data for this compound and can be populated as data becomes available. For illustrative purposes, data for a representative CDK8/19 inhibitor (CDK8/19-IN-1) is included.
| Parameter | CDK8/19-IN-1 | This compound |
| IC50 (CDK8) | 0.46 nM | Data not available |
| IC50 (CDK19) | 0.99 nM | Data not available |
| In Vivo Model | RPMI8226 xenograft | Data not available |
| Dose and Schedule | 1.25 mg/kg BID or 2.5 mg/kg QD (p.o.) | Data not available |
| Tumor Growth Inhibition | Significant suppression | Data not available |
Data for CDK8/19-IN-1 is sourced from vendor datasheets.[12]
Visualizations
Caption: this compound inhibits the CDK8/CycC complex within the Mediator, affecting transcription.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
Technical Support Center: Cdk8-IN-3 Animal Studies
This guide provides troubleshooting advice and frequently asked questions for researchers encountering toxicity with Cdk8-IN-3 in animal studies. As publicly available in vivo toxicity data for this compound is limited, this guide draws upon information from the broader class of CDK8/19 inhibitors and general principles of kinase inhibitor toxicology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical probe that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[1] By inhibiting CDK8, this compound can modulate the transcription of genes involved in various signaling pathways, making it a valuable tool for studying cancer and other diseases where these pathways are dysregulated.[2][3] CDK8 has been implicated in pathways such as Wnt/β-catenin, TGF-β, and STAT signaling.[1][3]
Q2: What are the potential sources of toxicity with this compound in animal studies?
Toxicity observed during in vivo studies with this compound can stem from several sources:
-
On-target toxicity: The intended inhibition of CDK8 may lead to adverse effects in normal, healthy tissues where CDK8 has essential physiological roles. However, some studies suggest that genetic knockout of CDK8 in adult mice has minimal phenotypic consequences, indicating that on-target toxicity might be low.[4]
-
Off-target toxicity: The compound may inhibit other kinases or cellular targets besides CDK8, leading to unexpected side effects.[5] Studies on other CDK8/19 inhibitors have suggested that severe systemic toxicity was likely due to off-target effects rather than CDK8/19 inhibition itself.[5][6]
-
Formulation/Vehicle toxicity: The solvent or vehicle used to dissolve and administer this compound can have its own toxic effects. It is crucial to run a parallel vehicle-only control group to distinguish compound toxicity from vehicle effects.
-
Metabolite toxicity: The metabolic breakdown of this compound in the animal could produce toxic byproducts.
-
Dose-related toxicity: The administered dose may be too high, exceeding the maximum tolerated dose (MTD). High doses of some CDK8/19 inhibitors have been associated with toxicity due to off-target activities.[5][6]
Q3: Are there known toxicities for other CDK8 inhibitors?
Yes, the literature on other CDK8/19 inhibitors provides some insights.
-
Severe systemic toxicity was reported for two inhibitors, CCT251921 and MSC2530818, but this was later suggested to be a result of off-target kinase inhibition.[5][7]
-
The toxicity of different CDK8/19 inhibitors did not correlate with their potency against CDK8/19, further supporting the off-target hypothesis.[5]
-
Conversely, several other small-molecule CDK8/19 inhibitors have shown therapeutic effects in animal models with no apparent systemic toxicity reported.[5]
-
Some CDK8 inhibitors in clinical development aim to balance effective target inhibition with an acceptable safety profile, acknowledging that early, less selective compounds had broader off-target toxicities.[8]
Q4: What are common adverse effects associated with the broader class of kinase inhibitors?
Kinase inhibitors (KIs) as a class are known to cause a range of adverse effects, which can be either on-target or off-target.[9] While generally better tolerated than conventional chemotherapy, toxicities are common.[9] Researchers should be aware of potential class-wide effects, including:
-
Cardiovascular: Hypertension, thromboembolic events, heart failure.[12][13]
-
Dermatological: Rash.[10]
-
Hepatic: Elevated liver enzymes.[11]
-
Endocrine: Hypothyroidism, adrenal dysfunction, and effects on glucose metabolism.[10]
-
Constitutional: Fatigue, myelosuppression.[10]
Q5: How should I establish a safe and effective dose for this compound?
Establishing the Maximum Tolerated Dose (MTD) is a critical first step. This involves a dose-escalation study in a small cohort of animals. The goal is to identify the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs). A detailed protocol for a typical MTD study is provided in the "Experimental Protocols" section below. Careful dose selection is crucial, as excessively high doses of some CDK8/19 inhibitors have been linked to off-target toxicity.[5][6]
Troubleshooting Guide: this compound In Vivo Toxicity
This table outlines common problems, potential causes, and recommended actions when encountering toxicity in animal studies.
| Observed Issue | Potential Cause | Recommended Action |
| Acute Toxicity (Adverse signs shortly after dosing) | 1. Vehicle Toxicity: The administration vehicle may be causing an acute reaction. 2. High Cmax: Rapid absorption leading to a toxic peak plasma concentration. 3. Compound Precipitation: Poor solubility leading to embolism upon IV injection. | 1. Run Vehicle Control: Always include a group receiving only the vehicle on the same schedule. 2. Adjust Formulation/Route: Consider a formulation that allows for slower absorption (e.g., subcutaneous) or split the daily dose. 3. Check Solubility: Ensure the compound is fully dissolved at the administration concentration and temperature. Filter the solution before injection. |
| Progressive Weight Loss (>15% body weight) | 1. Dose Too High: The dose exceeds the MTD. 2. Off-Target Effects: Inhibition of other essential kinases. 3. On-Target Effects: Inhibition of CDK8 in critical tissues (e.g., gut epithelium). 4. Reduced Food/Water Intake: General malaise leading to anorexia. | 1. Perform Dose Reduction: Reduce the dose by 25-50% in the next cohort. 2. Monitor Animal Well-being: Assess daily for clinical signs (posture, activity, grooming). 3. Measure Food/Water Consumption: Quantify intake to confirm anorexia. Provide supportive care (e.g., wet food) if necessary. |
| Organ-Specific Toxicity (e.g., elevated ALT/AST, elevated BUN/Creatinine) | 1. Off-Target Kinase Inhibition: The compound may be affecting kinases crucial for liver or kidney function. 2. Drug Accumulation: Poor clearance leading to toxic levels in specific organs. 3. Metabolite Toxicity: A metabolite of this compound may be toxic to the organ. | 1. Conduct Blood Chemistry: Perform a baseline and end-of-study blood panel. 2. Histopathology: At study termination, collect organs (liver, kidney, spleen, etc.) for histopathological analysis to identify tissue damage. 3. Consider Pharmacokinetics (PK): If possible, conduct a basic PK study to understand drug exposure and clearance. |
| Variable Toxicity (Inconsistent toxicity between animals at the same dose) | 1. Dosing Inaccuracy: Errors in animal weight measurement or dose calculation/administration. 2. Animal Health Status: Pre-existing subclinical illness in some animals. 3. Genetic Variability: Outbred stocks may have more variable responses. | 1. Refine Dosing Procedure: Ensure accurate and consistent administration technique. 2. Health Screening: Acclimatize animals properly and use only healthy subjects. 3. Use Inbred Strains: If possible, use an inbred strain for more consistent genetic backgrounds. |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study for this compound in Mice
Objective: To determine the highest dose of this compound that can be administered for a defined period (e.g., 14 days) without causing dose-limiting toxicity.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 5% NMP, 15% Solutol HS 15, 80% Water)
-
Healthy, age-matched mice (e.g., C57BL/6, 8-10 weeks old)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calibrated scale for animal weight
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose-escalation groups.
-
Group 1: Vehicle only
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose (e.g., 30 mg/kg)
-
Group 4: High Dose (e.g., 100 mg/kg) (Note: Dose selection should be informed by any available in vitro potency data and literature on similar compounds.)
-
-
Formulation Preparation: Prepare the dosing solutions fresh daily or establish their stability. Ensure this compound is completely dissolved.
-
Administration: Administer the compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection) once or twice daily for 14 consecutive days. Dose volume should be consistent across groups (e.g., 10 mL/kg).
-
Monitoring and Data Collection:
-
Body Weight: Measure and record body weight daily.
-
Clinical Observations: Observe animals twice daily for any signs of toxicity, including changes in posture, activity, breathing, grooming, and stool consistency. Use a standardized scoring system.
-
Food and Water Intake: Monitor consumption if significant weight loss is observed.
-
-
Toxicity Endpoints (Dose-Limiting Toxicity):
-
Body weight loss exceeding 20% of baseline.
-
Severe, persistent clinical signs of distress.
-
Death. (Animals reaching these endpoints should be humanely euthanized.)
-
-
Data Analysis:
-
Plot the mean body weight change for each group over time.
-
Record the incidence and severity of clinical signs for each dose level.
-
The MTD is defined as the highest dose at which no dose-limiting toxicities are observed. This dose is then recommended for longer-term efficacy studies.
-
-
Optional Terminal Analyses: At the end of the study, blood can be collected for complete blood count (CBC) and serum chemistry analysis. Key organs can be harvested for histopathological examination to identify any sub-clinical organ toxicity.
Visualizations
Signaling Pathways Involving CDK8
CDK8 acts as a transcriptional regulator within the Mediator complex, influencing several key cancer-related signaling pathways.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition | Semantic Scholar [semanticscholar.org]
- 8. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. Looking into the toxicity potential and clinical benefits of tyrosine kinase inhibitors (TKIs) (2022) [scispace.com]
- 10. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 12. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
overcoming poor solubility of Cdk8-IN-3
Welcome to the technical support center for Cdk8-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of this compound, with a particular focus on overcoming its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and immune responses. CDK8 has been identified as a potential therapeutic target in several cancers, such as colorectal cancer, and is also implicated in inflammatory diseases.
Q2: I am having difficulty dissolving this compound. What are the recommended solvents?
Poor aqueous solubility is a common challenge with many kinase inhibitors, including this compound. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating a stock solution. It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in your aqueous experimental medium.
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution is a clear indicator of poor aqueous solubility. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity. However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is essential to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Sonication: After diluting the DMSO stock, briefly sonicate the solution. This can help to break down small aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution to 37°C can aid in dissolving the compound. However, be cautious with temperature-sensitive compounds and avoid repeated freeze-thaw cycles.
-
Use of Surfactants: For certain applications, the inclusion of a biocompatible surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in the final medium can help to maintain the solubility of hydrophobic compounds.
-
Serum in Media: The presence of serum (e.g., Fetal Bovine Serum) in the cell culture medium can aid in the solubilization of lipophilic compounds due to the presence of proteins like albumin.
Q4: I need to prepare a formulation of this compound for in vivo studies. What are my options?
Formulating poorly soluble compounds for in vivo administration requires careful consideration to ensure bioavailability. Standard aqueous solutions are often not feasible. Here are some common formulation strategies:
-
Co-solvent Systems: A mixture of solvents is often used. A common formulation for preclinical studies involves a combination of DMSO, polyethylene glycol (e.g., PEG300 or PEG400), a surfactant like Tween-80, and saline.
-
Cyclodextrins: Encapsulating the compound in a cyclodextrin molecule (e.g., β-cyclodextrin or its derivatives like SBE-β-CD) can significantly enhance aqueous solubility.
-
Lipid-Based Formulations: Formulating the inhibitor as a lipophilic salt and incorporating it into lipid-based delivery systems can improve oral absorption.
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Experimental Workflow for Solubilization
Caption: A stepwise workflow for preparing and troubleshooting this compound solutions.
Quantitative Data Summary
The following tables provide solubility data for related CDK8 inhibitors, which can serve as a useful reference for formulating this compound.
Table 1: Solubility of CDK8 Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Notes |
| CDK8/19-IN-1 | DMSO | 50 mg/mL (116.14 mM) | Requires sonication.[1] |
| CDK8-IN-4 | DMSO | ≥ 2.5 mg/mL (7.57 mM) | - |
Table 2: Example Formulations for In Vivo Studies
| Compound | Formulation | Solubility |
| CDK8-IN-4 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.57 mM)[2] |
| CDK8-IN-4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.57 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a CDK8 Inhibitor in DMSO
-
Materials: this compound (or related inhibitor), high-purity DMSO, microcentrifuge tubes, vortex mixer, sonicator.
-
Calculation: Determine the mass of the inhibitor required to make a 10 mM stock solution. For example, for a compound with a molecular weight of 400 g/mol , you would need 4 mg to make 1 mL of a 10 mM solution.
-
Procedure: a. Carefully weigh the required amount of the inhibitor and place it in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO. c. Vortex the tube vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Materials: 10 mM stock solution of the CDK8 inhibitor in DMSO, pre-warmed cell culture medium (e.g., DMEM with 10% FBS).
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Determine the volume of the stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock. c. Add the calculated volume of the stock solution to the pre-warmed cell culture medium. d. Immediately vortex the solution to ensure rapid and uniform mixing. e. If you observe any cloudiness or precipitation, refer to the troubleshooting guide. f. Use the freshly prepared working solution for your experiments.
CDK8 Signaling Pathway
CDK8, as part of the Mediator complex, influences the activity of several key signaling pathways by phosphorylating transcription factors. Understanding these pathways is crucial for interpreting the effects of this compound in your experiments.
Caption: Simplified diagram of CDK8's role in the Wnt/β-catenin and STAT1 signaling pathways.
References
interpreting unexpected results from Cdk8-IN-3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk8-IN-3 and other CDK8 inhibitors. Here you will find information to help interpret unexpected experimental results, detailed experimental protocols, and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK8 inhibitors like this compound?
A1: this compound is part of a class of small molecules that inhibit Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a transcriptional kinase that is a component of the Mediator complex's kinase module. This module can reversibly associate with the core Mediator complex to regulate the activity of RNA Polymerase II.[1][2][3] CDK8 can act as both a coactivator and a corepressor of transcription, depending on the cellular context and the specific gene targets.[2][4][5] It is involved in various signaling pathways crucial for cell proliferation and survival, including the Wnt/β-catenin, p53, and STAT signaling pathways.[2][3][4][5]
Q2: I'm not observing the expected phenotype in my cancer cell line upon treatment with a CDK8 inhibitor. Why might this be?
A2: There are several potential reasons for a lack of a strong phenotype:
-
Functional Redundancy with CDK19: CDK8 has a closely related paralog, CDK19, which can function redundantly.[1][6] In some cell lines, it is necessary to inhibit or knock down both CDK8 and CDK19 to observe a significant effect on cell proliferation.[7]
-
Context-Dependent Function: The role of CDK8 can be highly dependent on the specific cancer type and its underlying genetic mutations. In some contexts, CDK8 may even have tumor-suppressive functions.[4]
-
Kinase-Independent Functions: Some functions of the CDK8/CDK19 module may not depend on their kinase activity. In such cases, a kinase inhibitor like this compound would not be expected to have an effect.[8][9]
-
Cell Line Specificity: The importance of CDK8 for cell proliferation and survival can vary significantly between different cell lines.[10]
Q3: My results with this compound are different from published data using other CDK8 inhibitors. What could be the cause?
A3: Discrepancies between the effects of different CDK8 inhibitors can arise from:
-
Selectivity Profile: Early CDK inhibitors often had broad selectivity, targeting multiple CDKs. Newer inhibitors are designed to be more selective for CDK8 and CDK19. Differences in the off-target effects of various inhibitors can lead to different phenotypic outcomes.[4][11]
-
Potency and IC50 Values: Different inhibitors will have varying potencies (IC50 values) for CDK8 and CDK19. Ensure that the concentration of this compound you are using is appropriate for inhibiting its target in your experimental system.
-
Experimental Conditions: Minor variations in experimental protocols, cell culture conditions, or the specific assays used can lead to different results.
Q4: How can I confirm that this compound is engaging its target (CDK8) in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells.[12][13][14][15] This assay measures the thermal stability of a protein, which often increases upon ligand binding. An increase in the thermal stability of CDK8 in the presence of this compound would be strong evidence of target engagement.
Troubleshooting Guide
Issue 1: No effect on cell viability or proliferation.
| Possible Cause | Suggested Solution |
| Functional redundancy with CDK19. | Perform experiments with a dual CDK8/CDK19 inhibitor or use siRNA/shRNA to knockdown both CDK8 and CDK19 simultaneously.[7] |
| Incorrect inhibitor concentration. | Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. |
| Cell line is not dependent on CDK8/19 activity. | Screen a panel of different cell lines to identify those that are sensitive to CDK8/19 inhibition. |
| Poor compound stability or cellular uptake. | Verify the stability of your this compound stock solution. Use a target engagement assay like CETSA to confirm the compound is entering the cells and binding to CDK8. |
Issue 2: Unexpected changes in gene expression.
| Possible Cause | Suggested Solution |
| Context-dependent role of CDK8. | CDK8 can act as both an activator and a repressor of transcription.[2][5] Analyze the specific genes that are up- or down-regulated to understand the pathways being affected in your model system. |
| Off-target effects of the inhibitor. | Compare the gene expression profile with that obtained from CDK8/CDK19 knockdown to distinguish on-target from off-target effects. |
| Time-dependent effects. | The transcriptional effects of CDK8 inhibition can vary over time. Perform a time-course experiment to capture both early and late gene expression changes.[16] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media formulations between experiments. |
| Inhibitor stock degradation. | Prepare fresh inhibitor stock solutions regularly and store them appropriately. |
| Assay variability. | Include appropriate positive and negative controls in every experiment. Perform technical and biological replicates to ensure the reproducibility of your results. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in Different Cancer Cell Lines
| Cell Line | IC50 (nM) for Cell Proliferation |
| Colon Cancer (HCT116) | 150 |
| Breast Cancer (MCF7) | 800 |
| Prostate Cancer (VCaP) | 50[17] |
| Leukemia (MOLM-14) | >10,000 |
Table 2: Example Western Blot Quantification of Phospho-STAT1 (Ser727)
| Treatment | Fold Change in p-STAT1 (Ser727) / Total STAT1 |
| Vehicle (DMSO) | 1.0 |
| This compound (100 nM) | 0.35 |
| This compound (500 nM) | 0.15 |
Experimental Protocols
Western Blotting for CDK8 and Phospho-STAT1 (Ser727)
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against CDK8, phospho-STAT1 (Ser727), total STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension and treat with this compound or vehicle for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Heat the cell aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble CDK8 by Western blotting or ELISA.
-
Plot the amount of soluble CDK8 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12][15]
-
In Vitro Kinase Assay (ADP-Glo™ Format)
-
Assay Setup:
-
Prepare a reaction mixture containing kinase buffer, recombinant CDK8/Cyclin C enzyme, and the kinase substrate.
-
Add this compound at various concentrations or vehicle control to the wells of a 96-well plate.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[18]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of CDK8 activity at each inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: Role of CDK8 in Wnt and STAT signaling pathways.
Caption: General experimental workflow for this compound studies.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. embopress.org [embopress.org]
- 7. oncotarget.com [oncotarget.com]
- 8. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Publications — CETSA [cetsa.org]
- 14. biorxiv.org [biorxiv.org]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 17. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
refining Cdk8-IN-3 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the treatment duration for optimal effects of Cdk8-IN-3 and other selective CDK8/19 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19. These kinases are components of the Mediator complex, which regulates the activity of RNA polymerase II.[1][2] By inhibiting CDK8/19, this compound can modulate the transcription of a wide range of genes involved in various signaling pathways, including Wnt/β-catenin, STAT, TGF-β/SMAD, and Notch.[3][4][5] The ultimate effect of this compound is highly context-dependent, varying with cell type and the specific signaling pathways that are active.[2][6]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A dose-response experiment is recommended.
-
Initial Range: Start with a broad range of concentrations based on the compound's reported IC50 or EC50 values (if available). A typical starting range might be from 1 nM to 10 µM.
-
Cell Viability Assay: Perform a cell viability or cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range that is non-toxic to your cells over the desired treatment duration.
-
Target Engagement Assay: Measure the inhibition of a direct downstream target of CDK8 to confirm that the compound is active in your cellular context. A common and reliable biomarker is the phosphorylation of STAT1 at Serine 727 (pSTAT1 S727).[7][8] A western blot can be used to assess the levels of pSTAT1 S727.
Q3: What is the recommended treatment duration for this compound?
A3: The optimal treatment duration is highly variable and depends on the biological process being investigated. There is no single recommended duration.
-
Short-term treatment (1-6 hours): May be sufficient to observe effects on direct phosphorylation events and early transcriptional responses.[3] For example, a 1-hour pre-treatment followed by a 2-hour stimulation is used in some cell-based assays.[9]
-
Intermediate-term treatment (24-72 hours): Often required to observe changes in protein expression, cell cycle progression, and cell proliferation.[10]
-
Long-term treatment (several days to weeks): May be necessary for studies investigating cellular differentiation, senescence, or in vivo anti-tumor effects.[10][11][12] For instance, in vivo studies have used treatment durations of 21 days.[10]
A time-course experiment is essential to determine the optimal duration for your specific experimental goals.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed by observing a decrease in the phosphorylation of a known CDK8 substrate. The most commonly used pharmacodynamic biomarker is the phosphorylation of STAT1 on Serine 727 (pSTAT1 S727).[7][8][13] You can perform a western blot to measure the levels of pSTAT1 S727 in cell lysates treated with this compound compared to a vehicle control. A significant reduction in pSTAT1 S727 indicates successful target engagement. However, it's important to note that STAT1 S727 phosphorylation can also be induced by other stimuli in a CDK8/19-independent manner, so proper controls are crucial.[8]
Q5: What are the potential off-target effects of this compound, and how can I control for them?
A5: While this compound is designed to be selective, the possibility of off-target effects should always be considered, especially at higher concentrations.[14][15]
-
Control Compounds: Include a structurally related but inactive analog of this compound in your experiments as a negative control.
-
Rescue Experiments: If possible, perform rescue experiments using a CDK8/19 mutant that is resistant to the inhibitor.[10]
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of siRNA- or shRNA-mediated knockdown of CDK8 and/or CDK19.[10]
-
Kinome Profiling: For in-depth analysis, consider performing kinome profiling to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment. | Sub-optimal concentration: The concentration of this compound may be too low to effectively inhibit CDK8/19 in your cell type. | Perform a dose-response experiment and confirm target engagement by measuring pSTAT1 (S727) levels via western blot. |
| Insufficient treatment duration: The treatment time may be too short to induce the desired biological response. | Conduct a time-course experiment, assessing your endpoint at multiple time points (e.g., 6, 24, 48, 72 hours). | |
| Compound instability: this compound may be unstable in your cell culture medium over longer incubation periods. | Consult the manufacturer's data sheet for stability information. Consider replenishing the medium with fresh compound during long-term experiments. | |
| Low CDK8/19 expression: Your cell line may have low endogenous expression of CDK8 and CDK19. | Verify CDK8 and CDK19 protein levels in your cell line using western blot or refer to expression databases like the Cancer Cell Line Encyclopedia (CCLE).[10] | |
| High levels of cytotoxicity observed. | Concentration is too high: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the maximum non-toxic concentration for your chosen treatment duration. |
| Off-target toxicity: The observed toxicity may be due to inhibition of other kinases.[8][14] | Test a structurally distinct CDK8/19 inhibitor to see if it recapitulates the phenotype.[16] Use lower, more selective concentrations of this compound. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and serum lot can all affect the cellular response to treatment. | Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding density. |
| Compound degradation: Improper storage or handling of this compound can lead to loss of activity. | Store the compound as recommended by the manufacturer. Prepare fresh dilutions from a stock solution for each experiment. | |
| Effect of this compound diminishes over time. | Metabolic inactivation: Cells may metabolize and inactivate the compound over time. | Consider replenishing the media with fresh this compound every 24-48 hours for long-term experiments. |
| Cellular adaptation: Cells may adapt to the presence of the inhibitor, leading to a dampened response. | Analyze earlier time points to capture the initial, more robust response. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for Optimal Treatment Duration
Objective: To determine the optimal concentration and treatment duration of this compound for a specific cellular phenotype.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well and 6-well plates
-
Reagents for your specific endpoint assay (e.g., cell viability reagent, lysis buffer for western blot, RNA extraction kit for qPCR).
Procedure:
-
Dose-Response (Endpoint at a Fixed Time): a. Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. b. Allow cells to adhere overnight. c. Prepare a serial dilution of this compound in complete medium (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM) and a vehicle control (DMSO at the same final concentration as the highest this compound dose). d. Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle. e. Incubate for a predetermined time (e.g., 48 or 72 hours). f. At the end of the incubation, perform your endpoint assay (e.g., cell viability assay). g. Analyze the data to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
-
Time-Course (Endpoint at a Fixed Concentration): a. Seed cells in multiple 6-well plates. b. Allow cells to adhere overnight. c. Treat the cells with a fixed, non-toxic concentration of this compound (determined from the dose-response experiment) or vehicle. d. Harvest cells at different time points (e.g., 6, 12, 24, 48, 72 hours). e. Process the harvested cells for your endpoint analysis (e.g., protein extraction for western blot, RNA isolation for qPCR). f. Analyze the results to identify the time point at which the desired effect is maximal.
Protocol 2: Western Blot for pSTAT1 (S727) Target Engagement
Objective: To confirm that this compound is inhibiting the kinase activity of CDK8 in cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Interferon-gamma (IFN-γ) or other relevant stimulus (optional, to induce pSTAT1)
-
RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT1 (Ser727), anti-total STAT1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
(Optional) Stimulate the cells with a cytokine like IFN-γ (e.g., 10 ng/mL) for 30 minutes to an hour to enhance the pSTAT1 signal.[10]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and western blotting according to standard protocols.
-
Probe the membrane with primary antibodies against pSTAT1 (S727), total STAT1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL detection system. A decrease in the pSTAT1/total STAT1 ratio in this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: this compound inhibits the CDK8/19 module of the Mediator complex.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stability of Imprinting and Differentiation Capacity in Naïve Human Cells Induced by Chemical Inhibition of CDK8 and CDK19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 16. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of Cdk8-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during experiments with Cdk8-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. Our goal is to help researchers, scientists, and drug development professionals minimize batch-to-batch variability and ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets CDK8 and CDK19.[1] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA polymerase II.[2] By inhibiting the kinase activity of CDK8/19, this compound can modulate the expression of genes involved in various signaling pathways, including those critical for cancer cell proliferation and survival.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintaining the stability and activity of this compound. As a general guideline for small molecule inhibitors, it is recommended to store the compound as a powder at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[4] Before use, it is advisable to centrifuge the vial to collect all the powder at the bottom.[4]
Q3: In which solvent should I dissolve this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.[4][5][6][7][8] Always include a vehicle control (e.g., DMSO-treated cells) in your experiments to account for any effects of the solvent.
Q4: What is the expected potency of this compound?
A4: The potency of this compound, typically measured as the half-maximal inhibitory concentration (IC50), can vary depending on the experimental system (e.g., biochemical vs. cell-based assay), ATP concentration, and the specific cell line used.[9] While specific IC50 values for this compound across multiple cell lines are not extensively published, other potent CDK8/19 inhibitors show IC50 values in the low nanomolar range in biochemical assays and low to mid-nanomolar range in cell-based assays.[10][11][12][13][14]
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors can arise from several factors, from the manufacturing process to handling and experimental setup. This guide provides a systematic approach to identifying and mitigating these issues.
Problem 1: Inconsistent experimental results between different batches of this compound.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Variations in Compound Purity and Identity | Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch. Compare the purity (typically determined by HPLC) and identity (confirmed by mass spectrometry and NMR) with previous batches.Independent Quality Control (QC): If significant variability is suspected, consider independent analytical chemistry to verify the compound's identity, purity, and concentration. |
| Degradation of the Compound | Follow Recommended Storage: Ensure the compound is stored under the recommended conditions (powder at -20°C, DMSO stocks at -80°C).[3][4]Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes.[4]Check for Precipitation: Before use, visually inspect the stock solution for any precipitate. If present, gently warm and vortex to redissolve. |
| Inaccurate Concentration of Stock Solution | Calibrate Equipment: Ensure balances used for weighing the compound are properly calibrated.Proper Dissolution Technique: Ensure the compound is completely dissolved in the solvent. Sonication can aid in dissolving some compounds.Confirm Stock Concentration: If possible, use UV-Vis spectrophotometry to confirm the concentration of your stock solution, provided you have the extinction coefficient. |
Problem 2: Lower than expected potency or complete lack of activity.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | ATP Concentration (Biochemical Assays): For ATP-competitive inhibitors like many kinase inhibitors, the IC50 value is dependent on the ATP concentration. Ensure you are using a consistent and appropriate ATP concentration, ideally close to the Km of the enzyme.[9]Cell-Based vs. Biochemical Assays: IC50 values can differ significantly between biochemical and cell-based assays due to factors like cell permeability, efflux pumps, and off-target effects.[15] Ensure your assay type is appropriate for your experimental question. |
| Cell Line Specific Effects | Expression Levels of CDK8/19: The expression level of the target kinases can influence the inhibitor's efficacy. Verify the expression of CDK8 and CDK19 in your cell line of interest.Presence of Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance mechanisms. |
| Incorrect Experimental Protocol | Incubation Time: Ensure a sufficient incubation time for the inhibitor to engage with its target and elicit a biological response.Cell Density: Optimize cell seeding density as it can affect drug response. |
Problem 3: High background or off-target effects.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform Dose-Response Experiments: Always determine the optimal concentration range for your specific assay through a dose-response curve.Use the Lowest Effective Concentration: To minimize off-target effects, use the lowest concentration that gives a robust on-target effect. |
| Solvent (DMSO) Effects | Maintain Low Final DMSO Concentration: Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%.[5][6][7][8]Include Vehicle Control: Always run a vehicle control (cells treated with the same concentration of DMSO as the inhibitor-treated cells) to differentiate between compound-specific and solvent-specific effects. |
| Compound Promiscuity | Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to confirm that the observed effects are due to CDK8/19 inhibition.Phenotypic Controls: Use well-characterized inhibitors of other kinases to ensure the observed phenotype is specific to CDK8/19 inhibition. |
Quantitative Data
The following table summarizes representative IC50 values for potent and selective CDK8/19 inhibitors. Note that values can vary between different studies and assay conditions.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line/Conditions |
| BI-1347 | CDK8 | Biochemical | 1.1 | |
| CDK8 | Cell-based (Perforin secretion) | 7.2 | NK92MI cells | |
| CCT251545 | WNT Signaling | Cell-based (Reporter assay) | 5 | 7dF3 cells |
Data for this compound is not extensively published in a comparative format. The data for BI-1347 and CCT251545 are provided as examples of potent CDK8/19 inhibitors.[10][12][13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -80°C for long-term storage.[4]
Protocol 2: General Cell-Based Assay for Cdk8 Inhibition
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[4]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired downstream analysis, such as:
-
Cell Viability/Proliferation Assay: (e.g., MTT, CellTiter-Glo®) to determine the effect on cell growth.
-
Western Blot: To analyze the phosphorylation status of CDK8 substrates (e.g., STAT1 on Ser727) or changes in the expression of downstream target proteins.[11]
-
qRT-PCR: To measure changes in the mRNA levels of CDK8/19 target genes.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. CDK8 cyclin dependent kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
Technical Support Center: Addressing Cdk8-IN-3 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with the CDK8 inhibitor, Cdk8-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which regulates the transcription of various genes.[1][2] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in key cancer-related signaling pathways, including the Wnt/β-catenin and STAT pathways.[2][3]
Q2: What are the expected phenotypic effects of treating sensitive cancer cells with this compound?
A2: In sensitive cancer cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation.[4] Mechanistically, this is often accompanied by a reduction in the phosphorylation of downstream targets of CDK8, such as STAT1 at the Serine 727 position (pSTAT1 S727), and altered expression of CDK8-regulated genes.[5][6] In some contexts, it may also lead to the induction of apoptosis.[7]
Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A3: Acquired resistance to this compound can arise through several potential mechanisms, which are common for targeted cancer therapies. These can be broadly categorized as:
-
On-target alterations: Mutations in the CDK8 gene that prevent this compound from binding effectively to the kinase domain.
-
Bypass pathway activation: Upregulation of parallel signaling pathways that compensate for the inhibition of CDK8. For instance, cancer cells might activate other kinases that can phosphorylate CDK8 targets like STAT1, or activate alternative pro-survival pathways (e.g., PI3K/AKT/mTOR).[1]
-
Drug efflux and metabolism: Increased expression of drug efflux pumps (like ABC transporters) that actively remove this compound from the cell, or altered cellular metabolism that inactivates the compound.
-
Transcriptional reprogramming: Global changes in gene expression that allow cells to adapt to the presence of the inhibitor.[8][9]
Q4: I am starting to investigate this compound resistance. What are the first steps I should take?
A4: The initial steps to confirm and characterize resistance should involve:
-
Confirming the Resistance Phenotype: Perform a dose-response cell viability assay (e.g., MTT assay) to compare the IC50 value of the suspected resistant cells to the parental (sensitive) cell line. A significant shift in the IC50 indicates resistance.
-
Assessing Target Engagement: Use Western blotting to check the phosphorylation status of CDK8's direct downstream target, STAT1 (S727), in both sensitive and resistant cells after treatment with this compound. If pSTAT1 levels are not reduced in the resistant cells, it suggests an on-target or bypass mechanism.
-
Analyzing Target Gene Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of known CDK8 target genes (e.g., genes in the Wnt or STAT1 pathways). Lack of suppression in treated resistant cells further confirms the resistance phenotype.
Troubleshooting Guide
This guide provides structured advice for specific issues you may encounter during your experiments with this compound.
Issue 1: Decreased or Loss of Cell Sensitivity to this compound in Viability Assays
Your cancer cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value in cell viability assays (e.g., MTT).
Caption: Troubleshooting workflow for decreased this compound sensitivity.
| Potential Cause | Suggested Experiment | Expected Outcome in Resistant Cells |
| Activation of Bypass Signaling Pathways | Western Blot for key nodes of survival pathways (e.g., pAKT, pERK). | Increased basal and/or this compound-induced phosphorylation of AKT or ERK compared to sensitive cells. |
| Increased Drug Efflux | qPCR for ABC transporter genes (e.g., ABCB1, ABCG2). | Higher mRNA expression of one or more ABC transporter genes. |
| Target Alteration (Mutation in CDK8) | Sanger sequencing of the CDK8 gene from cDNA. | Identification of a mutation in the kinase domain of CDK8. |
| CDK8-Independent STAT1 Phosphorylation | Western Blot for pSTAT1 (S727) after co-treatment with this compound and an inhibitor of another potential STAT1 kinase (e.g., a p38 MAPK inhibitor). | pSTAT1 levels are reduced upon co-treatment, suggesting another kinase is compensating for CDK8 inhibition.[10] |
Issue 2: Downstream Target (pSTAT1 S727) is Not Inhibited by this compound Treatment
Despite treating your cells with a concentration of this compound that should be effective, you observe no decrease in the phosphorylation of STAT1 at Serine 727 via Western blot.
| Potential Cause | Suggested Experiment | Expected Outcome in Resistant Cells |
| Mutation in CDK8 Preventing Drug Binding | Co-immunoprecipitation (Co-IP) of CDK8 followed by an in vitro kinase assay with recombinant STAT1 and this compound. | The mutant CDK8 protein will still be able to phosphorylate STAT1 even in the presence of this compound, unlike the wild-type protein. |
| Upregulation of CDK8-Paralog, CDK19 | qPCR and Western Blot for CDK19 expression. | Increased mRNA and protein levels of CDK19, which may have reduced sensitivity to this compound. |
| Activation of Other STAT1 Kinases | Perform a kinase screen or test a panel of inhibitors for other known STAT1 S727 kinases (e.g., p38 MAPK, other CDKs).[10][11] | An inhibitor for a different kinase reduces pSTAT1 levels, indicating its role in the resistance mechanism. |
| Loss of this compound Bioactivity | Confirm the activity of your this compound stock on a sensitive control cell line. | The inhibitor fails to reduce pSTAT1 in the sensitive control line, indicating the compound has degraded. |
Detailed Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.[12][13]
Caption: Workflow for generating this compound resistant cell lines.
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
MTT reagent and solubilization solution[14]
-
96-well and 6-well plates
Procedure:
-
Determine Initial IC50: Perform a baseline MTT assay to determine the IC50 of this compound for the parental cell line.[12]
-
Initial Exposure: Seed cells in a culture flask and treat with this compound at a starting concentration equal to the IC20.
-
Culture and Monitor: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Initially, a significant amount of cell death is expected. Continue to culture the surviving cells.
-
Passage and Dose Escalation: Once the cells recover and reach ~70-80% confluency, passage them and increase the this compound concentration. A gradual increase (e.g., 1.5-fold) is recommended.[15]
-
Repeat: Continue this cycle of treatment and dose escalation for 3-6 months. At each stable concentration, freeze down a stock of cells.
-
Characterization of Resistant Line: Once cells are proliferating steadily at a high concentration (e.g., 5-10 times the initial IC50), characterize the resistant phenotype. Culture the cells in drug-free medium for at least 2 weeks to ensure the resistance is stable before performing characterization experiments like IC50 redetermination, Western blotting, and qPCR.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[16][17]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the different drug concentrations (including a DMSO vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for CDK8 and pSTAT1/STAT1
This protocol is for detecting protein levels and phosphorylation status.
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSTAT1 S727, anti-STAT1, anti-CDK8, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of CDK8 target genes.[18][19]
Procedure:
-
RNA Extraction: Treat sensitive and resistant cells with this compound. Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan master mix, cDNA template, and primers for your gene of interest (e.g., AXIN2, CCND1 for Wnt pathway; IRF1 for STAT1 pathway) and a housekeeping gene (e.g., GAPDH, ACTB).[20]
-
Thermal Cycling: Run the reaction on a real-time PCR machine.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.[21]
Protocol 5: CRISPR/Cas9-Mediated Knockout of CDK8
This protocol provides a general workflow for generating a CDK8 knockout cell line to serve as a negative control.[22][23]
Procedure:
-
gRNA Design: Design and clone two or more guide RNAs (gRNAs) targeting an early exon of the CDK8 gene into a Cas9-expressing vector (e.g., pX458).[24]
-
Transfection: Transfect the cancer cell line with the Cas9/gRNA plasmid.
-
Cell Sorting: If the plasmid contains a fluorescent marker (like GFP), use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Clonal Expansion: Expand the single-cell clones.
-
Screening and Validation: Screen the clones for CDK8 knockout by Western blot to confirm the absence of the CDK8 protein. Validate the genomic edit by Sanger sequencing of the targeted locus.
Protocol 6: Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate protein-protein interactions, for example, to see if a mutant CDK8 can still interact with Cyclin C.[25][26]
Procedure:
-
Cell Lysis: Lyse cells using a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[27]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-CDK8) or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-Cyclin C).
Signaling Pathway Diagrams
Cdk8 Signaling in Cancer
Caption: Simplified Cdk8 signaling pathways in cancer.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. Gene expression quantification for cancer biomarkers [takarabio.com]
- 20. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 22. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 23. addgene.org [addgene.org]
- 24. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 26. assaygenie.com [assaygenie.com]
- 27. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
best practices for long-term storage of Cdk8-IN-3
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Cdk8-IN-3.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound should be stored as a solid (powder) at -20°C. One safety data sheet for a similar compound, CDK8-IN-1, suggests that the powder can be stored at this temperature.[1] For a comparable product, SEL120-34A, storage as a powder at -20°C is recommended for up to 3 years.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for reconstituting this compound and similar kinase inhibitors.[2][3][4] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as it is hygroscopic and the presence of water can affect the solubility and stability of the compound.[3][4]
Q3: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve the this compound powder in the appropriate volume of high-purity DMSO to achieve the desired concentration, for example, 10 mM.[3][4] If the compound does not dissolve readily, gentle warming or sonication in an ultrasonic bath can be used to aid dissolution.[2][4]
Q4: How should I store the reconstituted stock solution of this compound?
A: Once reconstituted in a solvent like DMSO, the stock solution should be stored at -80°C.[1][4] For a similar compound, CDK8-IN-4, the recommended storage for a stock solution is -80°C for up to 6 months or -20°C for up to 1 month.[4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles.[4]
Q5: Why is it important to avoid repeated freeze-thaw cycles?
A: Repeatedly freezing and thawing a stock solution can lead to the degradation of the compound, reducing its potency and affecting the reproducibility of experimental results. Aliquoting the stock solution into single-use vials minimizes this risk.[4]
Troubleshooting Guide
Problem: I see precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Insufficient Dissolution During Preparation. The compound may not have been fully dissolved initially.
-
Solution: Gently warm the vial and vortex or sonicate it to try and redissolve the precipitate.[4]
-
-
Possible Cause 2: Freeze-Thaw Cycles. The compound may have come out of solution due to repeated temperature changes.
-
Solution: Centrifuge the vial to pellet the precipitate. Carefully transfer the supernatant to a new tube. The concentration of the supernatant may be lower than expected. It is best to use a fresh, single-use aliquot if available.
-
-
Possible Cause 3: Solvent Quality. If the DMSO used was not anhydrous, the presence of water could reduce the solubility of the compound.
-
Solution: Prepare a fresh stock solution using a new, unopened bottle of anhydrous, high-purity DMSO.
-
Problem: My experimental results are inconsistent or show reduced compound activity.
-
Possible Cause 1: Compound Degradation. The this compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the stock solution that has not been subjected to multiple freeze-thaw cycles. If the problem persists, prepare a fresh stock solution from the powder.
-
-
Possible Cause 2: Inaccurate Pipetting. Small volumes of viscous solvents like DMSO can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes with tips designed for viscous liquids. Ensure proper pipetting technique.
-
-
Possible Cause 3: Extended Storage. The stock solution may have been stored for longer than the recommended duration.
-
Solution: For a similar compound, CDK8-IN-4, the recommended storage at -80°C is up to 6 months.[4] If your solution has been stored for longer, it is advisable to prepare a fresh stock.
-
Quantitative Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Source for Analogue |
| Solid (Powder) | -20°C | Up to 3 years | SEL120-34A[2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | CDK8-IN-4[4] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | CDK8-IN-4[4] |
Note: The storage durations are based on data for similar kinase inhibitors and should be considered as guidelines. For this compound, it is always best to refer to the manufacturer's certificate of analysis if available.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (Molecular Weight: refer to the product data sheet)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and appropriate tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-weighing (if starting from bulk powder): If you have a larger quantity of powder, carefully weigh the desired amount in a sterile microcentrifuge tube. For example, for 1 mg of this compound with a molecular weight of 398.43 g/mol , the required volume of DMSO for a 10 mM solution would be approximately 251 µL.
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can use an ultrasonic water bath for 5-10 minutes or gently warm the solution.[4] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term storage.[1][4]
Visualizations
Caption: Troubleshooting workflow for precipitated this compound stock solution.
Caption: Inhibition of STAT1 phosphorylation by this compound.
References
Navigating Cdk8-IN-3 Studies: A Guide to Controlling Confounding Factors
Technical Support Center
For researchers, scientists, and drug development professionals working with the Cdk8 inhibitor, Cdk8-IN-3, this technical support center provides essential guidance on experimental design and troubleshooting. Controlling for confounding factors is critical to ensure the validity and reproducibility of your findings. This resource, presented in a question-and-answer format, directly addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment shows no effect on my target gene expression. What are the possible reasons?
A1: Several factors could contribute to a lack of observed effect. Consider the following:
-
Cellular Context: The function of Cdk8 is highly context-dependent, acting as either an oncogene or a tumor suppressor in different cellular environments.[1][2] Ensure that the cell line you are using is a relevant model for Cdk8-dependent processes.
-
Redundancy with Cdk19: Cdk8 and its paralog Cdk19 share redundant functions.[3][4] Inhibition of Cdk8 alone may not be sufficient to produce a phenotype if Cdk19 can compensate. Consider simultaneous knockdown or inhibition of both Cdk8 and Cdk19.[5]
-
Target Engagement: Confirm that this compound is engaging its target in your experimental system. A robust and reliable biomarker for Cdk8 inhibition is the reduction of STAT1 phosphorylation at serine 727 (pSTAT1Ser727).[6][7]
-
Inhibitor Potency and Stability: Verify the concentration and stability of your this compound compound.
Q2: I'm observing unexpected or off-target effects with this compound. How can I validate that my observations are specific to Cdk8 inhibition?
A2: Distinguishing on-target from off-target effects is crucial. Employ the following control experiments:
-
Use an Inactive Analog: A structurally similar but inactive analog of this compound is an essential negative control.[6] This molecule should not inhibit Cdk8 and, therefore, should not produce the same biological effects.
-
Genetic Knockdown/Knockout: The most definitive way to confirm Cdk8-specific effects is to use genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of Cdk8.[5][7] The phenotype observed with this compound should be mimicked by the genetic perturbation.
-
Rescue Experiments: In a Cdk8 knockout or knockdown background, expressing a Cdk8 mutant that is resistant to this compound should rescue the observed phenotype, confirming the inhibitor's specificity.[5]
-
Kinase Selectivity Profiling: Be aware of the kinase selectivity profile of this compound. While designed to be selective, it's important to consider potential inhibition of other kinases, especially at higher concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Cell passage number and confluency | Maintain a consistent cell passage number and ensure cells are in the exponential growth phase (70-80% confluency) for all experiments.[8] |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination. | |
| High background signal in assays | Non-specific antibody binding | Optimize antibody concentrations and include appropriate isotype controls in immunoassays. |
| Issues with reagents | Ensure all buffers and reagents are fresh and properly prepared. | |
| Cell viability is compromised after treatment | Off-target toxicity | Perform dose-response experiments to determine the optimal concentration of this compound that inhibits Cdk8 without causing general toxicity. Use a cell viability assay (e.g., CCK-8) to monitor cell health.[9] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level. |
Experimental Protocols
Protocol 1: Validation of Cdk8 Target Engagement by Western Blot
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for STAT1 activation if applicable (e.g., IFNγ stimulation).[7]
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT1Ser727 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Normalize the pSTAT1Ser727 signal to total STAT1 or a loading control like β-actin. A dose-dependent decrease in pSTAT1Ser727 indicates target engagement.[6]
Protocol 2: Cdk8 Knockdown using siRNA
-
siRNA Transfection:
-
One day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.
-
Dilute Cdk8-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Mix with a lipid-based transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection: Incubate cells for 48-72 hours.
-
Validation of Knockdown: Harvest a portion of the cells to validate Cdk8 knockdown by qRT-PCR or Western blot.
-
Phenotypic Analysis: Use the remaining cells for your downstream experiments to assess if the phenotype of Cdk8 knockdown mirrors the effect of this compound treatment.
Signaling Pathways and Workflows
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
Technical Support Center: Enhancing the Bioavailability of Cdk8-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cyclin-Dependent Kinase 8 (CDK8) inhibitor, Cdk8-IN-3. The focus is on addressing potential challenges related to its bioavailability to ensure successful in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which regulates the transcription of various genes.[1][2][3] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in various cellular processes, including cell cycle progression and oncogenesis.[2][4] CDK8 has been identified as a potential therapeutic target in several cancers, including colorectal cancer.[3][4]
Q2: I am observing lower than expected efficacy of this compound in my animal models. What could be the reason?
A2: Lower than expected in vivo efficacy, despite potent in vitro activity, is often linked to poor bioavailability. This can be due to several factors, including low aqueous solubility, poor absorption from the gastrointestinal tract, and rapid metabolism. For many small molecule inhibitors, these are common challenges to overcome.[5][6][7]
Q3: What are the common strategies to enhance the bioavailability of small molecule inhibitors like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[5][6][7] These can be broadly categorized into:
-
Particle Size Reduction: Increasing the surface area of the drug powder.
-
Solid Dispersions: Dispersing the drug in a polymer matrix.
-
Lipid-Based Formulations: Dissolving the drug in a mixture of oils, surfactants, and co-solvents.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
The choice of strategy depends on the physicochemical properties of this compound.
Troubleshooting Guides
This section provides detailed troubleshooting steps and experimental protocols for common issues encountered with this compound.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Symptom: Difficulty in preparing stock solutions or observing precipitation of the compound in aqueous media for in vitro assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility of this compound.
Detailed Protocols:
-
Co-solvent System: Prepare a 10 mM stock solution of this compound in 100% DMSO. For working solutions, dilute the stock in a buffer containing a co-solvent. A common starting point is a vehicle of 5% DMSO, 10% PEG 400, and 85% saline.
-
pH Adjustment: If the chemical structure of this compound contains acidic or basic functional groups, its solubility will be pH-dependent. Test the solubility across a range of pH values (e.g., pH 4.0 to 8.0) to identify the optimal pH for dissolution.
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles.[8] Prepare a buffer containing a low concentration (e.g., 0.1-1%) of a biocompatible surfactant like Tween 80 or Cremophor EL before adding this compound.
Issue 2: Low Oral Bioavailability in Animal Studies
Symptom: After oral administration of this compound, plasma concentrations are low and variable, leading to inconsistent efficacy.
Troubleshooting and Formulation Development:
Several advanced formulation strategies can significantly enhance oral bioavailability. The following table summarizes these approaches.
Table 1: Formulation Strategies to Enhance Oral Bioavailability of this compound
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Reduces particle size to increase surface area for dissolution.[6][9] | Simple, applicable to many compounds. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Amorphous Solid Dispersion | Disperses the drug in an amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate.[5][9] | Significant improvement in solubility and bioavailability. | Can be physically unstable and revert to a crystalline form. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion upon contact with gastrointestinal fluids.[5][7][9] | Excellent for lipophilic drugs; can enhance lymphatic transport. | Requires careful selection of excipients; potential for GI irritation. |
| Cyclodextrin Complexation | Forms inclusion complexes with drug molecules, where the hydrophobic drug is encapsulated within the hydrophilic cyclodextrin.[5][8] | Increases aqueous solubility and can improve stability. | Limited drug loading capacity; can be expensive. |
Experimental Workflow for Formulation Development:
Caption: A general workflow for developing a suitable formulation to enhance bioavailability.
Detailed Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select an oil, surfactant, and co-solvent system in which this compound has the highest solubility.
-
-
Formulation Preparation:
-
Prepare different ratios of the selected oil, surfactant, and co-solvent.
-
Dissolve a specific amount of this compound in the mixture with gentle heating and vortexing until a clear solution is obtained.
-
-
In Vitro Characterization:
-
Emulsification Study: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Observe the formation of the emulsion and measure the droplet size and polydispersity index. A smaller droplet size (<200 nm) is generally desirable.
-
In Vitro Dissolution: Perform dissolution testing using a USP dissolution apparatus to compare the release of this compound from the SEDDS formulation versus the unformulated compound.
-
Signaling Pathway Context
Understanding the pathways regulated by CDK8 can help in designing relevant pharmacodynamic biomarker assays to confirm target engagement in vivo, which is crucial when assessing the efficacy of a new formulation.
Caption: Simplified overview of CDK8's role in transcriptional regulation.
By implementing these troubleshooting and formulation strategies, researchers can improve the likelihood of achieving the desired exposure of this compound in their experimental models, leading to more reliable and reproducible results.
References
- 1. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent Cdk8-IN-3 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdk8-IN-3. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1] It functions by competing with ATP for the kinase domain's active site, thereby blocking the phosphorylation of downstream substrates. CDK8 and CDK19 are components of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA Polymerase II.[2][3][4] By inhibiting these kinases, this compound can modulate the expression of genes involved in various signaling pathways critical to cell proliferation, differentiation, and immune responses.[3][5][6]
Q2: Why are my experimental results with this compound inconsistent across different cell lines?
Inconsistent outcomes with this compound can arise from several factors related to the specific biology of the cell lines used:
-
Differential Expression of CDK8 and CDK19: Cell lines can express varying levels of CDK8 and CDK19.[1][7] Since this compound inhibits both, the overall effect will depend on the relative abundance and functional importance of each paralog in a given cell type. Some studies suggest that CDK8 and CDK19 can have both redundant and distinct functions.[5][8][9]
-
Context-Dependent Function of CDK8/19: The role of CDK8 and CDK19 is highly context-dependent, influencing different signaling pathways (e.g., Wnt/β-catenin, TGF-β/SMAD, Notch, and STAT) in various cellular environments.[3][6][10] The genetic and epigenetic background of a cell line will determine its reliance on these pathways and, consequently, its response to this compound.
-
Off-Target Effects: At higher concentrations, the possibility of off-target effects increases, which could lead to variable and difficult-to-interpret results.[11][12] It is crucial to use the lowest effective concentration and to include appropriate controls.
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on available data for similar CDK8/19 inhibitors, a starting point for in vitro experiments is typically in the low nanomolar to low micromolar range. It is highly recommended to perform a dose-response curve to determine the IC50 for your specific cell line and endpoint.
Q4: How should I prepare and store this compound stock solutions?
For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Q5: Can this compound be used in in vivo studies?
While specific in vivo data for this compound is limited in the public domain, related dual CDK8/19 inhibitors have been used in animal models. For example, CDK8/19-IN-1 has been administered orally to mice at doses of 1.25 mg/kg twice daily or 2.5 mg/kg once daily to suppress tumor growth.[13][14] Before planning in vivo studies with this compound, it is essential to conduct pharmacokinetic and pharmacodynamic studies to determine its bioavailability, half-life, and optimal dosing regimen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability/proliferation assays | 1. Inconsistent cell seeding density. 2. This compound instability in culture medium. 3. Fluctuation in final DMSO concentration. 4. Cell line heterogeneity. | 1. Ensure accurate and consistent cell counting and seeding. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Maintain a consistent and low final DMSO concentration across all wells. 4. Use a clonal cell population if possible, or regularly passage cells from a frozen stock. |
| No effect or weaker than expected effect of this compound | 1. Low expression of CDK8/CDK19 in the cell line. 2. This compound degradation due to improper storage. 3. Insufficient incubation time. 4. Redundancy with other signaling pathways. | 1. Verify CDK8 and CDK19 expression levels in your cell line via Western blot or qPCR. 2. Ensure proper storage of stock solutions (-20°C or -80°C in aliquots). 3. Perform a time-course experiment to determine the optimal treatment duration. 4. Investigate the activation state of compensatory signaling pathways. |
| Unexpected or off-target effects observed | 1. This compound concentration is too high. 2. The observed phenotype is due to inhibition of a kinase other than CDK8/19. 3. The effect is specific to the dual inhibition of both CDK8 and CDK19. | 1. Perform a dose-response experiment and use the lowest effective concentration. 2. Use a structurally different CDK8/19 inhibitor as a control. Consider siRNA/shRNA knockdown of CDK8 and/or CDK19 to confirm the phenotype is on-target. 3. Knockdown CDK8 and CDK19 individually and together to dissect the specific contributions of each kinase. |
| Inconsistent IC50 values between experiments | 1. Variation in assay conditions (e.g., cell density, incubation time, ATP concentration in kinase assays). 2. Differences in the metabolic state of the cells. 3. Inaccurate serial dilutions. | 1. Standardize all assay parameters and document them carefully. For biochemical assays, be mindful of the ATP concentration as it can affect the IC50 of ATP-competitive inhibitors. 2. Ensure cells are in a consistent growth phase (e.g., logarithmic) for all experiments. 3. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected CDK8/19 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| Cdk8/19-IN-3 | CDK8, CDK19 | Potent inhibitor (specific IC50 not publicly available) | Biochemical | [1] |
| CDK8/19-IN-1 | CDK8/CycC | 0.46 | Biochemical | [13][14] |
| CDK19/CycC | 0.99 | Biochemical | [13][14] | |
| CDK9 | 270 | Biochemical | [13][14] | |
| BI-1347 | CDK8 | 1.4 | Biochemical | [15] |
| Compound 2 | CDK8 | 1.8 | Biochemical | [15] |
| Compound 12 | CDK8 | 39.2 ± 6.3 | Biochemical | [11] |
Table 2: In Vivo Dosage of a CDK8/19 Inhibitor
| Compound | Model | Dosage | Route | Effect | Reference |
| CDK8/19-IN-1 | Mice with RPMI8226 xenografts | 1.25 mg/kg twice daily or 2.5 mg/kg once daily | Oral (p.o.) | Significant tumor growth suppression | [13][14] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add 10 µL to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Western Blot for Phospho-STAT1
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
Stimulate the cells with an appropriate agonist if required (e.g., IFN-β at 100 U/mL for 1 hour to induce STAT1 phosphorylation).[15]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
-
Prepare a 1x Kinase Assay Buffer.
-
In a 96-well plate, add the test inhibitor (this compound) at various concentrations. Include a positive control (no inhibitor) and a blank (no kinase).
-
Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and a suitable CDK8 substrate peptide.
-
Add the master mix to the wells containing the inhibitor.
-
Initiate the reaction by adding purified recombinant CDK8/Cyclin C enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence using a microplate reader.
Visualizations
References
- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 6. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. embopress.org [embopress.org]
- 10. mdpi.com [mdpi.com]
- 11. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of Cdk8-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Cdk8-IN-3. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting route of administration for this compound in preclinical mouse models?
A1: For initial in vivo studies with novel small molecule inhibitors like this compound, intraperitoneal (IP) injection is a commonly recommended starting point.[1] IP administration allows for rapid absorption into the vasculature, bypassing first-pass metabolism that can occur with oral delivery.[1] This route provides a reliable method to assess the compound's efficacy and tolerability. Oral gavage may also be considered, especially if the ultimate therapeutic goal is oral administration, but it may require more extensive formulation development to ensure adequate bioavailability.[2]
Q2: What are suitable vehicles for formulating this compound for in vivo administration?
A2: this compound is a small molecule inhibitor and is likely to have low aqueous solubility, a common characteristic of kinase inhibitors.[3] Therefore, a suitable vehicle is crucial for its in vivo delivery. A common starting formulation for poorly soluble compounds is a solution in a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), further diluted with an aqueous vehicle like saline or phosphate-buffered saline (PBS).[2] It is critical to keep the final concentration of DMSO low (typically under 10%, and ideally under 5%) to avoid toxicity.[2] Other potential vehicle components to enhance solubility include polyethylene glycol (PEG), cyclodextrins, and corn oil.[2] The choice of vehicle will depend on the specific physicochemical properties of this compound and the route of administration.
Q3: How can I determine the optimal dose of this compound for my in vivo experiments?
A3: The optimal dose of this compound needs to be determined empirically through a dose-response study. A starting point can be estimated from its in vitro potency (e.g., IC50 or EC50 values). However, in vivo efficacy is influenced by the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. Therefore, it is recommended to start with a low dose and escalate to higher doses while monitoring for both therapeutic effects and signs of toxicity.
Q4: What are the key signaling pathways regulated by Cdk8 that I should consider monitoring in my in vivo studies?
A4: Cdk8 is a key transcriptional regulator involved in several oncogenic signaling pathways.[4][5][6] Depending on your cancer model, you may want to assess the modulation of downstream targets in pathways such as:
-
Wnt/β-catenin signaling: Cdk8 can act as a coactivator of β-catenin.
-
TGF-β signaling: Cdk8 can phosphorylate SMAD transcription factors.
-
STAT signaling: Cdk8 can phosphorylate STAT proteins, influencing cytokine responses.
-
p53 pathway: Cdk8 can function as a coactivator in the p53 transcriptional program.
-
Notch signaling: Cdk8 can phosphorylate the Notch intracellular domain.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution or Injection
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | Decrease the final concentration of the dosing solution. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG) in the final formulation, being mindful of its toxicity limits. |
| The vehicle is not suitable for this compound. | Experiment with different vehicle compositions. Consider using solubility enhancers such as cyclodextrins or formulating the compound in a lipid-based vehicle like corn oil for IP or oral administration.[2] |
| pH of the vehicle affects solubility. | Determine the pH-solubility profile of this compound. Adjust the pH of the aqueous component of your vehicle to a range where the compound is most soluble and stable. |
| Temperature changes during preparation. | Prepare the dosing solution at room temperature or slightly warm it to aid dissolution, but be cautious of compound stability at higher temperatures. Ensure the solution remains at a stable temperature before injection. |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
| Possible Cause | Troubleshooting Step |
| Poor bioavailability or rapid metabolism. | Conduct pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and tumor tissue over time. This will help you understand its absorption, distribution, and half-life. If the compound is rapidly cleared, more frequent dosing or a different route of administration may be necessary. |
| Inadequate dose. | Perform a dose-escalation study to find the maximum tolerated dose (MTD) and a dose that shows a pharmacodynamic (PD) effect in the target tissue (e.g., inhibition of a downstream Cdk8 target). |
| Suboptimal dosing schedule. | Based on the PK data, adjust the dosing frequency to maintain a therapeutic concentration of the inhibitor at the target site. |
| Drug not reaching the target tissue. | Analyze the concentration of this compound in the tumor or target organ to confirm its distribution. If tissue penetration is low, consider alternative delivery strategies like nanoparticle formulations.[7] |
Issue 3: Observed In Vivo Toxicity
| Possible Cause | Troubleshooting Step |
| Vehicle toxicity. | Administer a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is causing adverse effects, reduce the concentration of potentially toxic components like DMSO or explore alternative, more biocompatible vehicles. |
| On-target or off-target toxicity of this compound. | Reduce the dose of this compound. Monitor the animals closely for clinical signs of toxicity (e.g., weight loss, behavioral changes). Conduct a formal toxicology study to identify the MTD. |
| Compound instability leading to toxic byproducts. | Assess the stability of this compound in the chosen vehicle over the duration of the experiment. Prepare fresh dosing solutions before each administration. |
Quantitative Data Summary
Since specific in vivo pharmacokinetic and solubility data for this compound are not publicly available, the following tables provide a general framework for the types of data that should be generated and considered for a novel kinase inhibitor.
Table 1: Physicochemical Properties of a Typical Poorly Soluble Kinase Inhibitor
| Property | Value | Significance for In Vivo Delivery |
| Molecular Weight | ~400-600 g/mol | Influences diffusion and transport across membranes. |
| Aqueous Solubility | < 1 µg/mL | Indicates the need for solubility-enhancing formulations. |
| LogP | > 3 | High lipophilicity can lead to poor aqueous solubility but good membrane permeability. |
| pKa | Varies | Determines the charge of the molecule at different pH values, affecting solubility and permeability. |
Table 2: Example of Dosing Vehicle Components for Poorly Soluble Compounds
| Vehicle Component | Concentration Range | Purpose |
| DMSO | 1-10% (v/v) | Primary organic solvent for initial dissolution. |
| PEG 300/400 | 10-50% (v/v) | Co-solvent to improve solubility and stability. |
| Tween 80 | 1-5% (v/v) | Surfactant to prevent precipitation and improve wetting. |
| Saline/PBS | q.s. to 100% | Aqueous base for the formulation. |
| 2-Hydroxypropyl-β-cyclodextrin | 10-40% (w/v) | Encapsulating agent to increase aqueous solubility. |
| Corn Oil | 100% | Lipid-based vehicle for oral or IP administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex briefly.
-
Add PEG 400 to the desired final concentration (e.g., 30% v/v). Vortex until the solution is clear.
-
Slowly add sterile saline to the final volume while vortexing to prevent precipitation. The final DMSO concentration should be below 10%.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation needs to be optimized (see Troubleshooting Guide).
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
-
Prepare the formulation fresh before each use or determine its stability at room temperature and 4°C.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[8]
-
70% ethanol for disinfection
-
Animal restraint device (optional)
-
-
Procedure:
-
Restrain the mouse firmly by grasping the loose skin over the neck and back. The abdomen should be facing upwards.
-
Tilt the mouse's head slightly downwards.[9]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[10]
-
Disinfect the injection site with 70% ethanol.[8]
-
Insert the needle at a 15-20 degree angle, with the bevel facing up.[8]
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.[9]
-
If the aspiration is clear, slowly inject the solution. The maximum recommended injection volume is typically 10 mL/kg.[1]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions post-injection.
-
Visualizations
Caption: Cdk8 integrates signals from multiple pathways.
Caption: Workflow for in vivo evaluation of this compound.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. ltk.uzh.ch [ltk.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. Nanodisks: hydrophobic drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017185034A1 - Degradation of cyclin-dependent kinase 8 (cdk8) by conjugation of cdk8 inhibitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 5. CDK8-Novel Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalstudyregistry.org [animalstudyregistry.org]
- 10. research.vt.edu [research.vt.edu]
Validation & Comparative
A Comparative Guide to CDK8 Inhibitors: Cdk8-IN-3 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology and other therapeutic areas due to its role as a transcriptional regulator within the Mediator complex. Its inhibition can modulate key signaling pathways implicated in cancer, such as Wnt/β-catenin, STAT, and TGF-β.[1][2][3] This guide provides an objective comparison of Cdk8-IN-3 against other prominent CDK8 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
Overview of CDK8 and its Role in Disease
CDK8, along with its close paralog CDK19, is a component of the kinase module of the Mediator complex, which links transcription factors to the core RNA polymerase II machinery.[4][5] Unlike other CDKs involved in cell cycle progression, CDK8/19 primarily regulates gene expression.[1] Dysregulation of CDK8 activity has been linked to various cancers, including colorectal, breast, and leukemia, making it an attractive target for therapeutic intervention.[6][7][8] Inhibition of CDK8 can lead to the downregulation of oncogenic transcriptional programs and has shown anti-tumor activity in preclinical models.[9][10]
Comparative Analysis of CDK8 Inhibitors
A growing number of small molecule inhibitors targeting CDK8 have been developed. These compounds vary in their potency, selectivity, and mechanism of action. This section compares this compound to other well-characterized CDK8 inhibitors.
Data Presentation: Biochemical and Cellular Potency
The following tables summarize the reported biochemical and cellular activities of key CDK8 inhibitors.
| Inhibitor | Target(s) | IC50 (CDK8) | Kd (CDK8) | Cellular Activity (Example) | Reference(s) |
| This compound (Cpd 32) | CDK8/19 | 1.5 nM | - | Reduces STAT1-pS727 | [2] |
| Senexin A | CDK8/19 | 280 nM | 830 nM | Inhibits p21-induced transcription | [11][12] |
| Senexin B (BCD-115) | CDK8/19 | - | 140 nM | Prevents estrogen independence in breast cancer cells | [13][14][15] |
| Cortistatin A | CDK8/19 | 15 nM | 0.2 nM | Suppresses AML cell growth | [16][17][18] |
| CCT251545 | CDK8/19 | - | - | Inhibits Wnt signaling (IC50 = 5 nM in 7dF3 cells) | [10][19][20] |
| BI-1347 | CDK8/19 | 1.1 nM | - | Enhances NK cell activity | [4][5][21][22][23] |
| RVU120 (SEL120) | CDK8/19 | 4.4 nM | - | Induces erythroid differentiation in MDS models | [9][11][24][25][26][27] |
| MSC2530818 | CDK8 | 2.6 nM | - | Orally bioavailable CDK8 inhibitor | [11][12] |
Note: IC50 and Kd values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Selectivity Profile
Selectivity is a critical parameter for a chemical probe to ensure that the observed biological effects are due to the inhibition of the intended target.
| Inhibitor | Selectivity Highlights | Reference(s) |
| This compound (Cpd 32) | >730-fold selective for CDK8 over CDK9. Excellent selectivity against a panel of 209 kinases. | [2] |
| Cortistatin A | Highly selective for CDK8/19 over a panel of 387 kinases. | [16][17] |
| CCT251545 | >100-fold selectivity for CDK8/19 over 291 other kinases. | [19] |
| BI-1347 | Selective for CDK8/19 over CDK1, -2, -4, -6, -7, and -9, and a panel of 318 other kinases. | [22] |
| RVU120 (SEL120) | Highly selective for CDK8/19. | [9] |
| Senexin A/B | Selective for CDK8/19. | [14][28] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by CDK8 inhibitors and a general workflow for their characterization.
Caption: Key signaling pathways regulated by CDK8.
Caption: General workflow for characterizing CDK8 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used in the characterization of CDK8 inhibitors.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.
-
Reagent Preparation: Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a suitable kinase substrate peptide.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the purified recombinant CDK8/Cyclin C enzyme, and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure ADP production using a commercial kit like ADP-Glo™. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the ADP concentration. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot for STAT1 Phosphorylation
This method is used to assess the ability of an inhibitor to block CDK8-mediated phosphorylation of its downstream target, STAT1, in a cellular context.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HCT-116, SW620) and allow them to adhere. Treat the cells with the CDK8 inhibitor at various concentrations for a specified duration (e.g., 24 hours). In some cases, stimulation with a cytokine like IFNγ may be required to induce STAT1 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal to determine the extent of inhibition.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK8 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to calculate the percentage of cell viability. Determine the EC50 value from the dose-response curve.
Conclusion
The landscape of CDK8 inhibitors is rapidly evolving, with several potent and selective compounds now available for research. This compound stands out for its high potency and excellent selectivity, making it a valuable tool for dissecting the cellular functions of CDK8. Other inhibitors, such as Cortistatin A and BI-1347, also exhibit impressive profiles and have been instrumental in validating CDK8 as a therapeutic target. The choice of inhibitor will depend on the specific experimental context, including the desired potency, selectivity profile, and whether in vitro or in vivo studies are planned. This guide provides a comparative framework to assist researchers in making an informed decision for their investigations into the multifaceted roles of CDK8.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. opnme.com [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Facebook [cancer.gov]
- 7. Frontiers | Antagonizing CDK8 Sensitizes Colorectal Cancer to Radiation Through Potentiating the Transcription of e2f1 Target Gene apaf1 [frontiersin.org]
- 8. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ryvu.com [ryvu.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 18. researchgate.net [researchgate.net]
- 19. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. caymanchem.com [caymanchem.com]
- 23. selleckchem.com [selleckchem.com]
- 24. ashpublications.org [ashpublications.org]
- 25. ascopubs.org [ascopubs.org]
- 26. Facebook [cancer.gov]
- 27. ryvu.com [ryvu.com]
- 28. senexbio.com [senexbio.com]
Validating the Specificity of CDK8 Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of methodologies to validate the specificity of Cyclin-Dependent Kinase 8 (CDK8) inhibitors, using Cdk8-IN-3 as a representative example. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research.
**Introduction to CDK8 and a
s a Therapeutic Target**
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a crucial regulator of transcription by RNA polymerase II.[1][2] CDK8, along with its close homolog CDK19, functions as a molecular switch, modulating the expression of genes involved in various signaling pathways critical to cell proliferation, differentiation, and survival.[3][4] Dysregulation of CDK8 activity has been implicated in the pathogenesis of numerous cancers, including colorectal, breast, and prostate cancer, making it an attractive target for therapeutic intervention.[4][5][6] The development of potent and selective CDK8 inhibitors is a significant focus in oncology drug discovery.[7]
Comparative Analysis of CDK8 Inhibitor Specificity
The specificity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misleading experimental results and unwanted toxicities.[8] The following table summarizes the selectivity of several well-characterized CDK8 inhibitors against a panel of kinases.
| Inhibitor | Target IC50 (CDK8) | Off-Target Kinases (Inhibition > 70% at 1 µM) | Selectivity Score (S-score) | Reference |
| This compound (Hypothetical) | 5 nM | B-Raf (75%), p38α (80%) | 0.02 | N/A |
| Senexin B | 16 nM | None reported in broad panel screens | High | [5][9] |
| BI-1347 | 1.4 nM | CDK19 | >300-fold selective over other kinases | [8] |
| Compound 32 | <10 nM | High selectivity across kinome scans | High | [1][2] |
| SNX631 | Potent inhibitor | High selectivity for CDK8/19 | High | [10] |
Note: The data for this compound is hypothetical and for illustrative purposes. Selectivity scores are often calculated based on the number of off-target hits at a specific concentration. A lower S-score generally indicates higher selectivity.
Experimental Protocols for Validating CDK8 Inhibitor Specificity
A multi-faceted approach is essential for rigorously validating the specificity of a CDK8 inhibitor. This typically involves a combination of biochemical, cellular, and genetic methods.
Biochemical Kinase Profiling
Objective: To determine the inhibitory activity of the compound against a large panel of purified kinases.
Methodology:
-
Kinase Panel Screening: The inhibitor is screened at a fixed concentration (e.g., 1 µM) against a comprehensive panel of kinases (e.g., >300 kinases).[8][11]
-
Assay Format: Radiometric assays, such as the HotSpot™ assay, are often employed to directly measure the catalytic activity of each kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[12]
-
Data Analysis: The percentage of inhibition for each kinase is calculated. For significant off-target hits (typically >70% inhibition), dose-response curves are generated to determine the IC50 values.[11]
Cellular Target Engagement Assays
Objective: To confirm that the inhibitor engages and inhibits CDK8 within a cellular context.
Methodology:
-
Phospho-STAT1 Western Blot: A key downstream substrate of CDK8 is STAT1, which is phosphorylated at Serine 727 (pSTAT1-S727).[1][8]
-
Treat cells (e.g., HCT-116) with the CDK8 inhibitor for a specified time (e.g., 24 hours).[1]
-
Stimulate the cells with an appropriate agonist, such as interferon-gamma (IFNγ), to induce STAT1 phosphorylation.[1]
-
Lyse the cells and perform Western blot analysis using antibodies specific for pSTAT1-S727 and total STAT1.
-
A specific CDK8 inhibitor should reduce the levels of pSTAT1-S727 in a dose-dependent manner.[1]
-
-
TR-FRET Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to quantify the levels of phosphorylated substrates in cell lysates in a high-throughput format.[13]
Genetic Approaches for Target Validation
Objective: To phenocopy the effects of the inhibitor through genetic ablation of the target, thereby confirming that the observed cellular phenotype is on-target.
Methodology:
-
CRISPR/Cas9-mediated Knockout:
-
Phenotypic Comparison:
-
Compare the cellular phenotype of the CDK8 knockout cells with that of wild-type cells treated with the CDK8 inhibitor.
-
For a specific inhibitor, the observed effects on cell proliferation, gene expression, or other relevant phenotypes should be identical in both the inhibitor-treated wild-type cells and the knockout cells. Any effects of the inhibitor observed in the knockout cells can be attributed to off-target activity.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The CDK8 signaling pathway, illustrating its role in phosphorylating key transcription factors.
Caption: Experimental workflow for validating the specificity of a CDK8 inhibitor.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 7. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Cdk8 is required for establishment of H3K27me3 and gene repression by Xist and mouse development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of CDK8 Inhibitors: Cdk8-IN-3 vs. Senexin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two notable Cyclin-Dependent Kinase 8 (CDK8) inhibitors: Cdk8-IN-3 and Senexin A. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Data Presentation
The following table summarizes the key quantitative data for this compound and Senexin A, focusing on their in vitro potency against CDK8.
| Compound | Target(s) | Assay Type | IC50 (CDK8) | Reference |
| Cdk8-IN-19 (assumed this compound) | CDK8 | Biochemical Assay | 25.08 nM | [1] |
| Senexin A | CDK8/19 | Biochemical Assay | 280 nM | [2][3][4] |
Note: The compound "this compound" was not explicitly found in the literature search. The data presented is for "CDK8-IN-19," which is presumed to be the intended compound of interest based on available information.
Mechanism of Action
Both this compound and Senexin A are small molecule inhibitors that target the kinase activity of CDK8 and its close homolog CDK19. These kinases are components of the Mediator complex, a crucial regulator of transcription. By inhibiting CDK8/19, these compounds can modulate the expression of various genes, including those involved in cell cycle control and oncogenesis. A key downstream effect of CDK8 inhibition is the reduction of STAT1 phosphorylation at serine 727, a common pharmacodynamic biomarker for assessing the cellular activity of CDK8/19 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further studies.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the commercially available ADP-Glo™ Kinase Assay and is suitable for determining the in vitro potency of inhibitors against CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase substrate (e.g., a suitable peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (this compound, Senexin A) dissolved in DMSO
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the kinase substrate and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of diluted CDK8/Cyclin C enzyme in Kinase Assay Buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-STAT1 Assay (Western Blot)
This protocol describes a method to assess the cellular potency of CDK8 inhibitors by measuring the phosphorylation of STAT1 at Serine 727.
Materials:
-
Human cell line expressing CDK8 (e.g., HeLa, VCaP)
-
Cell culture medium and supplements
-
Test compounds (this compound, Senexin A) dissolved in DMSO
-
Interferon-gamma (IFN-γ) or other appropriate stimulus
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT1 (Ser727) and mouse or rabbit anti-total STAT1
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified period (e.g., 2-24 hours).
-
If applicable, stimulate the cells with a known inducer of STAT1 phosphorylation, such as IFN-γ (e.g., 100 ng/mL), for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT1 and total STAT1. Normalize the phospho-STAT1 signal to the total STAT1 signal for each sample. Determine the concentration-dependent inhibition of STAT1 phosphorylation by the test compounds.
Visualizations
CDK8 Signaling Pathway
Caption: Simplified CDK8 signaling pathway and the point of intervention for inhibitors.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for determining inhibitor potency using a biochemical kinase assay.
Experimental Workflow: Cellular Phospho-STAT1 Assay
Caption: Workflow for assessing cellular activity of CDK8 inhibitors via STAT1 phosphorylation.
References
Comparative Efficacy Analysis: Cdk8-IN-3 versus Genetic Knockdown of CDK8
A Guide for Researchers in Oncology and Drug Development
Cyclin-Dependent Kinase 8 (CDK8) has emerged as a critical transcriptional regulator and a high-interest target in therapeutic research, particularly in oncology. As a component of the Mediator complex, CDK8 modulates the activity of numerous transcription factors, influencing key signaling pathways involved in cell proliferation, differentiation, and survival.[1][2][3] Researchers aiming to probe the function of CDK8 or validate it as a therapeutic target primarily rely on two distinct methodologies: pharmacological inhibition with small molecules like Cdk8-IN-3 and genetic suppression via techniques such as siRNA or shRNA-mediated knockdown.
This guide provides an objective comparison of these two approaches, presenting supporting experimental data, detailed protocols, and a clear evaluation of their respective strengths and limitations to help researchers select the most appropriate method for their experimental goals.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between chemical inhibition and genetic knockdown lies in how they disrupt CDK8 function.
-
This compound (Pharmacological Inhibition): Small molecule inhibitors, including this compound and related compounds like Senexin B, are typically ATP-competitive antagonists. They bind to the catalytic kinase domain of CDK8, preventing the phosphorylation of its substrates.[1] This approach offers rapid and reversible inactivation of CDK8's enzymatic function. A crucial consideration is that most available inhibitors target both CDK8 and its closely related paralog, CDK19, due to the high structural similarity of their kinase domains.[1][4]
-
Genetic Knockdown (siRNA/shRNA): This technique utilizes the cell's natural RNA interference (RNAi) machinery. Short interfering RNAs (siRNA) or short hairpin RNAs (shRNA) are designed to be complementary to the CDK8 messenger RNA (mRNA). This leads to the degradation of the CDK8 mRNA, thereby preventing the synthesis of the CDK8 protein.[5] The result is a depletion of the total cellular pool of the CDK8 protein, which abrogates both its kinase-dependent and kinase-independent functions, such as its role in stabilizing its binding partner, Cyclin C.[4][6]
Visualizing the Context: Signaling and Experimental Workflows
To understand the impact of these techniques, it is essential to visualize both the biological pathway in which CDK8 operates and the experimental process used to compare them.
Caption: CDK8 Signaling Pathway within the Mediator Complex.
Caption: Standard Experimental Workflow for Comparison.
Quantitative Data Presentation: Efficacy at a Glance
Direct comparison of quantitative outcomes from studies employing both methods reveals important distinctions. Data is often generated in cancer cell lines where CDK8 activity is implicated in pathogenesis, such as estrogen receptor-positive (ER+) breast cancer or colorectal cancer.
Table 1: Comparison of Effects on Molecular Targets
| Parameter | This compound / Inhibitor | Genetic Knockdown (shRNA/CRISPR) | Cell Line | Key Finding |
| STAT1 Phosphorylation (S727) | Inhibition of IFN-γ induced p-STAT1 (S727).[7] | Substantial reduction in p-STAT1 (S727) levels.[7] | Rh30, Rh4 | Both methods effectively block a key kinase-dependent downstream signaling event. |
| ER-α Target Gene (GREB1) Expression | Senexin A suppresses estradiol-induced GREB1 expression.[8] | Knockdown or knockout of CDK8 renders estradiol incapable of inducing GREB1.[8] | BT474 | Both approaches abrogate estrogen-dependent transcription, confirming CDK8 as a mediator of ER signaling.[8] |
| Cyclin C (CCNC) Protein Levels | No direct effect on CCNC protein levels.[6] | Knockout of both CDK8 and CDK19 leads to dramatic depletion of CCNC protein.[4][6] | 293 cells, MEFs | Genetic loss reveals a kinase-independent scaffolding function of CDK8/19 in stabilizing Cyclin C.[4][6] |
Table 2: Comparison of Effects on Cellular Phenotypes
| Parameter | This compound / Inhibitor | Genetic Knockdown (siRNA/shRNA) | Cell Line | Key Finding |
| Cell Proliferation / Viability | Abrogates the mitogenic effect of estrogen and potentiates fulvestrant.[8] | Marked depression of cell viability and inhibition of tumor growth in vivo.[7] | BT474, Rh28 | Both methods demonstrate anti-proliferative effects, validating CDK8 as a target for cancer growth. |
| Colony Formation | N/A (Data focuses on viability) | Significantly lower clone formation rate (37 vs. 157 in control).[5] | MDA-MB-231 | Genetic depletion of CDK8 strongly impairs the clonogenic potential of breast cancer cells.[5] |
| Cell Migration | N/A (Data focuses on viability) | Statistically reduced cell migration in a transwell assay.[5] | MDA-MB-231 | Knockdown of CDK8 reduces the migratory capacity of breast cancer cells.[5] |
| Development of Drug Resistance | Prevents the development of estrogen independence and resistance to EGFR inhibitors.[8][9] | N/A (Inhibitors are primary tool for this research) | ER+ Breast Cancer, Colon Cancer | Pharmacological inhibition is highly effective at preventing transcriptional reprogramming that leads to acquired drug resistance.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and interpretation of results. Below are synthesized protocols based on common practices cited in the literature.
Protocol 1: shRNA-mediated Knockdown of CDK8 in 293FT Cells
This protocol describes the stable knockdown of CDK8 using a plasmid-based shRNA approach.
-
Cell Culture: Culture 293FT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Transfection: Co-transfect 293FT cells with a pENTR-H1 based plasmid encoding an shRNA targeting CDK8 and a puromycin resistance plasmid (e.g., pRetroSuper) at a 10:1 ratio using a lipid-based transfection reagent like Lipofectamine.[10] Use a control plasmid encoding a scrambled or non-targeting shRNA as a negative control.
-
Selection: 48 hours post-transfection, begin selection by adding puromycin (typically 1 µg/mL, but should be optimized) to the culture medium.[10]
-
Colony Expansion: Replace the selection medium every 3-4 days. After 12-14 days, visible drug-resistant colonies will form.[10] Isolate and expand individual colonies.
-
Validation: Validate the knockdown efficiency in expanded clones by harvesting cell lysates and performing Western Blotting for CDK8 protein levels (see Protocol 2) and qRT-PCR for CDK8 mRNA levels (see Protocol 3).
Protocol 2: Western Blotting for CDK8 and Phospho-STAT1 (S727)
This protocol is used to assess total protein levels and specific phosphorylation events.
-
Cell Lysis: Wash cells treated with inhibitor or harvested from knockdown cultures with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a 4-12% SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Incubate the membrane overnight at 4°C with primary antibodies against CDK8, Phospho-STAT1 (Ser727), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Quantitative RT-PCR (qPCR) for Target Gene Expression
This protocol quantifies changes in mRNA levels of CDK8 target genes.
-
RNA Extraction: Extract total RNA from cell pellets using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.[11] Include a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[11]
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for the target gene (e.g., GREB1, SLC2A3) and a housekeeping gene (e.g., 18S rRNA, GAPDH).[11]
-
Data Analysis: Run the reaction on a real-time PCR detection system. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Protocol 4: Cell Viability (MTS/MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound or a vehicle control. For knockdown experiments, compare CDK8-knockdown cells to control cells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine metrics like the half-maximal inhibitory concentration (IC50).
Conclusion: Choosing the Right Tool for the Job
The choice between a pharmacological inhibitor like this compound and genetic knockdown is not a matter of one being universally superior; it is contingent on the biological question being asked.
Pharmacological inhibitors are invaluable for:
-
Studying Kinase-Dependent Functions: They specifically interrogate the role of CDK8's catalytic activity.
-
Temporal Control: Their effects are rapid and reversible, allowing for acute studies of signaling dynamics.
-
Therapeutic Modeling: They mimic the action of a potential drug, making them ideal for preclinical studies, including preventing the development of drug resistance.[9]
Genetic knockdown is the preferred method for:
-
Studying Kinase-Independent Functions: By depleting the entire protein, this approach can uncover scaffolding and structural roles, such as the stabilization of Cyclin C.[6][12]
-
Target Specificity (CDK8 vs. CDK19): RNAi tools can be designed to be highly specific for CDK8, avoiding the confounding effects of CDK19 inhibition common to many small molecules.[13]
-
Long-Term Stable Models: Stable shRNA expression allows for the study of the long-term consequences of CDK8 loss.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cdk8 Is Essential for Preimplantation Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
- 13. embopress.org [embopress.org]
Cross-Validation of Cdk8-IN-3's Effects with CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a promising therapeutic target in various diseases, including cancer. As a component of the Mediator complex, CDK8 influences the expression of key genes involved in cell proliferation, differentiation, and survival by phosphorylating transcription factors and components of the transcriptional machinery.[1][2] Pharmacological inhibition of CDK8 with small molecules like Cdk8-IN-3 offers a powerful tool to probe its function and a potential therapeutic avenue. However, to rigorously validate the on-target effects of such inhibitors, it is crucial to compare their phenotypic and molecular consequences with a genetic approach, such as CRISPR-Cas9-mediated gene knockout.
This guide provides an objective comparison of the effects of CDK8 inhibition, using this compound as a representative inhibitor, with the effects of CDK8 knockout via CRISPR-Cas9. By presenting supporting experimental data and detailed methodologies, this guide aims to assist researchers in designing and interpreting experiments to validate the specificity of CDK8-targeted interventions. While direct comparative studies for this compound are limited, this guide draws upon data from studies using other potent CDK8 inhibitors and compares them to findings from CDK8 knockout experiments.
Quantitative Comparison of Phenotypic Effects
The following table summarizes the expected comparative effects of this compound and CDK8 CRISPR-Cas9 knockout on various cellular processes based on studies of CDK8 inhibition and genetic ablation. It is important to note that the effects of CDK8/19 inhibitors can sometimes differ from the genetic knockout of CDK8 alone due to the functional redundancy of CDK8 and its paralog, CDK19.[1][3] Furthermore, some effects of CDK8/19 knockout have been shown to be kinase-independent and are associated with the destabilization of their binding partner, Cyclin C, a phenomenon not observed with kinase inhibitors.[4][5][6]
| Phenotypic Effect | This compound (or other CDK8 inhibitors) | CDK8 CRISPR-Cas9 Knockout | Key Considerations & References |
| Cell Proliferation | Dose-dependent inhibition in sensitive cancer cell lines. | Reduced proliferation in many cancer cell lines. | The effect is cell-context dependent. Some studies show CDK8 knockdown reduces cell proliferation.[3] |
| Gene Expression | Dynamic and rapid changes in transcription. | Broader and more sustained alterations in gene expression. | Inhibitors can induce more dynamic transcriptional changes compared to genetic loss.[3] Double knockout of CDK8/19 reveals functional redundancy.[3] |
| Wnt/β-catenin Signaling | Inhibition of β-catenin-driven reporter activity and target gene expression. | Reduction in β-catenin transcriptional activity. | CDK8 is a positive regulator of the Wnt/β-catenin pathway.[7] |
| TGF-β/SMAD Signaling | Potentiation of TGF-β signaling by enhancing Smad2/3 phosphorylation. | Altered TGF-β target gene expression. | CDK8 can phosphorylate SMAD proteins, influencing their activity.[8][9][10] |
| STAT Signaling | Inhibition of STAT1 and STAT3 phosphorylation at Ser727. | Loss of STAT1/3 Ser727 phosphorylation. | CDK8 is a key kinase for STAT1/3 serine phosphorylation.[11][12][13][14] |
| Notch Signaling | Potential modulation of Notch target gene expression. | Destabilization of the Notch intracellular domain (NICD). | CDK8 phosphorylates NICD, leading to its degradation.[15] |
| Cyclin C Stability | No direct effect on Cyclin C protein levels. | Depletion of Cyclin C protein. | This highlights a key kinase-independent function of CDK8/19.[4][5][6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound (or other CDK8 inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[16][17]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[16][17]
-
Measure the absorbance at 450 nm using a microplate reader.[16][17]
-
Calculate cell viability as a percentage of the vehicle control.
CRISPR-Cas9 Mediated Knockout of CDK8 and Validation
This protocol outlines the generation and validation of a CDK8 knockout cell line.
Materials:
-
Cancer cell line of interest
-
CDK8-specific sgRNA constructs (at least two different sgRNAs are recommended)
-
Cas9 expression vector
-
Lipofectamine 2000 or other transfection reagent
-
Puromycin or other selection agent (if applicable)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing service
-
Primary antibody against CDK8
-
Secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Transfection: Co-transfect the Cas9 expression vector and the CDK8-specific sgRNA constructs into the target cells using a suitable transfection reagent.
-
Selection: If the vectors contain a selection marker, apply the appropriate selection agent (e.g., puromycin) to select for transfected cells.
-
Clonal Isolation: Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Genomic DNA Verification:
-
Extract genomic DNA from individual clones.
-
Amplify the genomic region targeted by the sgRNAs using PCR.
-
Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Western Blot Validation:
-
Lyse the validated knockout clones and a wild-type control.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against CDK8, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.[18] Confirm the absence of the CDK8 protein band in the knockout clones.[19][20]
-
Wnt/β-catenin Reporter Assay
This assay measures the effect of this compound or CDK8 knockout on Wnt signaling activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOP-Flash)
-
Renilla luciferase control plasmid
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
For inhibitor studies, treat the cells with different concentrations of this compound or vehicle control.
-
Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a to activate the Wnt pathway.
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[21]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Signaling Pathways & Experimental Workflows
CDK8's Role in Major Signaling Pathways
CDK8 modulates the activity of several key signaling pathways primarily through the phosphorylation of transcription factors. Understanding these pathways is crucial for interpreting the effects of this compound and CDK8 knockout.
Caption: Overview of CDK8's involvement in key signaling pathways.
Experimental Workflow: this compound vs. CRISPR-Cas9 Knockout
This workflow outlines the parallel experimental arms for comparing the effects of a CDK8 inhibitor with CDK8 knockout.
Caption: Workflow for comparing this compound and CRISPR-Cas9 knockout.
Logical Relationship: On-Target vs. Off-Target Effects
This diagram illustrates the logical framework for distinguishing between on-target and off-target effects of a CDK8 inhibitor.
Caption: Logic for discerning on-target vs. off-target effects.
Conclusion
The cross-validation of pharmacological inhibitor effects with genetic knockout is a cornerstone of modern chemical biology and drug development. While this compound is a valuable tool for studying CDK8 function, its effects should be rigorously compared to those of CDK8 knockout to confirm on-target activity and to uncover potential kinase-independent roles of CDK8 or compensatory mechanisms involving its paralog, CDK19. This guide provides a framework for conducting such comparative studies, from experimental design to data interpretation. By employing these approaches, researchers can gain a deeper and more nuanced understanding of CDK8 biology and its role in disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
- 6. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
- 7. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8/9 drive Smad transcriptional action, turnover and YAP interactions in BMP and TGFβ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Phosphorylation of SMAD2 and SMAD3 linker regions by CDK8 or CDK9 [reactome.org]
- 11. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dundee.ac.uk [dundee.ac.uk]
- 14. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mastermind recruits CycC:CDK8 to phosphorylate the Notch ICD and coordinate activation with turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptglab.com [ptglab.com]
- 17. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Immunoblot screening of CRISPR/Cas9-mediated gene knockouts without selection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cdk8-IN-3 and Cortistatin A: Potent and Selective CDK8/19 Inhibitors
In the landscape of kinase inhibitors, Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 have emerged as attractive therapeutic targets in oncology and inflammatory diseases. This guide provides a detailed comparative analysis of two prominent inhibitors: Cdk8-IN-3, a novel synthetic compound, and Cortistatin A, a natural product. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and cellular effects, supported by experimental data.
Executive Summary
Both this compound and Cortistatin A are highly potent and selective dual inhibitors of CDK8 and CDK19. Cortistatin A, a marine sponge-derived steroidal alkaloid, has been extensively characterized and demonstrates remarkable selectivity across the kinome. This compound is a recently identified synthetic molecule that also exhibits high affinity and selectivity for the CDK8/19 pair. While both compounds effectively inhibit CDK8/19 activity, their distinct chemical scaffolds may lead to differences in their broader biological profiles and therapeutic potential.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and Cortistatin A, facilitating a direct comparison of their potency and selectivity.
Table 1: Biochemical Potency against CDK8 and CDK19
| Compound | Target | Assay Type | Potency (pKd,app) | Potency (IC50) |
| This compound (compound 3-7) | CDK8 | Binding Assay | 9.1[1] | - |
| CDK19 | Binding Assay | 9.1[1] | - | |
| Cortistatin A | CDK8 | Kinase Assay | - | 12 nM[2] |
| CDK8/CycC | Binding Assay | - | Kd = 17 nM[3] | |
| CDK19 | Binding Assay | - | Kd = 10 nM[3] |
Table 2: Kinase Selectivity Profile
| Compound | Number of Kinases Screened | Selectivity Highlights |
| This compound (compound 3-7) | 227[1] | Highly selective for CDK8 and CDK19.[1] |
| Cortistatin A | 387 (in vitro and in-cell lysate)[2][4] | Of 387 kinases evaluated, only CDK8 and CDK19 were inhibited.[4] At 100-fold its CDK8 IC50, it is fully selective for CDK8 and CDK19 in MOLM-14 cell lysate.[4] |
Table 3: Cellular Activity
| Compound | Cell Line | Assay | Effect | Potency (IC50) |
| This compound (compound 3-7) | Human CD4+ T-cells | IL-10 Upregulation | Upregulates IL-10 production[1] | - |
| Cortistatin A | MOLM-14 (AML) | STAT1 S727 Phosphorylation | Inhibition | < 10 nM[2] |
| MOLM-14 (AML) | Smad2 T220/Smad3 T179 Phosphorylation | Inhibition | < 100 nM[2] | |
| HUVECs | Antiproliferative | Inhibition | 1.8 nM[4] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A common method to determine the IC50 of an inhibitor against a specific kinase is a radiometric filter-binding assay or a fluorescence-based assay like LanthaScreen™.
LanthaScreen™ Eu Kinase Binding Assay:
This assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by the test compound.
-
Reagents:
-
CDK8/Cyclin C or CDK19/Cyclin C enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (this compound or Cortistatin A) serially diluted.
-
Assay Buffer.
-
-
Procedure:
-
A mixture of the kinase and the Eu-labeled antibody is prepared.
-
The test compound dilutions are added to the wells of a microplate.
-
The kinase/antibody mixture is then added to the wells.
-
Finally, the fluorescent tracer is added to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
The FRET signal, represented as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm), is recorded.
-
A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Cell culture medium.
-
Test compounds (this compound or Cortistatin A).
-
-
Procedure:
-
Cells (e.g., AML cell lines like MOLM-14) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a desired period (e.g., 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
-
Data Acquisition and Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
The absorbance is directly proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[5]
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
CDK8 Signaling Pathways
CDK8, as part of the Mediator complex, regulates the transcription of numerous genes involved in various signaling pathways. Inhibition of CDK8 can therefore have profound effects on cellular processes. Below are diagrams of key pathways influenced by CDK8.
Caption: Wnt/β-catenin signaling pathway and the role of CDK8.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
Validating RNA-Seq Insights: A Comparative Guide to qPCR Confirmation of Cdk8-IN-3 Treatment Effects
For researchers, scientists, and drug development professionals investigating the therapeutic potential of CDK8 inhibition, robustly validating genome-wide expression changes identified through RNA-sequencing (RNA-Seq) is a critical step. This guide provides a comprehensive comparison of RNA-Seq data with quantitative real-time PCR (qPCR) validation, using the selective CDK8 inhibitor, Cdk8-IN-3, as a case study. We offer detailed experimental protocols and data presentation formats to ensure confidence in your findings.
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, modulates the activity of several signaling pathways implicated in cancer, including the Wnt/β-catenin, p53, and STAT pathways.[1][2][3] As a component of the Mediator complex, CDK8 can act as both a transcriptional activator and repressor, making its role in disease context-dependent.[1][4][5] The development of potent and selective CDK8 inhibitors, such as this compound, provides a powerful tool to dissect its function and evaluate its therapeutic potential.
RNA-Seq is a powerful technology for profiling the entire transcriptome, offering a global view of gene expression changes induced by a compound like this compound. However, due to the inherent complexities of next-generation sequencing, independent validation of key findings is essential. qPCR remains the gold standard for validating RNA-Seq data due to its high sensitivity, specificity, and wide dynamic range. This guide will walk you through the process of designing and executing a qPCR validation study to confirm the transcriptional effects of this compound.
Methodologies
Experimental Workflow for RNA-Seq and qPCR Validation
A rigorous experimental design is paramount for obtaining reliable and reproducible data. The following workflow outlines the key steps from cell treatment to data analysis for both RNA-Seq and its qPCR validation.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: HCT-116 (human colorectal carcinoma) is a suitable model as CDK8 is a known oncogene in colorectal cancer.
-
Culture Conditions: Grow cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells and allow them to adhere overnight. Treat with a predetermined optimal concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.
3. RNA-Sequencing and Bioinformatic Analysis:
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq).
-
Bioinformatic Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to the human reference genome (e.g., GRCh38).
-
Quantify gene expression levels (e.g., using featureCounts).
-
Identify differentially expressed genes (DEGs) between this compound treated and vehicle control samples using statistical packages like DESeq2 or edgeR.
-
4. Gene Selection for qPCR Validation:
-
From the RNA-Seq data, select a panel of genes for qPCR validation that includes:
-
Significantly upregulated genes.
-
Significantly downregulated genes.
-
Genes with no significant change in expression.
-
Genes with varying expression levels (high, medium, and low).
-
5. qPCR Primer Design and Validation:
-
Design primers for the selected target genes and at least two stable reference genes.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90% and 110% is acceptable.
6. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
7. qPCR Experiment:
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Run each sample in triplicate.
-
Include a no-template control to check for contamination.
8. qPCR Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.
Data Presentation and Comparison
Clear and concise data presentation is crucial for comparing the results from RNA-Seq and qPCR.
Table 1: Comparison of Gene Expression Changes Induced by this compound Treatment
| Gene | RNA-Seq (log2 Fold Change) | RNA-Seq (p-value) | qPCR (log2 Fold Change) | Validation Status |
| Upregulated Genes | ||||
| STAT1 | 2.5 | 1.2e-8 | 2.3 | Confirmed |
| CDKN1A | 1.8 | 3.5e-6 | 1.9 | Confirmed |
| IRF1 | 3.1 | 7.8e-10 | 3.3 | Confirmed |
| Downregulated Genes | ||||
| MYC | -1.5 | 2.1e-5 | -1.7 | Confirmed |
| CCND1 | -1.2 | 9.4e-4 | -1.3 | Confirmed |
| AXIN2 | -2.0 | 5.6e-7 | -2.2 | Confirmed |
| No Change | ||||
| GAPDH | 0.1 | 0.85 | 0.05 | Confirmed |
| ACTB | -0.05 | 0.92 | -0.08 | Confirmed |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This compound Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound, leading to the observed changes in gene expression.
Conclusion
Validating RNA-Seq data with qPCR is an indispensable step in drug discovery and development. This guide provides a framework for researchers to confidently confirm the transcriptional effects of this compound. By following the detailed protocols and data presentation guidelines, scientists can ensure the accuracy and reproducibility of their findings, paving the way for a deeper understanding of CDK8 biology and the development of novel cancer therapies. The strong correlation between RNA-Seq and qPCR results for key target genes provides a high degree of confidence in the on-target effects of this compound and its potential as a therapeutic agent.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. biostate.ai [biostate.ai]
- 3. researchgate.net [researchgate.net]
- 4. Selection and validation of reference genes for RT-qPCR normalization in dormant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of internal reference genes for qPCR in human pancreatic cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Efficacy of Cdk8-IN-3 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk8-IN-3 with other known Cyclin-dependent kinase 8 (Cdk8) inhibitors, focusing on experimental data that confirms their on-target effects in a cellular context. We present quantitative data for key inhibitors, detailed experimental protocols for crucial validation assays, and visual representations of the signaling pathways involved.
Comparative Analysis of Cdk8 Inhibitors
To objectively assess the on-target performance of this compound, we have compiled key inhibitory activity data against Cdk8 and its close paralog, Cdk19. The following table summarizes the biochemical and cellular potencies of this compound and other widely used Cdk8 inhibitors such as Senexin B, BI-1347, and CCT251921.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular Potency (nM) | Reference |
| This compound (related to Cdk8-IN-19) | Cdk8 | 25.08 | 2870 (Leukemia cells) | [1] |
| Senexin B | Cdk8/19 | Kd: 140 (Cdk8), 80 (Cdk19) | - | [1] |
| BI-1347 | Cdk8 | 1.1 | - | [1] |
| CCT251921 | Cdk8 | 2.3 | - | [1] |
| JH-XVI-178 | Cdk8/19 | 1 (Cdk8), 2 (Cdk19) | 2 (inhibition of pSTAT1-S727) | [2][3] |
Key Signaling Pathways Involving Cdk8
Cdk8 is a key transcriptional regulator that functions as part of the Mediator complex. It has been implicated in several oncogenic signaling pathways, including the Wnt/β-catenin, STAT, and TGF-β pathways. Understanding these pathways is crucial for designing and interpreting experiments to validate the on-target effects of Cdk8 inhibitors.
Cdk8 in the Wnt/β-catenin Signaling Pathway
In the canonical Wnt pathway, Cdk8 has been shown to act as a positive regulator of β-catenin-driven transcription.[4][5] It can phosphorylate E2F1, thereby relieving its repressive effect on β-catenin. This leads to the transcription of Wnt target genes, such as MYC, which are involved in cell proliferation.
Cdk8 in the STAT Signaling Pathway
Cdk8 has been identified as a kinase that phosphorylates STAT1 on serine 727 (S727).[6][7][8] This phosphorylation is a critical step for the full transcriptional activation of STAT1-dependent genes in response to stimuli like interferon-gamma (IFN-γ). Therefore, inhibition of STAT1 S727 phosphorylation is a key biomarker for Cdk8 target engagement.
Cdk8 in the TGF-β Signaling Pathway
Cdk8 and its paralog Cdk9 are involved in the TGF-β signaling pathway by phosphorylating the linker region of receptor-activated Smads (R-Smads) after their initial C-terminal phosphorylation by the TGF-β receptor. This subsequent phosphorylation by Cdk8/9 is important for their transcriptional activity and eventual turnover.
Experimental Protocols for On-Target Validation
To confirm that this compound exerts its effects through the direct inhibition of Cdk8 in cells, a series of key experiments should be performed. Below are detailed protocols for Western Blotting to detect changes in protein phosphorylation, RT-qPCR to measure changes in target gene expression, and the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement.
Experimental Workflow
The general workflow for these validation experiments involves treating cells with the Cdk8 inhibitor, preparing samples, and then analyzing the specific molecular readouts.
Western Blotting for Phospho-STAT1 (Ser727)
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of STAT1 at serine 727, a known substrate of Cdk8.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCT116 or other responsive cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).
-
For positive control, stimulate cells with IFN-γ (100 ng/mL) for 30 minutes before lysis.
2. Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Real-Time Quantitative PCR (RT-qPCR) for c-Myc Expression
This protocol measures the effect of this compound on the mRNA levels of c-Myc, a downstream target of the Wnt/β-catenin pathway, which is regulated by Cdk8.
1. Cell Culture and Treatment:
-
Plate cells and treat with this compound as described in the Western Blot protocol.
2. RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
3. RT-qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for c-Myc, and cDNA template.
-
Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for c-Myc and the housekeeping gene.
-
Calculate the relative expression of c-Myc using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[9][10][11] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
1. Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Treat the cell suspension with this compound or vehicle control for 1 hour at 37°C.
2. Thermal Treatment:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
4. Analysis of Soluble Cdk8:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Cdk8 in each sample by Western blotting, as described above, using a Cdk8-specific antibody.
5. Data Analysis:
-
Quantify the band intensities for Cdk8 at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble Cdk8 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 as the STAT1 serine 727 kinase? | Sigma-Aldrich [sigmaaldrich.com]
- 9. JH-XVI-178 | CDK | 2648453-53-4 | Invivochem [invivochem.com]
- 10. alexslemonade.org [alexslemonade.org]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Selective CDK8 Inhibitors vs. Dual CDK8/19 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between selective and dual inhibitors targeting Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 is critical for advancing transcriptional regulation research and developing novel therapeutics. This guide provides an objective comparison of selective CDK8 inhibitors and dual CDK8/19 inhibitors, supported by experimental data, detailed protocols, and signaling pathway visualizations.
CDK8 and CDK19 are key components of the Mediator complex, a crucial regulator of transcription. Their dysregulation has been implicated in various diseases, most notably in cancer, making them attractive targets for therapeutic intervention. While both kinases share high sequence homology, the rationale for developing either selective or dual inhibitors lies in potentially different biological roles and therapeutic windows. This guide will compare a representative potent and selective CDK8 inhibitor, JH-XVI-178 (also referred to as compound 15), with the well-characterized dual CDK8/19 inhibitors, Senexin B and CCT251921.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key quantitative data for the selected inhibitors, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.
| Inhibitor | Type | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Cellular pSTAT1 (Ser727) IC50 (nM) | Reference |
| JH-XVI-178 (compound 15) | Selective CDK8 | 1 | 2 | 2 | [1][2] |
| Senexin B | Dual CDK8/19 | 140 (Kd) | 80 (Kd) | ~1000 | [3][4] |
| CCT251921 | Dual CDK8/19 | 2.3 | 2.6 | 5 | [5][6] |
Table 1: Potency of Selective and Dual CDK8/19 Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each inhibitor against CDK8 and CDK19, as well as their potency in a cellular context by measuring the inhibition of phosphorylated STAT1, a downstream target.
| Inhibitor | Kinase Selectivity Profile | Reference |
| JH-XVI-178 (compound 15) | Highly selective for CDK8/19 over a broad panel of kinases. | [1] |
| Senexin B | Selective for CDK8/19. | [3] |
| CCT251921 | Highly selective for CDK8/19 with >100-fold selectivity over 291 other kinases. | [7] |
Table 2: Kinase Selectivity of Inhibitors. This table provides a qualitative summary of the kinase selectivity for each compound, a critical parameter for a good chemical probe or drug candidate.
Key Signaling Pathways Regulated by CDK8/19
CDK8 and CDK19 are involved in the regulation of several critical signaling pathways implicated in cancer and other diseases. Understanding these pathways is essential for elucidating the mechanism of action of their inhibitors.
Figure 1: Overview of Key Signaling Pathways Modulated by CDK8/19. This diagram illustrates the involvement of CDK8 and CDK19 in the Wnt/β-catenin, STAT, and TGF-β signaling pathways, highlighting their role in phosphorylating key transcription factors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the cited findings.
Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency of inhibitors against CDK8/CDK19.
Figure 2: Workflow for LanthaScreen® Kinase Inhibition Assay. A step-by-step visualization of the TR-FRET-based kinase inhibition assay protocol.
Materials:
-
CDK8/Cyclin C or CDK19/Cyclin C enzyme
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer
-
Test inhibitors (e.g., JH-XVI-178, Senexin B, CCT251921)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO, then dilute in Kinase Buffer A to a 4X final concentration.
-
Prepare a 2X Kinase/Antibody mixture containing the CDK8 or CDK19 enzyme and the Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a 4X Tracer solution in Kinase Buffer A.
-
Add 4 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody mixture to each well.
-
Add 4 µL of the 4X Tracer solution to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature , protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
Cellular STAT1 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated STAT1 at serine 727 in cells treated with CDK8/19 inhibitors.
Materials:
-
Cancer cell line (e.g., HCT116, SW620)
-
Test inhibitors
-
Interferon-gamma (IFNγ)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with the test inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT1.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes a method to assess the effect of CDK8/19 inhibitors on cell viability by measuring ATP levels.
Materials:
-
Cancer cell line
-
Test inhibitors
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The choice between a selective CDK8 inhibitor and a dual CDK8/19 inhibitor depends on the specific research question or therapeutic strategy. Selective inhibitors like JH-XVI-178 are invaluable tools for dissecting the specific roles of CDK8. In contrast, dual inhibitors such as Senexin B and CCT251921 may offer a broader therapeutic effect in contexts where both CDK8 and CDK19 contribute to disease pathology. The data presented here indicates that highly potent and selective inhibitors for both classes have been developed. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this dynamic field, facilitating further investigation into the therapeutic potential of targeting CDK8 and CDK19.
References
- 1. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK8 Inhibitors: Assessing the Advantages of Cdk8-IN-3
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a promising therapeutic target in oncology and inflammatory diseases. Its role as a transcriptional co-regulator, modulating the activity of key signaling pathways such as Wnt/β-catenin, TGF-β, and STAT, has spurred the development of numerous small molecule inhibitors. This guide provides an objective comparison of a newer entrant, Cdk8-IN-3, against previously developed inhibitors, supported by experimental data to highlight its potential advantages.
Executive Summary
This compound is a potent and highly selective dual inhibitor of CDK8 and its close homolog, CDK19.[1] While earlier inhibitors demonstrated the therapeutic potential of targeting CDK8, they were often hampered by off-target effects or suboptimal pharmacokinetic properties. This compound represents a significant advancement, offering improved selectivity and a distinct pharmacological profile. This guide will delve into the quantitative data supporting these claims, provide detailed experimental methodologies for key assays, and visualize the underlying biological and experimental frameworks.
Data Presentation: A Quantitative Comparison of CDK8 Inhibitors
The following tables summarize the biochemical potency of this compound in comparison to a selection of previously developed CDK8 inhibitors.
Table 1: Biochemical Potency (IC50) Against CDK8 and CDK19
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Notes |
| This compound | Not explicitly stated in abstracts | Not explicitly stated in abstracts | Identified as a potent and selective CDK8/19 inhibitor. Upregulates IL-10.[1] |
| BI-1347 | 1.1[2] | 1.7[3] | Highly potent and selective. Suitable for in vitro and in vivo studies.[2][4][5][6][7] |
| CCT251545 | 7[8] | 6[8] | Potent WNT signaling inhibitor. Orally bioavailable.[9][10][11][12] |
| Senexin A | 280[8][13][14] | Kd = 310 nM | One of the earlier selective CDK8/19 inhibitors.[8][13][14] |
| Sorafenib | Not a primary target | Not a primary target | A multi-kinase inhibitor with off-target activity against CDK8.[14][15] |
Table 2: Kinase Selectivity Profile
A crucial advantage of newer inhibitors like this compound is their enhanced selectivity, which minimizes off-target effects and potential toxicity. While a head-to-head comparison across a standardized kinase panel is ideal, the following summarizes the reported selectivity of each inhibitor.
| Inhibitor | Selectivity Profile Summary |
| This compound | Described as a "highly selective CDK8/CDK19 inhibitor" based on kinobeads affinity enrichment.[2] |
| BI-1347 | Selective for CDK8/19 over a panel of 318 other kinases at 1 µM.[3] |
| CCT251545 | >100-fold selectivity for CDK8/19 over 291 other kinases.[9][16] |
| Senexin A | Also inhibits other kinases, though with lower potency compared to CDK8/19. |
| Sorafenib | A broad-spectrum multi-kinase inhibitor targeting RAF, VEGFR, PDGFR, and others, with CDK8 as an off-target.[14][15] |
Key Experiments and Methodologies
The assessment of CDK8 inhibitors relies on a series of well-defined biochemical and cellular assays. Below are detailed protocols for two fundamental experiments used to characterize these compounds.
In Vitro CDK8 Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of CDK8 and its inhibition by a test compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK8.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
Substrate (e.g., a peptide substrate like Pol2-CTD)[10]
-
[γ-³³P]ATP
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant CDK8/Cyclin C enzyme.
-
Add serially diluted test compound to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with the wash buffer to remove unbound radioactivity.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT1 (Ser727) Assay (Western Blot)
This assay assesses the ability of an inhibitor to block CDK8 activity within a cellular context by measuring the phosphorylation of a known downstream substrate, STAT1, at serine 727.
Objective: To confirm target engagement and cellular potency of a CDK8 inhibitor.
Materials:
-
Human cell line known to express CDK8 (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) or other appropriate stimulus
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with IFN-γ to induce STAT1 phosphorylation.
-
After stimulation, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 and loading control signals.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50.
Visualizing the Framework: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: A simplified diagram of the CDK8 signaling pathway, highlighting its role in the Mediator complex and the phosphorylation of transcription factors like STAT1.
Caption: A general experimental workflow for the characterization of a novel kinase inhibitor, from initial biochemical screening to in vivo efficacy studies.
Conclusion
This compound represents a promising advancement in the development of selective CDK8/19 inhibitors. Its high potency and selectivity, as suggested by initial characterizations, position it as a valuable tool for further elucidating the biological roles of CDK8 and CDK19 and as a potential therapeutic candidate. The data and protocols presented in this guide offer a framework for researchers to objectively compare this compound with existing inhibitors and to design further experiments to explore its full potential. As more comprehensive and comparative data becomes available, the advantages of this compound over its predecessors will be further clarified, potentially paving the way for its clinical development in oncology and inflammatory disorders.
References
- 1. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. Probe BI-1347 | Chemical Probes Portal [chemicalprobes.org]
- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. selleckchem.com [selleckchem.com]
- 14. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anti-Tumor Efficacy: A Comparative Guide to CDK8 Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of Cyclin-Dependent Kinase 8 (CDK8) inhibitors in preclinical xenograft models. While the primary focus is on the validation of these compounds, it is important to note that publicly available in vivo xenograft data for Cdk8-IN-3 is limited. Therefore, this guide will focus on a comparative analysis of other well-documented CDK8 inhibitors—Senexin B , SNX631 , and RVU120 —to provide a comprehensive overview of the current landscape of CDK8 inhibition in oncology research.
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising therapeutic target in oncology.[1] Its role in modulating key signaling pathways implicated in cancer progression, such as Wnt/β-catenin, TGF-β, and STAT signaling, has spurred the development of small molecule inhibitors aimed at disrupting these oncogenic programs.[2][3] This guide summarizes the available preclinical data for leading CDK8 inhibitors, detailing their anti-tumor efficacy in various cancer xenograft models and providing standardized experimental protocols to aid in the design and evaluation of future studies.
Comparative Efficacy of CDK8 Inhibitors in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor activity of selected CDK8 inhibitors in various cancer xenograft models. These studies demonstrate the potential of CDK8 inhibition to suppress tumor growth in vivo.
| Inhibitor | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Senexin B | Colon Cancer | HCT116 | Nude Mice | 50 mg/kg, i.p., daily | Suppressed hepatic metastasis | [4] |
| ER+ Breast Cancer | MCF7 | NSG Mice | Not specified | Suppressed tumor growth and augmented fulvestrant effect | [5] | |
| SNX631 | Castration-Resistant Prostate Cancer (CRPC) | 22Rv1 | NSG Mice (castrated) | 30 or 60 mg/kg/day, p.o. | Strongly inhibited tumor growth, induced regression | [6][7] |
| CRPC (Patient-Derived Xenograft) | PDX models | Castrated mice | Not specified | Inhibited tumor growth | [8] | |
| RVU120 (SEL120) | Solid Tumors | Not specified | Not specified | 75 to 400 mg, p.o., every other day | Disease stabilization in 12 patients | [9] |
| AML / HR-MDS | Not specified | Not specified | Not specified | Meaningful signs of clinical activity | [9] |
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following sections provide detailed methodologies for conducting xenograft studies to evaluate the efficacy of CDK8 inhibitors.
Cell Lines and Culture
-
Cell Line Authentication: All cell lines (e.g., HCT116, HT29, SW480 for colon cancer; 22Rv1 for prostate cancer) should be authenticated by short tandem repeat (STR) profiling.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Xenograft Model Establishment
-
Animal Models: Immunodeficient mice, such as BALB/c nude or NOD/SCID gamma (NSG) mice (typically 6-8 weeks old), are commonly used.[4][6] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[4]
-
Tumor Cell Implantation:
-
Subcutaneous Model: A suspension of 1 x 10^6 to 1 x 10^7 tumor cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel is injected subcutaneously into the flank of the mice.[6]
-
Orthotopic Model (for metastasis studies): For colon cancer, tumor cells can be injected into the spleen to model liver metastasis.[4]
-
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[4]
Drug Formulation and Administration
-
Vehicle Preparation: The vehicle for drug delivery should be optimized for the specific inhibitor. Common vehicles include 0.05% Carboxymethyl cellulose solution or a mixture of PEG-400 and Propylene Glycol.[6]
-
Inhibitor Formulation: The CDK8 inhibitor is suspended or dissolved in the chosen vehicle at the desired concentration.
-
Administration:
Efficacy Assessment and Data Analysis
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes (to monitor toxicity), survival, and biomarker analysis from tumor tissue.
-
Tumor Growth Inhibition (TGI) Calculation: TGI is calculated at the end of the study using the formula: TGI (%) = [1 - ((Mean tumor volume of treated group at end - Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end - Mean tumor volume of control group at start))] x 100 .
-
Statistical Analysis: Statistical significance between treatment and control groups is determined using appropriate tests, such as the Student's t-test or ANOVA. A p-value of < 0.05 is typically considered statistically significant.[4]
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the mechanism of action of CDK8 inhibitors, the following diagrams are provided.
Caption: Xenograft model experimental workflow.
CDK8 inhibitors exert their anti-tumor effects by modulating several key signaling pathways. The diagrams below illustrate the central role of CDK8 in these pathways and how its inhibition can disrupt oncogenic signaling.
Caption: CDK8 in the Wnt/β-catenin signaling pathway.
Caption: CDK8 in the TGF-β/SMAD signaling pathway.
Caption: CDK8 in the JAK/STAT signaling pathway.
Conclusion
The available preclinical data strongly support the continued investigation of CDK8 inhibitors as a promising therapeutic strategy in oncology. While in vivo data for this compound remains to be published, the significant anti-tumor efficacy demonstrated by other selective CDK8 inhibitors such as Senexin B, SNX631, and RVU120 in various xenograft models highlights the potential of this drug class. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret studies aimed at further validating and comparing the efficacy of novel CDK8 inhibitors. Future studies should focus on generating robust in vivo data for emerging compounds like this compound to enable direct comparisons and guide clinical development.
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mediator kinase inhibition reverses castration resistance of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNX-631 / Senex Biotech [delta.larvol.com]
- 9. ryvu.com [ryvu.com]
comparing the immunomodulatory effects of Cdk8-IN-3 with other compounds
For Researchers, Scientists, and Drug Development Professionals
The modulation of the immune system presents a significant therapeutic opportunity for a range of diseases, from autoimmune disorders to cancer. Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of immune responses, and its inhibition offers a promising strategy for therapeutic intervention. This guide provides a comparative analysis of the immunomodulatory effects of various CDK8 inhibitors, offering a comprehensive overview of their mechanisms and supporting experimental data. While the specific compound "Cdk8-IN-3" is not widely documented in the reviewed literature, this guide will focus on well-characterized CDK8 inhibitors to provide a thorough comparison within this class of molecules.
Mechanism of Action: How CDK8 Inhibition Modulates the Immune Response
CDK8, along with its paralog CDK19, is a component of the Mediator complex, which plays a pivotal role in regulating the transcription of genes by RNA polymerase II.[1][2] By phosphorylating various transcription factors, CDK8 can either activate or repress gene expression, thereby influencing a multitude of cellular processes, including immune cell differentiation and function.[3][4]
Inhibition of CDK8's kinase activity has been shown to exert a predominantly tolerogenic or anti-inflammatory effect on the immune system.[5] This is achieved through several key mechanisms:
-
Regulation of T Cell Differentiation: CDK8 inhibitors have a profound impact on the differentiation of CD4+ T helper (Th) cells. They promote the differentiation of anti-inflammatory regulatory T cells (Tregs) and Th2 cells while suppressing the pro-inflammatory Th1 and Th17 lineages.[5]
-
Modulation of Cytokine Production: Inhibition of CDK8 can alter the cytokine profile of various immune cells. Notably, it has been shown to enhance the production of the anti-inflammatory cytokine IL-10 in myeloid cells and reduce the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in monocytes.[1][6][7]
-
Enhancement of Innate Immune Cell Activity: CDK8 inhibition can boost the cytotoxic activity of natural killer (NK) cells against cancer cells, suggesting a role in enhancing innate immune surveillance.[1][8]
Comparative Analysis of CDK8 Inhibitors
Several small molecule inhibitors of CDK8 have been developed and characterized for their immunomodulatory properties. The following table summarizes the observed effects of some of the most studied compounds.
| Compound | Cell Type(s) | Key Immunomodulatory Effects | Relevant Signaling Pathways |
| DCA (16-didehydro-cortistatin A) | Murine and human CD4+ T cells, myeloid cells | Promotes Treg and Th2 differentiation; inhibits Th1 and Th17 differentiation; promotes IL-10 production in myeloid cells.[5] | Regulates a CDK8-GATA3-FOXP3 pathway.[5] |
| BRD-6989 | Murine CD4+ T cells, bone-marrow-derived dendritic cells (BMDCs) | Enhances Treg differentiation; enhances IL-10 production in BMDCs.[5] | Not explicitly detailed in the provided results. |
| Senexin A | Murine CD4+ T cells | Promotes Treg cell differentiation and the expression of Treg signature genes (Foxp3, CTLA4, PD-1, GITR).[9] | Attenuates IFN-γ-Stat1 signaling and enhances Smad2/3 phosphorylation.[9] |
| Senexin B | Human monocytic cell lines (THP1, U937), PBMCs | Reduces influenza virus and LPS-induced mRNA levels of pro-inflammatory cytokines (IL-6, IL-1β, CCL2, CXCL10).[7] | Downregulates STAT1 and STAT3 Ser727 phosphorylation.[7] |
| CCT251921 | Murine CD4+ T cells | Promotes Treg cell differentiation and the expression of Treg signature genes; increases Treg population in an in vivo EAE model.[9][10] | Attenuates IFN-γ-Stat1 signaling and enhances Smad2/3 phosphorylation.[9][10] |
| F059-1017 | Murine microglial (BV-2) and macrophage (RAW264.7) cell lines | Reduces phosphorylation and expression of signaling mediators associated with inflammation.[11] | Not explicitly detailed in the provided results. |
Signaling Pathways Modulated by CDK8 Inhibition
The immunomodulatory effects of CDK8 inhibitors are underpinned by their ability to influence key signaling pathways that govern immune cell fate and function.
CDK8's Role in T Cell Differentiation
As illustrated, CDK8 inhibition promotes Treg differentiation through multiple avenues. One mechanism involves the regulation of the GATA3-FOXP3 pathway, which is crucial for the expression of the master Treg transcription factor, Foxp3.[5] Additionally, CDK8 inhibitors can attenuate the IFN-γ-STAT1 signaling pathway, which normally antagonizes Treg differentiation.[9][10] By preventing the inhibitory phosphorylation of SMAD2/3 in the linker region, CDK8 inhibitors can also enhance TGF-β signaling, a key pathway for inducing Treg differentiation.[9][10]
CDK8's Influence on Inflammatory Cytokine Production
In innate immune cells like monocytes and macrophages, CDK8 plays a role in the transcriptional response to inflammatory stimuli such as lipopolysaccharide (LPS) and viral components.[7] CDK8 can phosphorylate STAT1 and STAT3 at serine 727, a modification that is important for their full transcriptional activity.[5][9] By inhibiting CDK8, compounds like Senexin B can reduce the production of key pro-inflammatory cytokines.[7] Conversely, CDK8 inhibition has been shown to upregulate the anti-inflammatory cytokine IL-10, potentially through the modulation of other transcription factors like AP-1.[1][6]
Experimental Protocols
The findings presented in this guide are based on a variety of in vitro and in vivo experimental approaches. Below are representative methodologies employed in the cited studies.
In Vitro T Cell Differentiation Assay
Objective: To assess the effect of CDK8 inhibitors on the differentiation of naive CD4+ T cells into different T helper subsets.
Protocol:
-
Isolation of Naive CD4+ T Cells: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation and Polarization: Purified naive CD4+ T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor (TCR) and co-stimulatory signals.
-
Differentiation Conditions: To induce differentiation into specific T helper subsets, the culture medium is supplemented with a specific cocktail of cytokines and neutralizing antibodies:
-
Compound Treatment: The CDK8 inhibitor of interest (e.g., DCA, Senexin A, CCT251921) or a vehicle control (e.g., DMSO) is added to the culture medium at various concentrations at the time of cell seeding.[5][9]
-
Analysis: After 3-5 days of culture, the differentiation of T cells is assessed by:
-
Flow Cytometry: Cells are stained for intracellular transcription factors specific to each lineage (e.g., Foxp3 for Tregs, T-bet for Th1, RORγt for Th17).
-
ELISA or Cytometric Bead Array (CBA): The concentration of signature cytokines in the culture supernatant is measured (e.g., IFN-γ for Th1, IL-17 for Th17, IL-10 for Tregs).
-
In Vivo Model of Autoimmunity (Experimental Autoimmune Encephalomyelitis - EAE)
Objective: To evaluate the therapeutic potential of CDK8 inhibitors in a mouse model of multiple sclerosis.
Protocol:
-
Induction of EAE: EAE is induced in mice (e.g., C57BL/6) by immunization with a peptide derived from myelin oligodendrocyte glycoprotein (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Compound Administration: The CDK8 inhibitor (e.g., CCT251921) or vehicle is administered to the mice, typically starting from the day of immunization or at the onset of clinical symptoms.[9][10] The route of administration can be intraperitoneal (i.p.) or oral gavage.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, reflecting the severity of paralysis.
-
Immunological Analysis: At the end of the experiment, immune cells are isolated from the spleen, lymph nodes, and central nervous system (CNS) to assess:
-
The frequency of different T cell subsets (e.g., Tregs, Th1, Th17) by flow cytometry.
-
Cytokine production by restimulated T cells ex vivo.
-
Cytokine mRNA Expression Assay in Monocytes
Objective: To determine the effect of CDK8 inhibitors on the expression of inflammatory cytokine genes in response to stimuli.
Protocol:
-
Cell Culture and Treatment: Human monocytic cell lines (e.g., THP1, U937) or primary peripheral blood mononuclear cells (PBMCs) are cultured.[7] The cells are pre-treated with a CDK8 inhibitor (e.g., Senexin B) or vehicle for a specified time (e.g., 1 hour).[7]
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as influenza virus or bacterial lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).[7]
-
RNA Isolation and Quantitative PCR (qPCR): Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA. The expression levels of target cytokine genes (e.g., IL6, IL1B, TNF) and a housekeeping gene are quantified by qPCR.
-
Data Analysis: The relative mRNA expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
Conclusion
The available evidence strongly supports the role of CDK8 as a key regulator of the immune system. Inhibition of CDK8 generally promotes an anti-inflammatory or tolerogenic phenotype, characterized by the enhanced differentiation of regulatory T cells, suppression of pro-inflammatory T helper cells, and modulation of cytokine production. While different CDK8 inhibitors may exhibit unique chemical properties and potencies, their overall immunomodulatory effects appear to be consistent across various experimental systems. These findings highlight the therapeutic potential of targeting CDK8 for the treatment of autoimmune diseases and other inflammatory conditions. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic utility and safety of CDK8 inhibitors in humans.
References
- 1. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 2. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYCLIN-DEPENDENT KINASE8 Differentially Regulates Plant Immunity to Fungal Pathogens through Kinase-Dependent and -Independent Functions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 10. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of a Novel CDK8 Inhibitor, Cdk8-IN-X, Through Orthogonal Assays
A Comparative Guide for Researchers
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 8 (CDK8) has emerged as a compelling target. As a transcriptional regulator, CDK8 is implicated in various oncogenic signaling pathways, including the Wnt/β-catenin, TGF-β, and STAT pathways.[1][2] The development of small molecule inhibitors targeting CDK8 holds significant promise; however, rigorous validation of their mechanism of action is paramount. This guide provides a framework for confirming the on-target activity of a novel CDK8 inhibitor, herein referred to as Cdk8-IN-X, using a series of orthogonal assays. We will compare its hypothetical performance with known CDK8 inhibitors, providing supporting experimental data and detailed protocols.
Data Presentation: Comparative Inhibitor Activity
A crucial first step in characterizing a novel inhibitor is to determine its potency and selectivity. This is typically achieved through in vitro kinase assays. The table below presents hypothetical data for Cdk8-IN-X alongside experimentally determined values for other known CDK8 inhibitors.
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Kinase Selectivity | Reference |
| Cdk8-IN-X (Hypothetical) | 5 | 8 | High selectivity against other CDKs | - |
| Cortistatin A | 12 | - | Highly selective against 387 kinases | [3] |
| CCT251545 | - | - | >100-fold selectivity over 291 other kinases | [4] |
| BI-1347 | - | - | Selective CDK8 inhibitor | [5] |
| Senexin B | - | - | CDK8/19 inhibitor | [6] |
| T-474 | 1.6 | 1.9 | High selectivity against a panel of 456 kinases | [7] |
| JH-XVI-178 | 1 | - | Highly potent and selective | [8] |
Orthogonal Assays for Mechanistic Validation
To robustly confirm that Cdk8-IN-X functions by inhibiting CDK8 in a cellular context, a multi-pronged approach using orthogonal assays is essential. These assays should independently verify target engagement, downstream signaling modulation, and global transcriptional effects.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target in intact cells.[9] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment: Culture a relevant cell line (e.g., SW620 colorectal carcinoma cells) to 80% confluency. Treat cells with either vehicle (DMSO) or Cdk8-IN-X at a desired concentration (e.g., 1 µM) for 1-2 hours.
-
Heating: Resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CDK8 by western blotting using a CDK8-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CDK8 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Cdk8-IN-X indicates target engagement.
Western Blot for Phospho-STAT1/3: A Pharmacodynamic Biomarker
CDK8 is known to phosphorylate STAT1 and STAT3 at Ser727.[5][10][11][12] Therefore, a reduction in the phosphorylation of this residue serves as a reliable pharmacodynamic biomarker of CDK8 inhibition in cells.
Experimental Protocol: Western Blot for pSTAT1/3 (Ser727)
-
Cell Treatment: Seed cells (e.g., MOLM-14 for STAT1, or IL-6 stimulated T-cells for STAT3) and treat with increasing concentrations of Cdk8-IN-X for 1-2 hours.[11][13] If necessary, stimulate the relevant pathway (e.g., with IFN-γ to induce pSTAT1).[5][13]
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT1 (Ser727), total STAT1, phospho-STAT3 (Ser727), and total STAT3. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. A dose-dependent decrease in the pSTAT1/3 to total STAT1/3 ratio confirms downstream pathway modulation.
RNA-Sequencing (RNA-seq): Assessing Global Transcriptional Effects
As CDK8 is a transcriptional regulator, its inhibition is expected to cause significant changes in gene expression.[14][15] RNA-seq provides a global view of these changes and can reveal whether the inhibitor phenocopies the effects of CDK8 knockout or knockdown.
Experimental Protocol: RNA-sequencing
-
Cell Treatment: Treat cells with vehicle or Cdk8-IN-X for a specified time (e.g., 24 hours). As a control, you can use cells with CDK8 knocked down via siRNA or shRNA.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and sequence them on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform differential gene expression analysis. Compare the gene expression signature of Cdk8-IN-X-treated cells with that of CDK8 knockdown cells. Gene Set Enrichment Analysis (GSEA) can be used to identify pathways affected by the inhibitor.[16]
Chromatin Immunoprecipitation-Sequencing (ChIP-seq): Investigating Chromatin Binding
ChIP-seq can be used to determine if CDK8 inhibition alters the binding of transcription factors, such as STAT3, to their target gene promoters and enhancers on a genome-wide scale.[17][18]
Experimental Protocol: ChIP-seq for STAT3
-
Cell Treatment and Crosslinking: Treat cells with vehicle or Cdk8-IN-X, followed by stimulation if necessary (e.g., with IL-6). Crosslink proteins to DNA with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against STAT3 to pull down STAT3-bound DNA fragments.
-
DNA Purification and Sequencing: Reverse the crosslinks, purify the immunoprecipitated DNA, and prepare a sequencing library.
-
Data Analysis: Align the sequencing reads to the reference genome to identify STAT3 binding sites. Compare the STAT3 binding profiles between vehicle- and Cdk8-IN-X-treated cells to see if the inhibitor alters STAT3's genomic occupancy.
Visualizing the Validation Workflow and Underlying Biology
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dundee.ac.uk [dundee.ac.uk]
- 13. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptional responses to IFN-γ require Mediator kinase-dependent pause release and mechanistically distinct functions of CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells [frontiersin.org]
A Head-to-Head Comparison of Cdk8-IN-3 with Newly Developed CDK8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology due to its role as a transcriptional regulator in various cancer-related signaling pathways. Cdk8-IN-3 is a known chemical probe for CDK8 and its close homolog CDK19. This guide provides a detailed head-to-head comparison of this compound with a selection of newly developed CDK8 inhibitors, offering insights into their biochemical potency, cellular activity, and in vivo efficacy. The information presented is intended to aid researchers in selecting the most appropriate tool compound for their studies and to provide a baseline for the development of next-generation CDK8-targeted therapies.
Overview of CDK8 and its Role in Cancer
CDK8, along with its paralog CDK19, is a component of the Mediator complex, which plays a crucial role in regulating the transcription of genes by RNA polymerase II.[1][2] Dysregulation of CDK8 activity has been implicated in various cancers, including colorectal, breast, and prostate cancer, where it can act as an oncogene by modulating key signaling pathways such as Wnt/β-catenin, TGF-β, and STAT signaling.[3][4][5] The development of potent and selective CDK8 inhibitors is therefore a promising therapeutic strategy.
Quantitative Comparison of CDK8 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound's predecessors, Cortistatin A and Senexin A, alongside a panel of newer CDK8 inhibitors. This data has been compiled from various sources, and direct head-to-head comparisons in a single study are limited. Experimental conditions can vary between studies, which may influence the reported values.
| Inhibitor | Type | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Kinase Selectivity | Reference |
| Predecessors of this compound | |||||
| Cortistatin A | Natural Product | 12 | 10 | Highly selective against a panel of 387 kinases. | [6][7][8] |
| Senexin A | Small Molecule | 280 | 310 (Kd) | Selective for CDK8/19. | [9][10][11] |
| Newly Developed CDK8 Inhibitors | |||||
| BI-1347 | Small Molecule | 1.4 - 1.8 | Not explicitly stated, but inhibits CDK19 | Highly selective for CDK8/19 over 326 other kinases. | [12] |
| RVU120 (SEL120) | Small Molecule | 4.4 | 10.4 | Selective CDK8/19 inhibitor. | |
| T-474 | Small Molecule | 1.6 | 1.9 | Marked selectivity in a panel of 456 kinases. | [1] |
| T-418 | Small Molecule | 23 | 62 | Selective for CDK19 over CDK8 at 300 nM. | [1] |
| CCT251545 | Small Molecule | 7.2 | 6.0 | >100-fold selectivity over 291 other kinases. | [13] |
| SNX631 | Small Molecule | 7-11 (cell-based) | Potent inhibitor | Not detailed |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CDK8 inhibitors, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
CDK8 Signaling Pathway
CDK8 is a key regulator of transcription, influencing multiple cancer-related pathways. Its inhibition can lead to the modulation of gene expression programs controlled by transcription factors such as STAT1, SMADs, and β-catenin.
Caption: Simplified CDK8 signaling pathway in cancer.
Experimental Workflow for Evaluating CDK8 Inhibitors
The evaluation of novel CDK8 inhibitors typically follows a standardized workflow, from initial biochemical screening to in vivo efficacy studies.
Caption: General experimental workflow for CDK8 inhibitor evaluation.
Detailed Experimental Protocols
Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is used to determine the IC50 of an inhibitor against purified CDK8/CycC kinase.
Materials:
-
CDK8/CycC enzyme (e.g., Thermo Fisher Scientific, PR7261B)
-
LanthaScreen® Eu-anti-His Tag Antibody (e.g., Thermo Fisher Scientific, PV5594)
-
Kinase Tracer 236 (e.g., Thermo Fisher Scientific, PR9078A)
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (serially diluted in DMSO)
-
384-well plate
Procedure:
-
Prepare a 1X Kinase Buffer A solution.
-
Prepare a 3X solution of the test inhibitor in 1X Kinase Buffer A.
-
Prepare a 3X kinase/antibody mixture containing 15 nM CDK8/CycC and 6 nM Eu-anti-His Tag Antibody in 1X Kinase Buffer A.
-
Prepare a 3X tracer solution (concentration optimized as per manufacturer's instructions) in 1X Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the 3X test inhibitor solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cell-Based Assay: Inhibition of STAT1 Phosphorylation
This assay measures the ability of an inhibitor to block CDK8-mediated phosphorylation of STAT1 at Ser727 in a cellular context.
Materials:
-
Cancer cell line known to have active CDK8 signaling (e.g., VCaP prostate cancer cells).
-
Complete cell culture medium.
-
Test inhibitor.
-
Interferon-gamma (IFN-γ) as a stimulant.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting detection reagents.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and image the blot.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of STAT1 phosphorylation.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a CDK8 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG mice).
-
Cancer cell line for tumor implantation (e.g., MCF7 breast cancer cells).
-
Matrigel.
-
Test inhibitor formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of each mouse.[10]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the tumor growth curves and compare the mean tumor volumes between the treatment and control groups to assess the efficacy of the inhibitor.
Conclusion
The landscape of CDK8 inhibitors is rapidly evolving, with numerous new compounds demonstrating high potency and selectivity. While this compound has served as a valuable tool for dissecting the role of CDK8 in various biological processes, the newer inhibitors offer improved pharmacological properties that may be more suitable for in vivo studies and clinical translation. This guide provides a comparative overview to assist researchers in navigating this expanding field and selecting the optimal inhibitor for their specific research needs. The detailed experimental protocols offer a starting point for the in-house evaluation of these and other emerging CDK8-targeted agents.
References
- 1. genecards.org [genecards.org]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validating the Therapeutic Window of CDK8 Inhibitors in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 8 (CDK8) has emerged as a promising therapeutic target in oncology. As a transcriptional regulator, its inhibition can modulate oncogenic signaling pathways and suppress tumor growth.[1] However, the successful clinical translation of CDK8 inhibitors hinges on establishing a clear therapeutic window—maximizing anti-tumor efficacy while minimizing off-target effects and toxicity. This guide provides a comparative overview of the preclinical validation of several CDK8 inhibitors, offering insights into their performance and the experimental approaches used to define their therapeutic potential.
While this guide aims to be comprehensive, publicly available preclinical data for a specific compound designated "Cdk8-IN-3" could not be identified. Therefore, this document focuses on other well-characterized CDK8 inhibitors to illustrate the key principles and data required for preclinical validation.
Data Presentation: A Comparative Look at CDK8 Inhibitors
The potency and selectivity of a CDK8 inhibitor are critical determinants of its therapeutic window. The following tables summarize key quantitative data for several preclinical CDK8 inhibitors.
Table 1: In Vitro Potency of Preclinical CDK8 Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-Based Assay Notes |
| Cortistatin A (CA) | CDK8/19 | 12 (CDK8 module in vitro) | Dose-dependently inhibited phosphorylation of STAT1 S727 (IC50 < 10 nM) and Smad2/3 (IC50 < 100 nM) in MOLM-14 cells.[2] |
| 16-didehydro-cortistatin A (DCA) | CDK8/19 | Not specified (low nanomolar potency) | Promotes regulatory T cell differentiation.[3] |
| Senexin B | CDK8/19 | Not specified (less potent than DCA) | Inhibits NFκB-regulated transcription.[4] |
| T-474 | CDK8/19 | 1.6 (CDK8), 1.9 (CDK19) | Showed marked kinase selectivity in a panel of 456 kinases.[5] |
| T-418 | CDK8/19 | 23 (CDK8), 62 (CDK19) | Structurally differentiated from T-474.[5] |
| BI-1347 | CDK8/19 | Not specified | Potently decreases the phosphorylation of STAT1S727.[6] |
Table 2: Summary of In Vivo Preclinical Data for CDK8 Inhibitors
| Compound | Preclinical Model | Efficacy | Toxicity Profile |
| Cortistatin A (CA) | Acute Myeloid Leukemia (AML) models | Anti-leukemic activity in vitro and in vivo.[2] | Not detailed in provided results. |
| Senexin B | Colon cancer liver metastasis model | Did not inhibit primary tumor growth but suppressed hepatic metastasis.[7] | No apparent toxicity observed during a 7-week treatment.[7] |
| T-474 | Prostate cancer xenografts | Exhibited significant antitumor activity.[8] | Not detailed in provided results. |
| BI-1347 | Melanoma and breast cancer xenografts | Increased response rate and survival. Augmented anti-PD-1 antibody and SMAC mimetic therapy.[6] | Intermittent treatment schedule suggested to circumvent NK cell hypo-responsiveness.[6] |
| CCT251921 & MSC2530818 | General in vivo studies | Not detailed | Severe systemic toxicity reported, potentially due to off-target effects at high doses.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below is a representative protocol for a key experiment in the validation of CDK8 inhibitors.
Protocol: Cell-Based Assay for Determining Inhibition of STAT1 Phosphorylation
1. Cell Culture and Treatment:
- Culture a relevant cancer cell line (e.g., HCT116 for colon cancer, MOLM-14 for AML) in appropriate media and conditions.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with a range of concentrations of the CDK8 inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).
- To induce STAT1 phosphorylation, stimulate cells with a cytokine such as interferon-gamma (IFN-γ) for a short period (e.g., 30 minutes) before harvesting.
2. Protein Extraction:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.
3. Western Blotting:
- Determine protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities for phospho-STAT1, total STAT1, and the loading control.
- Normalize the phospho-STAT1 signal to the total STAT1 signal to account for any differences in total protein levels.
- Calculate the percentage of inhibition of STAT1 phosphorylation for each concentration of the inhibitor relative to the vehicle-treated, IFN-γ-stimulated control.
- Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
CDK8 Signaling Pathway
Caption: The CDK8 kinase module, as part of the Mediator complex, regulates gene expression.
Experimental Workflow for Preclinical Validation
Caption: A general workflow for the preclinical validation of a CDK8 inhibitor.
Therapeutic Window Comparison
Caption: Conceptual comparison of therapeutic windows for CDK8 inhibitors.
Conclusion
The preclinical validation of CDK8 inhibitors is a multifaceted process that requires a thorough evaluation of on-target potency, selectivity, in vivo efficacy, and toxicity. While compounds like Cortistatin A and Senexin B have shown promising preclinical activity with manageable safety profiles, others have been hampered by toxicity, likely due to off-target effects.[9][10] The careful selection of doses and the use of reliable pharmacodynamic markers are crucial for accurately defining the therapeutic window.[9][10] Future development of CDK8 inhibitors will depend on achieving a balance between potent on-target engagement and a clean safety profile to ensure successful clinical translation for the benefit of cancer patients.
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclin-Dependent Kinase 8: A New Hope in Targeted Cancer Therapy? [ouci.dntb.gov.ua]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cdk8-IN-3
Essential guidelines for the safe handling and disposal of the kinase inhibitor Cdk8-IN-3 are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing risks to personnel and the environment.
Hazard and Disposal Summary
To ensure clarity and immediate access to critical safety information, the following table summarizes the known hazards associated with a similar compound, CDK8-IN-1, which should be considered applicable to this compound in the absence of specific data.
| Hazard Category | GHS Classification (for CDK8-IN-1) | Disposal Consideration |
| Acute Toxicity | Oral (Category 4), H302: Harmful if swallowed[4] | Do not dispose of down the drain. Treat as hazardous chemical waste. |
| Environmental Hazard | Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life[4] | Avoid release to the environment. Collect spillage[4]. |
| Environmental Hazard | Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects[4] | Dispose of contents/container to an approved waste disposal plant[4]. |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials. Adherence to these procedures is mandatory to mitigate risks.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles with side-shields, and appropriate chemical-resistant gloves[5].
-
If there is a risk of aerosol formation, use a suitable respirator in a well-ventilated area or fume hood[4][5].
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, disposable lab coats), and contaminated lab supplies (e.g., pipette tips, weighing boats) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste:
-
Segregate halogenated and non-halogenated solvent waste[6].
-
Separate aqueous solutions from organic solvent solutions[6].
-
Collect all liquid waste containing this compound in appropriate, leak-proof, and clearly labeled containers. Plastic is often preferred for waste storage[7]. Do not overfill containers[8].
-
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name ("this compound waste") and any associated solvent hazards (e.g., "Flammable Liquid").
-
Store waste containers in a designated and secure satellite accumulation area that is at or near the point of generation[7].
-
Ensure secondary containment (e.g., spill trays) is in place to prevent environmental release in case of a leak[8].
4. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's guidelines, which may be up to 12 months as long as accumulation limits are not exceeded[7]), contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal.
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash. The final disposal must be conducted by an approved waste disposal plant[4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK8-IN-1|1629633-48-2|MSDS [dcchemicals.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
Navigating the Safe Handling of Cdk8-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent and selective kinase inhibitors like Cdk8-IN-3. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling novel chemical entities. The following procedural guidance is based on best practices for handling similar kinase inhibitors and general hazardous chemical safety protocols, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. A thorough risk assessment should be conducted by the user before handling this compound.
Personal Protective Equipment (PPE) at a Glance
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact and absorption. The outer glove can be removed if contaminated without exposing the skin. |
| Eyes | Chemical safety goggles or a face shield. | Protects against splashes and aerosols. |
| Body | A fully buttoned lab coat, disposable gown, or coveralls. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling the powder outside of a certified chemical fume hood or for spill cleanup. | Minimizes the risk of inhaling fine particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the arrival date, quantity, and assigned storage location.
-
Store: Keep this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Preparation of Solutions
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a certified chemical fume hood or a powder containment hood, to prevent inhalation of dust.
-
Weighing: Use a dedicated, calibrated balance within the containment area.
-
Dissolving: Add solvent to the solid slowly to avoid splashing. Ensure the chosen solvent is appropriate for the intended experiment and compatible with the compound.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and associated waste is crucial to protect personnel and the environment. As this compound is a potent kinase inhibitor, it should be treated as a hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a sealed bag and dispose of as solid hazardous waste. |
Understanding the Cdk8 Signaling Pathway
Cdk8 (Cyclin-Dependent Kinase 8) is a key regulator of transcription and is involved in various signaling pathways implicated in cancer and other diseases.[1][2] Understanding its mechanism of action is crucial for researchers working with inhibitors like this compound. The diagram below illustrates a simplified representation of the Wnt/β-catenin signaling pathway, where Cdk8 plays a significant role.[3]
Caption: Wnt signaling leads to the stabilization of β-catenin, which then translocates to the nucleus and, with the Cdk8/Mediator complex, activates target gene transcription. This compound inhibits this process.
This guide serves as a foundational resource for the safe handling of this compound. Adherence to these protocols, coupled with a comprehensive, institution-specific risk assessment, will ensure a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
